Mal-Amide-PEG4-Val-Cit-PAB-PNP
Descripción
The exact mass of the compound Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is 942.39707779 g/mol and the complexity rating of the compound is 1630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Propiedades
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGGEYHGOXSSEI-FPCLRPRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N8O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-Amide-PEG4-Val-Cit-PAB-PNP, a sophisticated, cleavable linker used in the development of antibody-drug conjugates (ADCs). This document details its core components, mechanism of action, and relevant experimental protocols, presenting a valuable resource for researchers in the field of targeted therapeutics.
Introduction to this compound
This compound is a key reagent in the construction of ADCs, a class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells. This linker system is engineered for stability in systemic circulation and for selective cleavage within the target cell, thereby minimizing off-target toxicity and enhancing the therapeutic window of the conjugated payload.
The linker is a multi-component system, each part with a distinct function: a maleimide (B117702) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improving solubility, a dipeptide for enzymatic cleavage, a self-immolative spacer for efficient payload release, and a p-nitrophenyl group as a leaving group for payload attachment.[1]
Core Components and their Functions
The structure of this compound is designed for a sequential and controlled release of the cytotoxic payload.
| Component | Function |
| Mal-Amide (Maleimide) | A thiol-reactive group that forms a stable covalent bond with cysteine residues on a monoclonal antibody. This is a common method for site-specific conjugation. |
| PEG4 (Polyethylene Glycol, 4 units) | A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC. |
| Val-Cit (Valine-Citrulline) | A dipeptide sequence that is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[2][3][4] |
| PAB (p-aminobenzyl alcohol) | A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the payload.[2][5] |
| PNP (p-nitrophenyl) | A highly activated leaving group that facilitates the conjugation of an amine-containing payload to the linker via a carbamate (B1207046) bond.[1][2] |
Mechanism of Action: From Conjugation to Payload Release
The therapeutic action of an ADC utilizing this linker is a multi-step process, beginning with the precise construction of the conjugate and culminating in the targeted release of the cytotoxic drug.
Payload Conjugation
The initial step involves the reaction of the p-nitrophenyl (PNP) carbonate group of the linker with a primary or secondary amine on the cytotoxic payload. This reaction forms a stable carbamate linkage and releases p-nitrophenol.
Antibody Conjugation
The maleimide group of the drug-linker construct is then conjugated to a monoclonal antibody. This is typically achieved by reacting the maleimide with thiol groups on the antibody, which can be introduced by reducing interchain disulfide bonds or by engineering cysteine residues into the antibody sequence.
ADC Circulation and Tumor Targeting
Once assembled, the ADC is administered and circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the payload. The antibody component of the ADC directs it to the target cancer cells by binding to a specific antigen on the cell surface.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
Enzymatic Cleavage and Payload Release
Inside the lysosome, the high concentration of proteases, such as Cathepsin B, leads to the cleavage of the Val-Cit dipeptide bond in the linker.[2][3][5] This enzymatic cleavage is the trigger for the subsequent release of the payload.
Following the cleavage of the Val-Cit linker, the p-aminobenzyl (PAB) spacer undergoes a spontaneous and irreversible 1,6-elimination reaction.[2][5][6] This self-immolative cascade results in the liberation of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 4. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker, a critical component in the development of cutting-edge Antibody-Drug Conjugates (ADCs). This document details its molecular structure, mechanism of action, and applications in targeted cancer therapy, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Introduction to this compound
This compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells.[1][2][3] As a key component of an ADC, it connects a monoclonal antibody (mAb) to a potent drug molecule. The linker is engineered to be stable in systemic circulation and to selectively release the active drug upon internalization into target tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[]
The multi-component structure of this linker provides a sophisticated mechanism for drug delivery. It incorporates a maleimide (B117702) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a cathepsin B-cleavable dipeptide for selective drug release, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate group for payload attachment.[5]
Molecular Structure and Components
The structure of this compound is a testament to rational drug design, with each component serving a distinct and vital function.
-
Maleimide (Mal): This functional group facilitates the covalent attachment of the linker to the monoclonal antibody. It specifically reacts with thiol groups on cysteine residues, which can be engineered into the antibody or exposed through the reduction of interchain disulfide bonds.[5]
-
Amide-PEG4: A four-unit polyethylene glycol (PEG) spacer is integrated to enhance the hydrophilicity and solubility of the ADC in aqueous environments.[6] This PEGylation can also improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary trigger for drug release within the target cell.
-
Para-aminobenzyl (PAB): The PAB group acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached drug in its active form.
-
Para-nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly activated leaving group that facilitates the conjugation of the linker to an amine-containing cytotoxic payload.[5]
Below is a diagram illustrating the modular components of the this compound linker.
Caption: Molecular components of the this compound linker.
Quantitative Data
The following tables summarize the key quantitative properties of the this compound linker based on commercially available information.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2003260-12-4 | [5][7] |
| Molecular Formula | C43H58N8O16 | [5][7] |
| Molecular Weight | 943.0 g/mol | [7] |
| Purity | >95% to >98% | [5][7] |
| Solubility | Soluble in DMSO, DMF | [5] |
Table 2: Storage and Handling
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | [2][5] |
| Shipping Temperature | Ambient | [5] |
| Long-term Storage | -80°C (up to 6 months) | [2] |
| Short-term Storage | -20°C (up to 1 month) | [2] |
Mechanism of Action: Targeted Drug Release
The efficacy of an ADC constructed with this linker relies on a multi-step intracellular process that ensures the payload is released specifically within cancer cells.
-
Binding and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle rich in degradative enzymes, including cathepsin B.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit bond initiates a spontaneous 1,6-elimination reaction in the PAB spacer, which results in the release of the cytotoxic drug in its active, unmodified form.
-
Induction of Apoptosis: The released payload can then exert its cytotoxic effect, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.
The following diagram illustrates the signaling pathway of ADC internalization and drug release.
Caption: Signaling pathway of ADC action from cell surface binding to payload release.
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound linker.
Protocol for Antibody-Drug Conjugation
This protocol outlines the steps for conjugating the maleimide-activated linker-drug to a monoclonal antibody.
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mal-Amide-PEG4-Val-Cit-PAB-Drug conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
If using a native antibody, partially reduce the interchain disulfide bonds to generate free thiol groups.
-
Incubate the mAb with a controlled molar excess of TCEP for 1-2 hours at 37°C.
-
Perform a buffer exchange into the conjugation buffer to remove excess TCEP.
-
-
Conjugation Reaction:
-
Dissolve the Mal-Amide-PEG4-Val-Cit-PAB-Drug conjugate in DMSO to a high concentration.
-
Add the linker-drug solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine and incubating for 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-drug and other small molecules.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
The following diagram provides a visual workflow for the ADC conjugation process.
Caption: Experimental workflow for the conjugation of a linker-payload to an antibody.
Protocol for In Vitro Cathepsin B Cleavage Assay
This assay measures the rate of drug release from an ADC in the presence of purified cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT and EDTA)
-
Reaction quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC system with a suitable column and detector (e.g., UV or MS)
Procedure:
-
Cathepsin B Activation:
-
Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure activation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
-
Initiate Reaction:
-
Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge to precipitate the protein and analyze the supernatant by HPLC to quantify the amount of released drug.
-
-
Data Analysis:
-
Plot the concentration of the released drug over time to determine the cleavage kinetics.
-
Synthesis and Manufacturing Overview
The synthesis of this compound is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) techniques. While a detailed, proprietary synthesis protocol is not publicly available, the general strategy can be outlined as follows:
-
Solid-Phase Assembly: The dipeptide (Val-Cit) and the PAB spacer are assembled on a solid support resin. This allows for efficient purification after each coupling step.
-
PEGylation: The PEG4 moiety is then coupled to the N-terminus of the dipeptide.
-
Maleimide Introduction: The maleimide group is introduced to the end of the PEG spacer.
-
PNP Activation: The hydroxyl group of the PAB spacer is activated with para-nitrophenyl chloroformate to form the PNP carbonate.
-
Cleavage and Purification: The completed linker is cleaved from the solid support and purified to a high degree using techniques such as reversed-phase HPLC.
An alternative synthetic route may involve the initial coupling of the PAB spacer to L-Citrulline, followed by dipeptide formation and subsequent addition of the PEG and maleimide groups. This approach has been reported to improve overall yield and avoid undesirable epimerization.
Applications and Future Perspectives
The this compound linker is a cornerstone of modern ADC development, finding application in numerous preclinical and clinical candidates for the treatment of various cancers. Its well-defined mechanism of action and favorable physicochemical properties make it a versatile tool for targeted drug delivery.
Future research in this area may focus on:
-
Novel Cleavage Sites: Exploring alternative peptide sequences that are substrates for other tumor-associated proteases to overcome potential resistance mechanisms.
-
Modified Spacers: Designing new self-immolative spacers with altered release kinetics to fine-tune the therapeutic window of ADCs.
-
Multi-Drug Payloads: Investigating the potential of this linker to carry and release multiple drug molecules with different mechanisms of action.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mal-Amide-PEG4-Val-Cit-PAB-PNP Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker, a crucial component in the design and development of antibody-drug conjugates (ADCs). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its core processes.
Introduction to the this compound Linker
The this compound linker is a sophisticated, cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody. Its multi-component structure is engineered for stability in systemic circulation and for specific, controlled release of the payload within the target cancer cell. This targeted delivery strategy aims to maximize therapeutic efficacy while minimizing off-target toxicity.
The linker is composed of five key functional units:
-
Maleimide-Amide Group: Provides a reactive handle for covalent conjugation to thiol groups on the antibody, typically from reduced cysteine residues.
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit) Dipeptide: A specific substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. This dipeptide sequence is designed to be stable in the bloodstream but readily cleaved within the acidic environment of the lysosome.[]
-
p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached payload.[2]
-
p-Nitrophenyl (PNP) Carbonate: Acts as a leaving group during the synthesis of the drug-linker conjugate, facilitating the attachment of the cytotoxic payload.
Mechanism of Action: From Systemic Circulation to Payload Release
The intricate mechanism of action of an ADC utilizing the this compound linker can be dissected into a series of sequential steps, ensuring targeted drug delivery and release.
-
Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide.[][2]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination cascade of the PAB spacer. This self-immolative process results in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by interfering with microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data: Stability and Cleavage Kinetics
Table 1: Representative Plasma Stability of Val-Cit-PABC-MMAE ADCs
| Species | Plasma Half-life (t½) | Key Observations | Reference |
| Human | > 230 days | High stability in human plasma is a key advantage of the Val-Cit linker. | [3] |
| Mouse | ~80 hours | Significantly less stable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c). This is a critical consideration for preclinical studies. | [3] |
Table 2: Representative Cathepsin B Cleavage Data for Val-Cit Linkers
| Parameter | Value | Conditions | Reference |
| Cleavage Efficiency | High | Incubation with purified Cathepsin B at pH 5.0. | [4] |
| Specificity | High | Primarily cleaved by Cathepsin B, with some susceptibility to other lysosomal proteases. | [] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization and validation of the this compound linker.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in an appropriate buffer (e.g., PBS).
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, rat, etc.) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quenching: Immediately stop the reaction by freezing the samples at -80°C.
-
Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload. The change in the drug-to-antibody ratio (DAR) over time is a key indicator of linker stability.
In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by its target enzyme, Cathepsin B.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the ADC in an assay buffer optimized for Cathepsin B activity (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0).
-
Enzyme Addition: Initiate the reaction by adding recombinant human Cathepsin B.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quench solution (e.g., acetonitrile (B52724) with an internal standard) or a protease inhibitor.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of uncleaved ADC and the released payload.
Conclusion
The this compound linker represents a highly engineered and effective system for the development of antibody-drug conjugates. Its multi-component design addresses key challenges in targeted cancer therapy, including solubility, stability, and specific payload release. A thorough understanding of its mechanism of action and careful characterization through robust experimental protocols are essential for the successful development of novel ADCs. While the Val-Cit dipeptide offers excellent stability in human plasma, its susceptibility to cleavage in rodent plasma necessitates careful consideration in the design and interpretation of preclinical studies. Future innovations in linker technology will likely continue to refine the balance between stability and targeted cleavage to further improve the therapeutic window of ADCs.
References
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
The Strategic Integration of PEG4 in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, the incorporation of short polyethylene (B3416737) glycol (PEG) chains, particularly tetra-ethylene glycol (PEG4), has emerged as a key strategy to overcome the challenges associated with hydrophobic payloads and to enhance the overall performance of ADCs. This technical guide provides an in-depth exploration of the role of PEG4 in ADC linkers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological and experimental workflows.
The Multifaceted Role of PEG4 in Enhancing ADC Properties
The inclusion of a PEG4 moiety within an ADC linker imparts several advantageous physicochemical and pharmacological properties. These benefits primarily stem from the hydrophilic and flexible nature of the PEG chain, which effectively mitigates the inherent hydrophobicity of many potent cytotoxic payloads.
Increased Hydrophilicity and Reduced Aggregation
Many highly potent cytotoxic drugs, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are hydrophobic. Conjugation of these payloads to an antibody can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[1][2] Aggregation is a critical quality attribute to control, as it can lead to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[3]
The incorporation of a hydrophilic PEG4 spacer helps to create a hydration shell around the hydrophobic payload, increasing the overall solubility of the ADC in aqueous environments and reducing the likelihood of intermolecular hydrophobic interactions that drive aggregation.[1][3] This enables the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability.[1]
Improved Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is a crucial determinant of its efficacy and safety.[4] Hydrophobic ADCs are often subject to rapid clearance from circulation through mechanisms such as uptake by the reticuloendothelial system (RES).[5] The hydrophilic nature of PEG4 can shield the hydrophobic payload, reducing non-specific interactions with plasma proteins and cells, thereby prolonging the ADC's circulation half-life.[1][6] This extended circulation time allows for greater accumulation of the ADC at the tumor site, enhancing its therapeutic efficacy.[7][8]
Enabling Homogeneous and Site-Specific Conjugation
Modern ADC development strives for homogeneity, with a uniform drug-to-antibody ratio (DAR) to ensure consistent efficacy and a predictable safety profile.[9] PEG4 linkers are often functionalized with bioorthogonal reactive handles, such as dibenzocyclooctyne (DBCO) or maleimide (B117702) groups, to facilitate site-specific conjugation to engineered antibodies.[9] This controlled conjugation process leads to a more homogeneous ADC product with a well-defined DAR.
Data Presentation: The Impact of PEG Linkers on ADC Characteristics
The inclusion of PEG linkers has a quantifiable impact on various critical quality attributes of ADCs. The following tables summarize key data from studies investigating the effects of PEGylation on ADC properties.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Hydrophobic Linker | ~4 | >5% | 0.5 - 2.0 | |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 | |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 |
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties. This table illustrates that the incorporation of PEG linkers allows for a higher drug-to-antibody ratio with significantly reduced aggregation compared to hydrophobic linkers, while generally maintaining or improving in vitro cytotoxicity.
| Conjugate | PEG Insertion | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 | [7][8] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 2.5 | 4.5 | [7][8] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 11.2 | 22.0 | [7][8] |
Table 2: Impact of PEG Chain Length on the Pharmacokinetics and Cytotoxicity of Miniaturized ADCs. This table demonstrates that while increasing the PEG chain length significantly extends the circulation half-life, it can also lead to a reduction in in vitro cytotoxicity. This highlights the need to optimize the PEG linker length to achieve the desired balance of pharmacokinetic improvement and retained potency.[7][8]
| ADC | Dose (mg/kg) | Tumor Growth Inhibition | Outcome | Reference |
| Trastuzumab-MMAE ADC | 1 | Significant | Tumor regression | [10] |
| PEG4-linker/FDC2 | 1 | More effective than Trastuzumab-MMAE | Complete cures | [10] |
| ANT-043 (PEG8-linker) | 1 | Most effective | Complete cures lasting >1 month | [10] |
Table 3: In Vivo Efficacy of PEG-Linked Antibody-Fragment Drug Conjugates (FDCs) Compared to a Conventional ADC. This table showcases the enhanced in vivo antitumor activity of FDCs containing PEG linkers (PEG4 and PEG8) compared to a conventional trastuzumab-MMAE ADC in an NCI-N87 tumor model.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of ADCs with PEG4 linkers.
Synthesis of a DBCO-PEG4-MMAE ADC via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a two-step process for conjugating an azide-modified antibody with a DBCO-functionalized PEG4-payload.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3)
-
DBCO-PEG4-vc-PAB-MMAE (or other desired payload)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve DBCO-PEG4-vc-PAB-MMAE in DMSO to a stock concentration of 10 mM.
-
Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the DBCO-PEG4-payload solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted payload and other small molecules.
-
Elute the ADC with PBS, pH 7.4, and collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA).
-
Characterize the ADC for DAR, aggregation, and purity using HIC and SEC, respectively.
-
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.
Materials:
-
Purified ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Materials:
-
Purified ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the prepared ADC sample.
-
Run the separation under isocratic conditions with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Visualizing Key Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts and processes related to PEG4-containing ADCs.
Caption: General mechanism of action for a cleavable ADC, from tumor cell binding to apoptosis.
Caption: The bystander effect, where released payload from a target cell kills neighboring cells.
Caption: A streamlined workflow for the synthesis, purification, and characterization of an ADC.
Conclusion
The incorporation of PEG4 into ADC linkers represents a significant advancement in the field of targeted cancer therapy. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetic profiles, PEG4 linkers enable the development of more stable, efficacious, and safer ADCs. The ability to achieve higher drug loading without compromising the physicochemical properties of the conjugate is a key advantage that allows for the delivery of a more potent therapeutic payload to the tumor site. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the rational design of linkers incorporating moieties like PEG4 will remain a cornerstone of next-generation ADC development, ultimately leading to more effective treatments for patients.
References
- 1. adcreview.com [adcreview.com]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Val-Cit Linker Cleavage Mechanism in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive examination of the valine-citrulline (Val-Cit) linker, a critical component in the design of many successful antibody-drug conjugates (ADCs). We will delve into the core mechanism of its enzymatic cleavage, the key enzymes involved, and the intracellular environment required for the specific release of cytotoxic payloads in target cells. Furthermore, this guide will present quantitative data on cleavage efficiency, detailed experimental protocols for assessing linker stability and function, and visual diagrams to illustrate the critical pathways and workflows.
Introduction to Protease-Cleavable Linkers in ADCs
Antibody-drug conjugates are a transformative class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody and the payload is a pivotal element that governs the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Protease-cleavable linkers, such as the Val-Cit dipeptide, are designed to be stable in the bloodstream but are readily cleaved by enzymes that are highly active within the lysosomes of cancer cells.[1][2] This targeted release mechanism enhances the therapeutic window by maximizing cytotoxicity against malignant cells while minimizing systemic exposure and off-target toxicity.[]
The Val-Cit linker is the most extensively used and well-characterized protease-cleavable linker in both clinically approved and investigational ADCs.[1] Its design is predicated on the high expression and activity of specific lysosomal proteases in tumor cells.[]
The Core Cleavage Mechanism: A Step-by-Step Breakdown
The release of a cytotoxic drug from a Val-Cit linker-based ADC is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.
2.1. ADC Internalization and Lysosomal Trafficking
The journey begins with the ADC binding to a specific antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane and internalized into an endosome.[1] The endosome then matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment (pH 4.5-5.5).[1] This acidic milieu is optimal for the activity of the proteases responsible for linker cleavage.[1][]
2.2. The Key Players: Cathepsin B and the Val-Cit-PABC Linker
The cleavage of the Val-Cit linker is primarily mediated by Cathepsin B , a cysteine protease predominantly found in lysosomes.[1][] Cathepsin B is often overexpressed in various tumor types and exhibits optimal activity in the acidic lysosomal environment.[1]
The linker itself is often a more complex construct than just the dipeptide. A common configuration is the Val-Cit-PABC system, which includes:
-
Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of the Cathepsin B active site.[1]
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which sits (B43327) in the S1 subsite of the enzyme.[1] Citrulline is more stable than its natural analog, arginine, under physiological conditions.[]
-
p-Aminobenzyl Carbamate (PABC): This self-immolative spacer is crucial for the "traceless" release of the drug.[5][6] It connects the dipeptide to the payload and is designed to fragment after the Val-Cit bond is cleaved, ensuring the released drug is in its fully active, unmodified form.[6][7]
2.3. The Enzymatic Cleavage and Self-Immolation Cascade
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between citrulline and the PABC spacer.[5][6] The specificity of Cathepsin B for this dipeptide sequence is a cornerstone of the linker's design.[][]
-
Self-Immolation: The cleavage of the Cit-PABC bond initiates a spontaneous 1,6-elimination reaction within the PABC spacer.[6][7] This electronic cascade results in the release of the unmodified cytotoxic payload, along with carbon dioxide and p-aminobenzylquinone methide.[8] This self-immolative feature is critical, as attaching the drug directly to the dipeptide can sterically hinder the enzyme's access and lead to inefficient payload release.[6][7]
Linker Specificity and Off-Target Cleavage
While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, the process is not entirely exclusive.[1]
-
Other Cathepsins: Gene knockout studies have revealed that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[1][6] This enzymatic redundancy can be advantageous, as it makes the development of resistance due to the loss of a single protease less likely.[1]
-
Premature Cleavage: A significant consideration in ADC development is the linker's stability in systemic circulation. The Val-Cit linker has shown susceptibility to premature cleavage by enzymes outside the target cell, which can lead to off-target toxicity and a reduced therapeutic index.[1]
-
Human Neutrophil Elastase: This serine protease, found in neutrophils, can cleave the Val-Cit bond, potentially contributing to ADC-associated toxicities like neutropenia.[6][9][10]
-
Carboxylesterase Ces1C: In preclinical mouse models, the Val-Cit linker is known to be unstable in plasma due to cleavage by the carboxylesterase Ces1C.[6][9][10] This instability can complicate the evaluation of ADCs in rodents.[11][12] To address this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) sequence, which show enhanced stability in mouse plasma while retaining sensitivity to cathepsin-mediated cleavage.[11]
-
Quantitative Data on Dipeptide Linker Cleavage
While precise kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, comparative studies using model substrates offer valuable insights into the relative efficiency of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Primary Cleaving Enzyme(s) | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The industry benchmark, offering a good balance of stability and efficient cleavage.[1] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved; its lower hydrophobicity can reduce ADC aggregation, allowing for higher drug-to-antibody ratios (DARs).[1][8][] |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Cathepsin B | Very rapid cleavage by isolated enzyme, but rates were comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes or factors.[1][14] |
| Glu-Val-Cit | Similar to Val-Cit by Cathepsins | Cathepsins | Designed for enhanced stability against premature cleavage by mouse carboxylesterase Ces1C.[11] |
Experimental Protocols
Assessing the cleavage and stability of a Val-Cit linker is crucial during ADC development. Below are outlines of key experimental methodologies.
5.1. In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
-
Objective: To measure the kinetics of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.
-
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock solution).
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0 (optimized for Cathepsin B activity).[15]
-
Quench Solution: Acetonitrile with a suitable internal standard.
-
-
Methodology:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed assay buffer.[1]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (e.g., final concentration of 20 nM).[1]
-
Incubation: Incubate the reaction mixture at 37°C.[15]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots and stop the reaction by adding the quench solution.[15]
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the concentration of the released free payload.
-
Data Interpretation: Plot the concentration of the released payload against time to determine the rate of cleavage.
-
5.2. Fluorogenic Substrate Cleavage Assay
This is a high-throughput method ideal for screening different linker sequences for their susceptibility to cleavage.
-
Objective: To rapidly assess the cleavage of a peptide sequence by Cathepsin B.
-
Materials:
-
Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin).
-
Recombinant human Cathepsin B.
-
Assay Buffer: pH 5.0-6.0 with DTT.[1]
-
-
Methodology:
-
Prepare a solution of the peptide-AMC substrate in the assay buffer and add it to the wells of a 96-well microplate.[1]
-
Initiate the reaction by adding activated Cathepsin B to each well.[1]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.[1]
-
Monitor the increase in fluorescence over time as the AMC group is released upon peptide cleavage.
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]
-
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release from antibody-drug conjugates.[1] The mechanism relies on a well-orchestrated sequence of events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug.[1] Understanding the nuances of this mechanism, including the potential for off-target cleavage and the relative efficiency of different peptide sequences, is paramount for the rational design and preclinical evaluation of the next generation of safe and effective ADCs. The experimental protocols outlined herein provide a foundational framework for researchers to quantitatively assess the performance of these critical linker systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. preprints.org [preprints.org]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. benchchem.com [benchchem.com]
Introduction to Bioconjugation and the Role of Activating Groups
An in-depth technical guide on the purpose of the p-Nitrophenyl (PNP) activating group in bioconjugation for researchers, scientists, and drug development professionals.
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. A common and fundamental reaction in this field is the formation of a stable amide bond between a carboxylic acid and a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue). However, this reaction does not proceed spontaneously under physiological conditions. To facilitate this bond formation, the carboxyl group must first be "activated" into a more reactive form. This is achieved by converting it into an active ester using a good leaving group.
The p-nitrophenyl (PNP) group is one such activating group. When esterified to a carboxylate, it creates a p-nitrophenyl ester, a moderately reactive, amine-specific reagent that has been historically significant and remains relevant for specific applications in bioconjugation. This guide details the core principles, quantitative aspects, and experimental considerations of using PNP activating groups.
The Core Principle: p-Nitrophenol as an Effective Leaving Group
The primary function of the PNP group is to serve as an excellent leaving group. The effectiveness of p-nitrophenol in this role stems from the electronic properties of the phenyl ring substituted with a nitro group at the para position.
-
Electrophilic Activation : The strongly electron-withdrawing nitro group (–NO₂) pulls electron density away from the ester's carbonyl carbon. This inductive effect makes the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by a primary amine from a biomolecule.
-
Leaving Group Stabilization : Upon nucleophilic attack and subsequent amide bond formation, the p-nitrophenolate anion is released. This anion is highly stabilized by resonance, with the negative charge delocalized across the phenolate (B1203915) oxygen and the nitro group. This high degree of stabilization is the thermodynamic driving force that makes p-nitrophenol an effective leaving group.
The release of the yellow-colored p-nitrophenolate ion, which absorbs light around 405 nm, provides a convenient method for monitoring the reaction progress spectrophotometrically.[1][2]
Quantitative Data Presentation
PNP esters are often compared to other common amine-reactive reagents, most notably N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters. The primary trade-off is between reaction speed and stability against hydrolysis.
Table 1: Comparative Analysis of Common Amine-Reactive Ester Groups
| Activating Group | Relative Reaction Rate | Stability & Hydrolysis Rate | Key Characteristics |
| p-Nitrophenyl (PNP) Ester | Moderate to Slow | High stability against hydrolysis , especially at neutral to acidic pH.[3] Half-lives can be over 100 hours at pH 5.0.[3] | Crystalline and easy to handle.[4] Slower, more controlled reactions can be advantageous for specific applications.[3] Superior stability is beneficial for multi-step syntheses or direct radiolabelling.[4][5] |
| N-Hydroxysuccinimide (NHS) Ester | Fast | Highly susceptible to hydrolysis , especially at alkaline pH.[6] Half-life is ~4-5 hours at pH 7, but drops to ~10 minutes at pH 8.6.[6] | The most common activating group for amine labeling due to high reactivity.[6][7] The rapid hydrolysis requires careful control of reaction conditions.[8] |
| Tetrafluorophenyl (TFP) Ester | Fast | More stable to hydrolysis than NHS esters but less stable than PNP esters. | More hydrophobic than NHS esters, which can affect solubility.[8] Can be less stable than PNP esters under certain direct radiolabelling conditions.[4] |
Table 2: Hydrolysis Half-Life Comparison
| Ester Type | pH | Temperature | Hydrolysis Half-Life | Reference |
| PEG-PNP Ester | 5.0 | Not Specified | ~117 - 136 hours | [3] |
| NHS Ester | 7.0 | 0 °C | ~4 - 5 hours | [6] |
| NHS Ester | 8.6 | 4 °C | ~10 minutes | [6] |
Experimental Protocols
This section provides a generalized protocol for labeling a target protein with a PNP-activated molecule. The precise parameters (e.g., molar excess of the reagent, reaction time) should be optimized for each specific protein and labeling reagent.
Materials Required
-
Protein Solution : Purified protein at a concentration of 2-10 mg/mL.
-
Labeling Buffer : 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
PNP-activated Reagent : Stored in a desiccator.
-
Anhydrous Organic Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Buffer (Optional) : 1 M Tris-HCl or 1.5 M hydroxylamine, pH 8.5.
-
Purification Column : Desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
Methodology
-
Protein Preparation :
-
Dissolve or buffer-exchange the protein into the Labeling Buffer at the desired concentration. Ensure the protein is stable and soluble at the chosen pH.
-
-
PNP Reagent Preparation :
-
Immediately before use, dissolve the PNP-activated reagent in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution. PNP esters are more stable than NHS esters but should still be prepared fresh to avoid hydrolysis.
-
-
Conjugation Reaction :
-
While gently stirring the protein solution, slowly add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved PNP reagent.
-
Incubate the reaction at room temperature or 4°C. Due to the moderate reactivity of PNP esters, the reaction time is typically longer than for NHS esters, ranging from 4 hours to 48 hours.[3] The progress can be monitored by an increase in absorbance at ~405 nm from the released p-nitrophenol.
-
-
Reaction Termination (Optional) :
-
To stop the reaction and consume any unreacted PNP ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional hour.
-
-
Purification of the Conjugate :
-
Characterization :
-
Determine the protein concentration and degree of labeling (DOL) using a UV-Vis spectrophotometer. Measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the conjugated label.[9]
-
Advantages and Disadvantages of PNP Activating Groups
Advantages :
-
Enhanced Stability : PNP esters exhibit significantly better stability against hydrolysis compared to NHS esters, especially in neutral or slightly acidic aqueous solutions.[3] This allows for more controlled reactions and is beneficial in automated or multi-step procedures.
-
Handling Properties : Many PNP-activated reagents are crystalline solids that are easier to handle and weigh than the often-hygroscopic NHS esters.[4]
-
Reaction Monitoring : The release of the chromogenic p-nitrophenolate allows for real-time monitoring of the reaction progress.[1][2]
Disadvantages :
-
Slower Reactivity : The reaction rates are considerably slower than those of NHS or TFP esters, requiring longer incubation times or higher pH to achieve comparable labeling efficiency.
-
Hydrophobicity : The phenyl group can increase the hydrophobicity of the labeling reagent, which may cause solubility issues or promote non-specific binding with proteins.
Conclusion
The p-nitrophenyl (PNP) activating group serves as an effective tool for the amine-specific modification of biomolecules. Its primary function is to convert a carboxylic acid into an electrophilic ester that readily reacts with primary amines to form stable amide bonds. While modern bioconjugation often favors faster reagents like NHS esters, the superior hydrolytic stability of PNP esters grants them a distinct advantage in applications requiring controlled reactivity, long reaction times, or harsh conditions where other active esters would degrade. This makes the PNP ester a valuable, albeit more specialized, option in the bioconjugation toolkit for researchers and drug development professionals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 3. Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. NHS-ester-protein-labeling [protocols.io]
An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of cleavable linkers used in antibody-drug conjugates (ADCs). It details the core principles of their design, mechanisms of action, and the experimental evaluation required for successful ADC development.
Introduction to Cleavable Linkers in ADCs
Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index.[1]
Cleavable linkers are designed to be stable in the systemic circulation (at physiological pH ~7.4) and to undergo selective cleavage to release the cytotoxic payload in the tumor microenvironment or within the target cancer cell.[2][3] This targeted drug release is achieved by exploiting the unique physiological conditions associated with tumors, such as altered pH, higher concentrations of certain enzymes, and a more reducing environment.[2]
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized into two main classes based on their cleavage mechanism: chemically-labile linkers and enzyme-cleavable linkers.
Chemically-Labile Linkers
These linkers are designed to be cleaved in response to specific chemical conditions prevalent in the tumor microenvironment or within intracellular compartments.
Hydrazone linkers are a well-established class of acid-labile linkers that are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][4] This pH-dependent cleavage facilitates the release of the cytotoxic payload following internalization of the ADC into the target cell.[2]
Disulfide linkers are designed to be cleaved in the reducing environment of the cell. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is significantly higher inside cells (1-10 mM) compared to the plasma (~2-20 µM).[5] This differential in GSH concentration allows for selective cleavage of the disulfide bond and release of the payload within the cytoplasm of the target cell.[4]
Enzyme-Cleavable Linkers
These linkers incorporate specific amino acid sequences that are recognized and cleaved by enzymes that are highly expressed in tumors or within the lysosomes of cancer cells.
Dipeptide linkers, such as valine-citrulline (Val-Cit), are the most common type of enzyme-cleavable linker.[2] They are designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[2] The Val-Cit linker is highly stable in circulation but is efficiently cleaved within the lysosome, leading to the release of the payload.[2]
These linkers contain a hydrophilic β-glucuronic acid motif that is cleaved by the lysosomal enzyme β-glucuronidase. This enzyme is abundant in the lysosomes of many tumor types. β-glucuronide linkers have shown greater stability and efficacy in vivo compared to some peptide linkers.[2]
Many enzyme-cleavable linkers incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), between the cleavage site and the drug.[6][7] Upon enzymatic cleavage of the linker, the PABC spacer undergoes a spontaneous 1,6-elimination, which in turn releases the unmodified, fully active payload.[6][7][8]
Quantitative Comparison of Cleavable Linker Performance
The choice of linker significantly impacts the stability, potency, and bystander effect of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis of different cleavable linkers.
Table 1: In Vitro Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Species | Stability Metric | Value | Reference(s) |
| pH-Sensitive | Hydrazone | Human | Half-life (t½) at pH 7.4 | ~2 days | [2] |
| Glutathione-Sensitive | Disulfide | Human | Stable in circulation | - | [5] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Human | Half-life (t½) | > 230 days | [2] |
| Valine-Citrulline (Val-Cit) | Mouse | Less stable due to carboxylesterases | - | [2] | |
| Valine-Alanine (Val-Ala) | Mouse | Improved stability vs. Val-Cit | - | [2] | |
| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | Mouse | High stability | > 7 days | [2] |
Note: The stability of linkers can vary significantly based on the specific ADC construct and the animal model used.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Reference(s) |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | - | [2] |
| Valine-Alanine (Val-Ala) | MMAE | HER2+ | - | [2] | |
| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | MMAE | HER2+ | 61 | [2] |
| Legumain-Cleavable (Asn-containing) | MMAE | HER2+ (SKBR3) | ~0.03 µg/mL | [9] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and target cell line. Lower IC50 values indicate higher potency.[2]
Signaling Pathways and Experimental Workflows
ADC Intracellular Trafficking and Payload Release
The following diagram illustrates the key steps involved in the internalization, trafficking, and subsequent payload release of an ADC with a cleavable linker.
Caption: ADC internalization, intracellular trafficking, and payload release pathway.
Experimental Workflow for ADC Evaluation
The development and validation of an ADC with a cleavable linker involves a series of in vitro and in vivo experiments, as depicted in the workflow below.
Caption: A typical experimental workflow for the comparative evaluation of ADC linkers.[10]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[10]
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[11] Include a control incubation in phosphate-buffered saline (PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing:
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.[]
Lysosomal Stability/Cleavage Assay
Objective: To evaluate the rate and extent of linker cleavage and payload release in a simulated lysosomal environment.
Methodology:
-
Preparation of Lysosomal Fraction: Isolate lysosomes from a relevant cell line or use commercially available rat liver lysosomal fractions.[14]
-
Incubation: Incubate the ADC (e.g., 50 µg/mL) with the lysosomal fraction at 37°C in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Analysis: Quantify the released payload in the supernatant by LC-MS/MS.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[2]
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include wells with untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the IC50 value using a non-linear regression model.[10]
In Vitro Co-Culture Bystander Effect Assay
Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[15]
Methodology:
-
Cell Labeling: Label the antigen-negative (Ag-) bystander cells with a fluorescent protein (e.g., GFP) to distinguish them from the antigen-positive (Ag+) target cells.[16]
-
Cell Seeding:
-
Monocultures: Seed Ag+ cells alone and Ag- cells alone in separate wells as controls.
-
Co-cultures: Seed a mixture of Ag+ and Ag- cells in the same wells at a defined ratio (e.g., 1:1, 1:3).[17]
-
-
ADC Treatment: Treat the monocultures and co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96 hours).
-
Analysis:
-
Use high-content imaging or flow cytometry to quantify the number of viable Ag- (GFP-positive) cells in the co-cultures compared to the Ag- monocultures.[15]
-
-
Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[17]
ADC Aggregation and Solubility Assessment
Objective: To characterize the propensity of an ADC to form aggregates and to determine its solubility.
Methodology (Size Exclusion Chromatography - SEC):
-
Sample Preparation: Prepare the ADC sample in a suitable mobile phase (e.g., phosphate-buffered saline).[18] To induce aggregation for method development, the ADC can be subjected to stress conditions such as low pH followed by neutralization and incubation at an elevated temperature (e.g., 60°C for 60 minutes).[18]
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for separating monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC 300Å).[18]
-
Mobile Phase: An aqueous mobile phase, such as 150 mM sodium phosphate, pH 7.0, is typically used.[18] For some ADCs, the addition of organic modifiers may be necessary to reduce hydrophobic interactions with the column.[19]
-
Analysis: Inject the ADC sample and monitor the elution profile using a UV detector (e.g., at 280 nm). The monomeric ADC will elute as the main peak, with aggregates eluting earlier and fragments later.
-
Data Analysis: Integrate the peak areas to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[18]
Methodology (Dynamic Light Scattering - DLS):
-
Sample Preparation: Prepare the ADC sample in a filtered, appropriate buffer.
-
Instrument Setup: Use a DLS instrument to measure the fluctuations in scattered light intensity due to the Brownian motion of the ADC molecules.
-
Data Acquisition: Acquire data over a set period.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the ADC population. An increase in Rh or PDI can indicate aggregation.
Conclusion
The selection of a cleavable linker is a critical determinant of the therapeutic success of an ADC. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and their respective advantages and disadvantages is essential for the rational design of novel ADCs. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ADC candidates, enabling researchers and drug developers to select the most promising constructs for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Cathepsin B Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B-cleavable linkers are a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the targeted delivery and controlled release of potent cytotoxic agents to tumor cells. These linkers exploit the aberrant expression of lysosomal proteases, particularly cathepsin B, within the tumor microenvironment to achieve selective payload release, thereby enhancing the therapeutic window of ADCs. This guide provides a comprehensive technical overview of cathepsin B cleavable linkers, including their mechanism of action, key characteristics, and the experimental protocols required for their evaluation.
Core Concepts
Cathepsin B is a cysteine protease that is frequently overexpressed in various cancer types, where it plays a role in tumor invasion and metastasis.[1][2][3] In normal tissues, cathepsin B is primarily localized within lysosomes, maintaining a crucial role in intracellular protein turnover.[3] The acidic environment of the lysosome is optimal for cathepsin B's enzymatic activity.[3] The differential expression and activity of cathepsin B between tumor and healthy tissues provide a strategic advantage for targeted drug delivery.[1][4]
Cathepsin B cleavable linkers are typically dipeptide-based, with the most common sequences being valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[5][] These dipeptides are recognized and cleaved by cathepsin B within the lysosome of a target cancer cell following ADC internalization.[7] This enzymatic cleavage initiates the release of the cytotoxic payload, often facilitated by a self-immolative spacer, leading to cancer cell death.[7]
The Val-Cit Linker: The Gold Standard
The Val-Cit linker is the most extensively used cathepsin B-cleavable linker in approved and clinical-stage ADCs.[5][] Its popularity stems from its high stability in systemic circulation and efficient cleavage by lysosomal proteases.[5][]
The Val-Ala Linker: A Hydrophilic Alternative
The Val-Ala linker serves as a viable alternative to the Val-Cit linker, offering distinct advantages. Notably, Val-Ala exhibits lower hydrophobicity compared to Val-Cit, which can mitigate the risk of ADC aggregation, particularly with high drug-to-antibody ratios (DARs).[5][9] However, in isolated enzyme assays, the Val-Ala linker has been observed to be cleaved at a slower rate than the Val-Cit linker.[]
The PABC Self-Immolative Spacer
A critical component of many cathepsin B cleavable linker systems is the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[10][11][12] Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified cytotoxic payload.[11] This traceless release mechanism is crucial for ensuring the full potency of the active drug.
Signaling Pathways and Experimental Workflows
ADC Internalization and Payload Release
The following diagram illustrates the pathway of an ADC from binding to a cancer cell surface receptor to the release of its cytotoxic payload within the lysosome.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Over-expression of cathepsin B in hepatocellular carcinomas predicts poor prognosis of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review [jcancer.org]
- 4. Cathepsin B in tumors, normal tissue and isolated cells from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Core Principles of Antibody-Drug Conjugate (ADC) Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule.[1][2] This innovative approach allows for the selective delivery of highly potent drugs directly to cancer cells while minimizing exposure to healthy tissues, thereby widening the therapeutic window compared to traditional chemotherapy.[3][4] The intricate design of an ADC is a careful balance of three key components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects them.[2] The success of an ADC is contingent on the meticulous optimization of each of these elements and their synergistic interplay.[5] This technical guide provides an in-depth exploration of the fundamental principles of ADC design, covering the selection of each component, conjugation strategies, mechanisms of action, and the critical experimental protocols for their characterization and validation.
Core Components of Antibody-Drug Conjugate Design
The design and efficacy of an ADC are determined by the careful selection and integration of its three primary components: the antibody, the linker, and the payload.
Antibody Selection: The Guiding System
The monoclonal antibody serves as the targeting moiety, responsible for the specific recognition and binding to a tumor-associated antigen.[2] The ideal antibody for an ADC possesses several critical attributes:
-
High Target Specificity and Affinity: The antibody must bind with high specificity to an antigen that is abundantly and homogeneously expressed on the surface of tumor cells, with limited or no expression on healthy tissues.[6] This ensures that the cytotoxic payload is delivered preferentially to the intended target cells, minimizing off-target toxicity.[5]
-
Efficient Internalization: Upon binding to the target antigen, the ADC-antigen complex must be rapidly and efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[2] This process is crucial for delivering the payload to its intracellular site of action.
-
Low Immunogenicity: To prevent an adverse immune response in patients, antibodies used in ADCs are typically humanized or fully human.[6]
-
Long Circulation Half-Life: A longer half-life in the bloodstream allows for greater accumulation of the ADC at the tumor site, enhancing its therapeutic efficacy.[6] The IgG1 isotype is often preferred due to its favorable pharmacokinetic properties.[7]
Linker Design: The Crucial Bridge
The linker is a critical component that covalently connects the cytotoxic payload to the antibody.[] Its design is a delicate balance between stability in systemic circulation and efficient cleavage at the target site.[4] There are two main categories of linkers:
-
Cleavable Linkers: These linkers are designed to be stable at physiological pH in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[9] Cleavage mechanisms include:
-
Acid-Labile Linkers: These linkers, such as hydrazones, are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.0-5.0).[10][11]
-
Protease-Cleavable Linkers: Dipeptide linkers, like the commonly used valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as cathepsin B, which are often overexpressed in tumor cells.[12]
-
Reducible Linkers: Disulfide linkers are cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione.[10]
-
-
Non-Cleavable Linkers: These linkers, such as thioether linkers, are more stable and rely on the complete degradation of the antibody within the lysosome to release the payload.[10] This approach can reduce the risk of premature drug release and off-target toxicity.[10]
The choice of linker chemistry significantly impacts the ADC's therapeutic index, influencing its stability, efficacy, and safety profile.[1][]
Payload Selection: The Cytotoxic Warhead
The payload is the pharmacologically active component of the ADC responsible for inducing cancer cell death.[2] Due to the targeted delivery mechanism, payloads used in ADCs are typically highly potent, with sub-nanomolar IC50 values.[] The main classes of ADC payloads include:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[]
-
DNA-Damaging Agents: These payloads, including calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs), cause DNA damage through mechanisms like double-strand breaks or alkylation, ultimately triggering cell death.[14] Topoisomerase I inhibitors, such as SN-38 and deruxtecan (B607063) (DXd), are another important class of DNA-damaging agents.[14]
The selection of the payload is a critical consideration, as its potency, mechanism of action, and physicochemical properties must be compatible with the antibody and linker to ensure optimal therapeutic efficacy.[5]
Conjugation Strategies: Assembling the ADC
The method of conjugating the linker-payload to the antibody is a crucial step in ADC manufacturing that influences the homogeneity and stability of the final product.[6]
-
Traditional Conjugation: Early methods involved the stochastic conjugation to native lysine (B10760008) or cysteine residues on the antibody.[15] This approach often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can impact the therapeutic window.[4]
-
Site-Specific Conjugation: To produce more homogeneous ADCs with a defined DAR, site-specific conjugation technologies have been developed.[6] These methods utilize engineered cysteines, unnatural amino acids, or enzymatic approaches to attach the linker-payload at specific sites on the antibody.[15] This greater control over the conjugation process leads to a more consistent product with improved pharmacokinetics and a wider therapeutic index.[6]
Mechanism of Action of Antibody-Drug Conjugates
The therapeutic effect of an ADC is achieved through a multi-step process that begins with targeted delivery and culminates in cancer cell death.
Figure 1: General mechanism of action of an antibody-drug conjugate.
-
Binding: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of a cancer cell.[2]
-
Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[2]
-
Trafficking: The complex is trafficked to intracellular compartments, typically endosomes and then lysosomes.
-
Payload Release: Within the lysosome, the linker is cleaved by enzymes or the acidic environment, or the antibody is degraded, releasing the cytotoxic payload.[12]
-
Cytotoxic Effect: The released payload exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, leading to apoptosis of the cancer cell.[]
-
Bystander Effect: With certain cleavable linkers and membrane-permeable payloads, the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[16]
Quantitative Data in ADC Design
The optimization of ADC design relies on quantitative data to assess key parameters such as the drug-to-antibody ratio (DAR) and the potency of the payload.
Table 1: Drug-to-Antibody Ratio (DAR) of Selected Approved ADCs
| ADC Name (Brand Name) | Target Antigen | Payload | Linker Type | Average DAR |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Cleavable | ~4 |
| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Non-cleavable | ~3.5 |
| Inotuzumab ozogamicin (B1678132) (Besponsa®) | CD22 | Calicheamicin | Cleavable | ~6 |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Cleavable | ~4 |
| Sacituzumab govitecan (Trodelvy®) | Trop-2 | SN-38 | Cleavable | ~7.6 |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan (DXd) | Cleavable | ~8 |
Data sourced from multiple references.[17][18][19][20]
Table 2: In Vitro Cytotoxicity (IC50) of Common ADC Payloads
| Payload | Mechanism of Action | Cancer Cell Line | IC50 (nM) |
| MMAE | Microtubule Inhibitor | CFPAC-1 (Pancreatic) | 1.19 |
| MMAE | Microtubule Inhibitor | MDA-MB-468 (Breast) | 0.28 |
| MMAE | Microtubule Inhibitor | BxPC-3 (Pancreatic) | 0.97 |
| DM1 | Microtubule Inhibitor | SK-BR-3 (Breast) | 0.02 - 0.2 |
| SN-38 | Topoisomerase I Inhibitor | CFPAC-1 (Pancreatic) | 0.83 |
| SN-38 | Topoisomerase I Inhibitor | MDA-MB-468 (Breast) | 0.47 |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | KPL-4 (Breast) | 1.43 |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.[21][22][23]
Experimental Protocols for ADC Characterization
Rigorous experimental validation is essential to characterize the physicochemical properties and biological activity of ADCs.
Detailed Methodology for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.[15][]
-
Cell Seeding:
-
Culture the target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in appropriate growth medium.
-
Trypsinize and resuspend the cells to a known concentration.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC in culture medium, typically ranging from picomolar to micromolar concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Detailed Methodology for In Vitro Bystander Effect Assay
This protocol is designed to assess the ability of an ADC to kill neighboring antigen-negative cells.[3][4]
-
Cell Line Preparation:
-
Use an antigen-positive cell line (e.g., HER2-positive N87 cells) and an antigen-negative cell line (e.g., HER2-negative MCF7 cells).
-
Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Setup:
-
Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).
-
Include monocultures of each cell line as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a concentration of the ADC that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
-
Cell Viability Assessment:
-
After a defined incubation period (e.g., 96 hours), assess the viability of the antigen-negative cells by measuring the fluorescence of the GFP-expressing cells.
-
Alternatively, use imaging-based methods to count the number of viable GFP-positive cells.
-
-
Data Analysis:
-
Compare the viability of the antigen-negative cells in the co-culture with their viability in the monoculture to determine the extent of the bystander effect.
-
Detailed Methodology for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[25][26]
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in mobile phase A.
-
-
Chromatographic System:
-
Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
-
Gradient Elution:
-
Equilibrate the column with 100% mobile phase A.
-
Inject the sample and elute with a linear gradient from 100% A to 100% B over 30-60 minutes.
-
-
Detection and Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The different peaks in the chromatogram correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by determining the weighted average of the peak areas.
-
Detailed Methodology for In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical in vivo study to evaluate the anti-tumor activity of an ADC in a mouse model.[14]
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., human breast cancer cell line BT-474) from culture.
-
Subcutaneously inject approximately 5-10 million cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
-
ADC Administration:
-
Administer the ADC, typically via intravenous injection, at a predetermined dose and schedule (e.g., once every three weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
The design of antibody-drug conjugates is a multifaceted process that requires a deep understanding of the interplay between the antibody, linker, and payload.[5] The continued evolution of ADC technology, with advancements in antibody engineering, linker chemistry, and the development of novel payloads, holds immense promise for the future of targeted cancer therapy.[9][15] Rigorous preclinical evaluation using the detailed experimental protocols outlined in this guide is paramount to the successful development of next-generation ADCs with improved efficacy and safety profiles. As our understanding of the intricate mechanisms of ADC action expands, so too will our ability to design more effective and precisely targeted therapies for a wide range of malignancies.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Antibody-Drug Conjugates: Challenges and Innovation | Technology Networks [technologynetworks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. adcreview.com [adcreview.com]
- 11. worthe-it.co.za [worthe-it.co.za]
- 12. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. genfollower.com [genfollower.com]
- 17. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 18. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mabtech.com [mabtech.com]
- 20. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sketchviz.com [sketchviz.com]
An In-depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of the Maleimide-Amide-PEG4-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate (Mal-Amide-PEG4-Val-Cit-PAB-PNP) linker. This advanced linker system is a critical component in the development of next-generation antibody-drug conjugates (ADCs), offering a sophisticated method for the targeted delivery of cytotoxic payloads to cancer cells.
Core Chemical Properties and Structure
This compound is a multi-functional, cleavable linker designed for the precise conjugation of therapeutic agents to antibodies. Its structure is meticulously engineered to ensure stability in systemic circulation and selective release of the payload within the target cell.[1][2]
Structural Components and Their Functions
The linker is comprised of several key functional units, each with a specific role in the overall performance of the ADC:
-
Maleimide Group: This thiol-reactive group enables the covalent conjugation of the linker to cysteine residues on the antibody, forming a stable thioether bond.[2] This reaction is typically performed at a pH range of 6.5-7.5.[3]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of four repeating ethylene (B1197577) glycol units, is incorporated to enhance the hydrophilicity and solubility of the ADC.[2] This can help to mitigate aggregation issues often associated with hydrophobic drug-linker complexes.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific cleavage site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified, active payload.[4]
-
p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly activated leaving group that facilitates the efficient conjugation of amine-containing cytotoxic drugs to the linker.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C43H58N8O16 | [1] |
| Molecular Weight | 943.0 g/mol | [1] |
| CAS Number | 2003260-12-4 | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1][5] |
Mechanism of Action in Antibody-Drug Conjugates
The efficacy of an ADC constructed with the this compound linker is contingent on a series of well-orchestrated events, from systemic circulation to intracellular payload release.
Signaling Pathway of a Common Payload: Monomethyl Auristatin E (MMAE)
MMAE is a potent antimitotic agent frequently used as a payload in ADCs. Upon its release, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and in vitro evaluation of ADCs utilizing the this compound linker.
Synthesis of an Antibody-Drug Conjugate
This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using the this compound linker.
References
- 1. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-Amide-PEG4-Val-Cit-PAB-PNP, a crucial component in the development of Antibody-Drug Conjugates (ADCs). This linker system is designed for the targeted delivery of cytotoxic agents to cancer cells, leveraging specific enzymatic cleavage for payload release. This document details its molecular characteristics, the mechanism of action, and relevant experimental protocols.
Core Concepts and Molecular Data
This compound is a cleavable linker that connects a monoclonal antibody to a cytotoxic payload. Its structure is meticulously designed to ensure stability in systemic circulation and to facilitate selective release of the drug within the target cancer cell.
The key components of the linker are:
-
Maleimide (B117702) (Mal): Enables covalent conjugation to thiol groups on cysteine residues of the antibody.
-
Amide-PEG4: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and improves pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1][]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following Val-Cit cleavage, spontaneously releases the conjugated payload.
-
p-Nitrophenyl (PNP): A leaving group that facilitates the conjugation of the cytotoxic drug to the PAB spacer.[3]
The quantitative data for two closely related and commonly referenced linkers are summarized below for clarity. This guide focuses on the "Mal-Amide" variant as specified.
| Feature | This compound | Mal-PEG4-Val-Cit-PAB-PNP |
| Molecular Formula | C43H58N8O16[4] | C40H53N7O15[5] |
| Molecular Weight | ~943 g/mol [3][4] | ~871.9 g/mol [5] |
| CAS Number | 2003260-12-4[3][4] | 2112738-09-5[5] |
| Purity | Typically >95-98%[3][4] | Typically >96-98%[5] |
| Solubility | Soluble in DMSO, DMF[3] | Soluble in DMSO, DMF[5] |
| Storage | -20°C[3] | -20°C[5] |
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a series of well-orchestrated events, ensuring the cytotoxic payload is delivered specifically to the tumor cells, thereby minimizing off-target toxicity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of ADCs using the this compound linker.
Antibody-Drug Conjugation Workflow
This workflow outlines the essential steps for the synthesis of an ADC, from antibody preparation to the final purification.
1. Antibody Reduction:
-
Objective: To reduce interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS).
-
Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP).
-
-
Protocol:
-
Prepare a solution of the antibody (typically 1-10 mg/mL).
-
Add a molar excess of TCEP (e.g., 2-5 equivalents per disulfide bond to be reduced).
-
Incubate at room temperature or 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, buffer exchanging into a conjugation buffer (e.g., PBS with EDTA).
-
2. Payload Conjugation to Linker (if not pre-conjugated):
-
Objective: To attach the cytotoxic payload to the this compound linker.
-
Materials:
-
This compound.
-
Amine-containing cytotoxic payload.
-
Anhydrous solvent (e.g., DMF or DMSO).
-
Non-nucleophilic base (e.g., DIPEA).
-
-
Protocol:
-
Dissolve the linker and the payload in the anhydrous solvent.
-
Add DIPEA to the reaction mixture.
-
Stir at room temperature and monitor the reaction by LC-MS until completion.
-
Purify the linker-payload conjugate using preparative RP-HPLC.
-
3. Antibody-Linker-Payload Conjugation:
-
Objective: To conjugate the maleimide-functionalized linker-payload to the reduced antibody.
-
Materials:
-
Reduced antibody with free thiol groups.
-
Maleimide-activated linker-payload dissolved in a co-solvent (e.g., DMSO).
-
-
Protocol:
-
Add the linker-payload solution to the reduced antibody solution at a specific molar excess.
-
Gently agitate the mixture at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
4. Purification and Characterization of the ADC:
-
Objective: To remove unconjugated linker-payload and other reactants, and to determine the drug-to-antibody ratio (DAR).
-
Purification:
-
Use size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the ADC from smaller molecules.
-
-
Characterization:
-
Determine the average DAR using HIC or LC-MS analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the efficacy of the ADC in killing target cancer cells.
-
Objective: To measure the dose-dependent cytotoxic effect of the ADC.
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC constructs.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
-
Protocol:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibodies.
-
Treat the cells with the ADC solutions and incubate for 72-120 hours.[6]
-
Add MTT solution to each well and incubate for 2-4 hours.[6]
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the ADC that inhibits cell growth by 50%.
-
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the field of antibody-drug conjugates. Its design, which balances stability in circulation with specific, enzyme-mediated cleavage within tumor cells, is a testament to the advancements in targeted cancer therapy. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the potential of this technology in creating next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 5. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP (CAS Number: 2003260-12-4) for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-Amide-PEG4-Val-Cit-PAB-PNP, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This guide delves into its chemical properties, mechanism of action, and practical applications in experimental settings, offering a valuable resource for researchers in oncology and targeted therapeutics.
Core Compound Specifications
This compound is a complex, cleavable linker designed for the precise delivery of cytotoxic payloads to target cells. Its structure is meticulously engineered with distinct functional units, each playing a crucial role in the overall efficacy and safety of the resulting ADC.
| Property | Value | Source(s) |
| CAS Number | 2003260-12-4 | [1][2][3][4][5] |
| Molecular Formula | C43H58N8O16 | [1][5] |
| Molecular Weight | 943.0 g/mol | [1][5] |
| Purity | Typically ≥95% to 98% | [1][5] |
| Solubility | Soluble in DMSO and DMF | [5] |
| Storage Conditions | -20°C | [5] |
Architectural Breakdown and Functional Roles
The multi-component structure of this compound is central to its function. Each segment is designed to perform a specific task in the journey of the ADC from administration to payload delivery.
-
Maleimide (B117702) (Mal): This functional group provides a highly specific reactive handle for conjugation to antibodies. It readily forms a stable covalent bond with thiol groups present in cysteine residues of a monoclonal antibody (mAb).
-
Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the solubility and stability of the ADC in circulation. This hydrophilic spacer can also reduce aggregation, a common challenge with hydrophobic drug-linker complexes.
-
Valine-Citrulline (Val-Cit): This dipeptide is the enzymatically cleavable unit of the linker. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified cytotoxic drug.
-
p-Nitrophenyl (PNP): The PNP group is a highly reactive leaving group. It facilitates the conjugation of the cytotoxic payload to the linker system.
Mechanism of Action: From Systemic Circulation to Cellular Kill
The therapeutic efficacy of an ADC constructed with this compound hinges on a multi-step process that ensures targeted drug delivery and release.
Linker Stability and Cleavage Kinetics
The stability of the linker in systemic circulation is paramount to minimize off-target toxicity. The Val-Cit dipeptide has demonstrated high stability in human plasma. However, it is crucial to note its susceptibility to premature cleavage in murine plasma by carboxylesterase 1c, which can impact the translatability of preclinical data from mouse models.[6][7] To address this, next-generation linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide, have been developed to enhance stability in mouse plasma.[6][8]
| Linker Variant | Medium | Stability/Cleavage Rate | Source(s) |
| Val-Cit ADC | Human Plasma | Stable for at least 28 days | [8][9] |
| Val-Cit ADC | Mouse Plasma | >95% payload loss after 14 days | [8][9] |
| VCit ADC | Cathepsin B | Half-life of 4.6 hours | [8] |
| SVCit ADC | Cathepsin B | Half-life of 5.4 hours | [8] |
| EVCit ADC | Cathepsin B | Half-life of 2.8 hours | [8] |
Experimental Protocols
Antibody-Payload Conjugation
This protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody using this compound.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution to reduce interchain disulfide bonds and expose free thiol groups.
-
Incubate the reaction mixture to allow for sufficient reduction.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound and the amine-containing cytotoxic payload in an anhydrous solvent like DMF or DMSO.
-
Add a base, such as DIPEA (N,N-Diisopropylethylamine), to facilitate the reaction between the PNP ester of the linker and the amine group of the payload.
-
Monitor the reaction by LC-MS until completion.
-
Purify the resulting maleimide-activated drug-linker complex using reverse-phase HPLC.
-
-
Conjugation Reaction:
-
Add the purified maleimide-activated drug-linker to the reduced antibody solution.
-
Allow the conjugation reaction to proceed at room temperature or 4°C with gentle mixing. The maleimide group will react with the free thiols on the antibody.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the potency of the synthesized ADC in killing target cancer cells.[10][11][12][13][14]
-
Cell Seeding:
-
Seed the target cancer cells (antigen-positive) and a control cell line (antigen-negative) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow overnight in a cell culture incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free drug).
-
Remove the culture medium from the wells and add the ADC dilutions and controls.
-
Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound represents a sophisticated and highly effective linker technology for the development of antibody-drug conjugates. Its modular design, combining a specific conjugation moiety, a solubility-enhancing spacer, a selectively cleavable dipeptide, and a self-immolative unit, enables the targeted delivery and controlled release of potent cytotoxic agents. A thorough understanding of its chemical properties, mechanism of action, and the nuances of its stability in different preclinical models is essential for the successful development of novel and impactful cancer therapeutics. This guide provides a foundational resource for researchers and drug developers working at the forefront of targeted cancer therapy.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. 2003260-12-4|4-((2S,5S)-25-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7,23-trioxo-2-(3-ureidopropyl)-10,13,16,19-tetraoxa-3,6,22-triazapentacosanamido)benzyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 3. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Formation using a Mal-Amide-PEG4-Val-Cit-PAB-PNP Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2][3] The linker molecule that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[4]
This document provides a detailed protocol for the conjugation of a cytotoxic payload to an antibody using the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker. This is a cleavable linker system with several key features:
-
Maleimide (B117702) (Mal): A thiol-reactive group for specific conjugation to cysteine residues on the antibody.[][6]
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that improves the solubility and pharmacokinetic properties of the ADC.[7]
-
Val-Cit: A valine-citrulline dipeptide sequence that is specifically cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[4][8][] This ensures targeted drug release within the cancer cell.
-
PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, spontaneously releases the attached drug in its active form.[8]
-
PNP (p-nitrophenyl carbonate): A highly reactive group used for the initial attachment of an amine-containing cytotoxic payload to the linker.[6][10]
The overall process involves a two-stage conjugation strategy: first, the payload is attached to the linker, and second, the resulting payload-linker complex is conjugated to the antibody.
Experimental Protocols
The conjugation process is divided into three main stages:
-
Payload Activation: Conjugation of an amine-containing payload to the this compound linker.
-
Antibody Preparation: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups.
-
Final ADC Conjugation: Reaction of the maleimide-activated payload-linker with the reduced antibody, followed by purification.
Stage 1: Payload Activation (Payload-Linker Conjugation)
This stage involves the reaction of an amine-containing payload with the p-nitrophenyl (PNP) carbonate group of the linker to form a stable carbamate (B1207046) bond.
Principle: The PNP ester is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with the primary or secondary amine of the payload molecule.[10][11]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound Linker | e.g., BroadPharm, MedChemExpress | The ADC linker construct |
| Amine-containing Cytotoxic Payload | User-defined | The drug to be conjugated |
| Anhydrous Dimethylformamide (DMF) or DMSO | Sigma-Aldrich | Reaction solvent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base to facilitate reaction |
| Reversed-Phase HPLC (RP-HPLC) System | e.g., Waters, Agilent | Purification of the payload-linker construct |
| Lyophilizer | e.g., Labconco | Product isolation |
Protocol: Payload Activation
-
Dissolution: Dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO. In a separate vial, dissolve the this compound linker (1.2 equivalents) in the same anhydrous solvent.[12]
-
Reaction Initiation: Add the payload solution to the linker solution. Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a proton scavenger.[12]
-
Incubation: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours. Protect the reaction from light, especially if the payload is light-sensitive.
-
Monitoring: Monitor the reaction's progress by LC-MS to confirm the formation of the desired payload-linker construct and consumption of the starting materials.
-
Purification: Upon completion, purify the maleimide-activated payload-linker construct using a semi-preparative RP-HPLC system to remove unreacted starting materials and byproducts.[12]
-
Isolation: Lyophilize the collected HPLC fractions containing the pure product to obtain the payload-linker construct as a solid. Store the final product at -20°C or -80°C under inert gas.
Quantitative Parameters: Payload Activation
| Parameter | Recommended Value | Notes |
| Molar Ratio (Linker:Payload) | 1.2 : 1.0 | A slight excess of linker ensures full conversion of the payload. |
| Molar Ratio (DIPEA:Payload) | 2.0 - 3.0 : 1.0 | Ensures the reaction medium remains basic. |
| Reaction Solvent | Anhydrous DMF or DMSO | Must be anhydrous to prevent hydrolysis of the PNP ester. |
| Reaction Temperature | 20-25°C (Room Temperature) | |
| Reaction Time | 2 - 4 hours | Monitor by LC-MS for completion. |
Stage 2 & 3: Antibody Reduction and ADC Conjugation
This two-part process prepares the antibody for conjugation and then covalently links the activated payload-linker to it.
Principle: To expose reactive thiol (-SH) groups, the antibody's interchain disulfide bonds are partially reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent as it is effective, odorless, and does not need to be removed prior to the maleimide reaction.[13][14]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | The antibody to be conjugated |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Reducing agent |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Gibco | Reaction buffer |
| EDTA | Sigma-Aldrich | Chelating agent to prevent disulfide re-oxidation |
| Desalting Column (e.g., Zeba™ Spin) | Thermo Fisher | Buffer exchange |
Protocol: Antibody Reduction
-
Buffer Exchange: Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4, containing 1-5 mM EDTA). A typical antibody concentration is 5-10 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP. Add a 2-10 fold molar excess of TCEP to the antibody solution.[13] The exact ratio must be optimized to achieve the desired number of free thiols per antibody (typically aiming for a final DAR of 2-4).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.[13] An inert gas atmosphere (e.g., nitrogen or argon) can be used to prevent re-oxidation of the thiols.[15]
-
Cooling: After incubation, immediately place the reaction vial on ice to slow down the reduction reaction. The reduced antibody should be used promptly in the next step.
Principle: The maleimide group on the payload-linker construct reacts with the newly generated free thiols on the antibody via a Michael addition reaction, forming a stable thioether bond.[]
Protocol: ADC Conjugation
-
Payload-Linker Dissolution: Dissolve the purified payload-linker construct from Stage 1 in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Conjugation Reaction: Slowly add the payload-linker solution to the cold, reduced antibody solution while gently stirring. A common starting point is a 10-20 fold molar excess of the payload-linker to the antibody.[13][16]
-
Incubation: Allow the reaction to proceed at 4°C or room temperature for 2 hours to overnight, protected from light.[13] The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction, any unreacted maleimide groups can be quenched by adding an excess of a small molecule thiol like N-acetylcysteine or 2-mercaptoethanol.[13]
-
Purification: Purify the ADC from unconjugated payload-linker, quenching agent, and other small molecules using a desalting column or Size Exclusion Chromatography (SEC).[13][16] The ADC, being the largest component, will elute first.
-
Storage: Store the purified ADC in a suitable buffer (e.g., PBS) at 4°C. For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%), and store at -20°C or -80°C.[16][17]
Quantitative Parameters: Antibody Reduction & Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[15] |
| Buffer pH | 7.0 - 7.5 | Optimal for the maleimide-thiol reaction. Higher pH can lead to maleimide hydrolysis or side reactions.[14] |
| Molar Ratio (TCEP:mAb) | 2 - 10 fold excess | Must be optimized to control the final DAR. |
| Reduction Time/Temp | 30 - 60 min at 37°C | |
| Molar Ratio (Payload-Linker:mAb) | 10 - 20 fold excess | A starting point for optimization. High excess can sometimes induce aggregation.[14] |
| Conjugation Time/Temp | 2 hours at RT or Overnight at 4°C | Slower reaction at 4°C may help prevent aggregation with sensitive antibodies. |
ADC Characterization
After purification, the ADC must be thoroughly characterized to determine its critical quality attributes.[1]
Summary of Key Analytical Techniques
| Technique | Abbreviation | Purpose |
| Hydrophobic Interaction Chromatography | HIC | Determines the Drug-to-Antibody Ratio (DAR) and distribution of different drug-loaded species.[2][18] |
| Reversed-Phase HPLC | RP-HPLC | Used for more detailed DAR analysis, especially at the light and heavy chain levels.[2][18] |
| Size Exclusion Chromatography | SEC | Measures the level of aggregation and fragmentation in the final ADC product.[2] |
| Mass Spectrometry | MS | Confirms the molecular weight of the ADC and its subunits, providing precise DAR information.[1][2][18] |
| Differential Scanning Calorimetry | DSC | Assesses the thermal stability of the ADC compared to the unconjugated antibody.[1][19] |
Visualized Workflows and Mechanisms
References
- 1. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 7. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. biotium.com [biotium.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. lcms.cz [lcms.cz]
Application Notes and Protocols for Thiol-Specific Antibody Conjugation with Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-specific antibody conjugation using maleimide (B117702) linkers is a cornerstone technique in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). This method allows for the covalent attachment of a payload—such as a cytotoxic drug, a fluorescent dye, or a PEG chain—to an antibody with a degree of site-specificity. The reaction leverages the high reactivity of the maleimide group towards the sulfhydryl (thiol) group of cysteine residues on the antibody.[][2] This approach is favored for its relatively mild reaction conditions, which help to preserve the antibody's structural integrity and biological function.[]
These application notes provide a comprehensive overview and detailed protocols for performing thiol-specific antibody conjugation with maleimide linkers.
Principle of the Reaction
The conjugation chemistry is based on a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This reaction forms a stable thioether bond, covalently linking the payload to the antibody.[] The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[][3] At a pH of 7.0, the reaction rate with thiols is approximately 1000 times faster than with amines, minimizing off-target reactions with lysine (B10760008) residues.[]
However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols in the bloodstream.[4][5][6] Strategies to improve the stability of this linkage, such as using N-aryl maleimides or promoting hydrolysis of the succinimide (B58015) ring, have been developed.[4][5][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for thiol-specific antibody conjugation with maleimide linkers, providing a reference for experimental design and optimization.
| Parameter | Typical Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation. |
| Reducing Agent (TCEP or DTT) Molar Excess | 10 - 100x over antibody | The amount of reducing agent determines the number of disulfide bonds reduced and thus the number of available thiols for conjugation.[8] |
| Maleimide Linker Molar Excess | 10 - 20x over antibody | A molar excess of the maleimide-functionalized payload is used to drive the conjugation reaction to completion.[9] |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-specific reaction with minimal side reactions with amines.[][3] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used for overnight incubations to minimize potential antibody degradation.[10] |
| Reaction Time | 2 hours to overnight | Shorter times are often sufficient at room temperature, while overnight reactions are common at 4°C.[2] |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The DAR is a critical quality attribute of an ADC and is controlled by the extent of antibody reduction and the conjugation reaction conditions.[8] |
| Conjugation Efficiency | High | Generally high due to the specific and rapid reaction between thiols and maleimides. |
| Stability of Thioether Bond | Variable | Can be improved with modified maleimides (e.g., N-aryl maleimides) or by promoting succinimide ring hydrolysis.[4][5][6] |
Experimental Protocols
Protocol 1: Antibody Reduction to Generate Free Thiols
This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[11]
-
Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)
Equipment:
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
-
Pipettes
-
Incubator or water bath
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Degas the buffer to minimize re-oxidation of thiols.
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).
-
Reduction Reaction: Add the desired molar excess of TCEP (e.g., 10-100x) to the antibody solution.[8]
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.[11] The incubation time and temperature can be optimized to achieve the desired degree of reduction.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or a centrifugal concentrator, exchanging the buffer with degassed Reaction Buffer.[8][11]
Protocol 2: Conjugation of Maleimide-Linker to Reduced Antibody
This protocol details the conjugation of a maleimide-functionalized payload to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
Maleimide-functionalized payload (e.g., drug-linker) dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer (as in Protocol 1)
-
Quenching solution: N-acetylcysteine or L-cysteine (freshly prepared 100 mM stock in PBS)[10]
Equipment:
-
Reaction vessel
-
Pipettes
-
Stirrer or rocker
Procedure:
-
Payload Preparation: Prepare a stock solution of the maleimide-functionalized payload in a suitable solvent like DMSO at a concentration of around 10 mM.[2]
-
Conjugation Reaction: Add the maleimide-payload solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide linker over the antibody is recommended as a starting point.[9] The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.[2]
-
Quenching: Quench the reaction by adding a 20-fold molar excess of the quenching solution (e.g., N-acetylcysteine) over the maleimide linker to cap any unreacted maleimides.[10] Incubate for an additional 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)
This protocol describes the purification of the ADC to remove unreacted payload, excess linker, and other impurities.
Materials:
-
Crude ADC solution from Protocol 2
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) column or Protein A affinity chromatography column
Equipment:
-
Chromatography system (e.g., FPLC or HPLC)
-
Fraction collector
-
UV-Vis spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the chosen chromatography column (e.g., Sephadex G-25 for desalting or a preparative SEC column for high-resolution separation) with Purification Buffer.
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the ADC using the Purification Buffer.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a centrifugal concentrator.
Characterization of the Antibody-Drug Conjugate
After purification, it is essential to characterize the ADC to ensure its quality. Key characterization methods include:
-
Drug-to-Antibody Ratio (DAR) Determination: This can be determined using UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[12][13]
-
Purity and Aggregation Analysis: Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments.[13][14]
-
In Vitro Cell Proliferation Assay: To confirm that the ADC retains its cytotoxic activity.[15][16]
-
Binding Affinity Assay: To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
Visualizations
Caption: Experimental workflow for thiol-specific antibody conjugation.
Caption: Chemical reaction of thiol-maleimide conjugation.
References
- 2. biotium.com [biotium.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cathepsin B Cleavage Assay of Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the enzymatic cleavage of valine-citrulline (Val-Cit) linkers by cathepsin B, a critical step in the development of antibody-drug conjugates (ADCs). The Val-Cit linker is a widely used dipeptide sequence in ADCs, designed to be stable in circulation but susceptible to cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][][3] This targeted release of the cytotoxic payload is a cornerstone of ADC therapeutic strategy.
Mechanism of Action: Cathepsin B-Mediated Cleavage
The efficacy of the Val-Cit linker relies on a multi-step process initiated after the ADC is internalized by a target cancer cell.[3]
-
Receptor-Mediated Endocytosis : The ADC binds to a specific antigen on the cancer cell surface and is internalized into an endosome.[1]
-
Lysosomal Trafficking : The ADC-antigen complex is then transported to the lysosome, an organelle rich in hydrolytic enzymes, including cathepsin B.[3]
-
Enzymatic Cleavage : Within the acidic environment of the lysosome (pH 4.5-5.5), cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[1][4][5] The hydrophobic valine residue and the citrulline residue of the linker interact with the S2 and S1 subsites of the cathepsin B active site, respectively.[1]
-
Self-Immolation and Payload Release : The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[1][4]
Quantitative Data on Dipeptide Linker Cleavage
While specific kinetic parameters (Km, kcat) for the cleavage of full ADCs are not extensively published, comparative studies offer valuable insights into the efficiency of various dipeptide linkers. The following table summarizes the relative cleavage rates of different linkers by cathepsin B.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The benchmark for efficient and stable cleavage.[1] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved and offers the benefit of lower hydrophobicity, which can help prevent ADC aggregation.[1][6] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | While rapidly cleaved by isolated cathepsin B, its cleavage rate is similar to Val-Cit in lysosomal extracts, indicating the involvement of other enzymes.[1] |
Experimental Protocols
Two primary methods for monitoring cathepsin B cleavage of Val-Cit linkers are detailed below: a fluorescence-based assay for high-throughput screening and an HPLC-based assay for quantitative analysis of payload release.
Protocol 1: Fluorescence-Based Cleavage Assay
This protocol utilizes a fluorogenic substrate where the Val-Cit linker is attached to a quenched fluorophore, such as 7-Amino-4-methylcoumarin (AMC).[7] Cleavage of the linker results in the release of the fluorophore, leading to a measurable increase in fluorescence.
Materials and Reagents:
-
Recombinant human Cathepsin B
-
Val-Cit-AMC substrate
-
Assay Buffer: 25 mM MES, pH 5.0-6.0, containing DTT (e.g., 5 mM)[1][8]
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~360/460 nm for AMC)[9]
-
Incubator at 37°C
Procedure:
-
Prepare Reagents :
-
Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.[8]
-
Prepare a stock solution of the Val-Cit-AMC substrate in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of the substrate in the assay buffer.
-
-
Assay Setup :
-
In a 96-well microplate, add the substrate solution to each well.
-
Initiate the reaction by adding the activated cathepsin B solution to the wells.
-
Include appropriate controls:
-
Negative control : Substrate without enzyme.
-
Inhibitor control : Substrate with pre-incubated enzyme and a known cathepsin B inhibitor (e.g., CA-074).[9]
-
-
-
Incubation and Measurement :
-
Data Analysis :
-
Plot the fluorescence intensity versus time.
-
The rate of cleavage is determined from the initial linear slope of the curve.
-
Protocol 2: HPLC-Based Payload Release Assay
This protocol directly measures the release of the cytotoxic payload from an ADC over time, providing a quantitative measure of linker cleavage.
Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) with a Val-Cit linker
-
Recombinant human Cathepsin B
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
-
Incubator at 37°C
Procedure:
-
Prepare Reagents :
-
Activate cathepsin B by pre-incubating it in the assay buffer with DTT at 37°C.
-
Prepare a solution of the ADC in the assay buffer.
-
-
Reaction Setup :
-
Incubation and Sampling :
-
Reaction Quenching and Sample Preparation :
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the sample to precipitate the protein (antibody and enzyme).
-
Collect the supernatant containing the released payload for HPLC analysis.
-
-
HPLC Analysis :
-
Inject the supernatant onto the HPLC system.
-
Separate the released payload from other components.
-
Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the pure payload.
-
-
Data Analysis :
-
Plot the percentage of released payload against time to determine the cleavage kinetics.
-
Visualizations
Caption: Experimental workflow for the in vitro Cathepsin B cleavage assay.
Caption: ADC internalization and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 8. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Antibody-Drug Conjugates Using a Cleavable Linker System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the cleavable linker, Mal-Amide-PEG4-Val-Cit-PAB-PNP. This linker system is designed for targeted drug delivery, incorporating a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-emolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate group for the attachment of a cytotoxic payload.
Introduction to the this compound Linker
The this compound linker is a sophisticated tool in the construction of ADCs, offering a balance of stability in circulation and efficient payload release within target cancer cells. Each component of the linker plays a crucial role:
-
Maleimide (Mal): Enables covalent attachment to the antibody via a stable thioether bond, typically by reacting with free sulfhydryl groups on cysteine residues.
-
Amide-PEG4: A polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage ensures targeted drug release within the cell.
-
Para-aminobenzyl (PAB): A self-emolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the attached drug in its active form.
-
Para-nitrophenyl (PNP): A highly reactive leaving group that facilitates the conjugation of the linker to a hydroxyl or amine-containing cytotoxic drug.
Experimental Overview
The synthesis of an ADC using the this compound linker involves a multi-step process that begins with the preparation of the antibody and the drug-linker, followed by their conjugation, and concludes with the purification and characterization of the resulting ADC.
Detailed Experimental Protocols
The following protocols provide a general framework for ADC synthesis. Optimization of specific parameters such as reagent concentrations, reaction times, and temperatures may be necessary for different antibodies and drug payloads.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Desalting columns or centrifugal concentrators (30 kDa cutoff)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer. Add a molar excess of TCEP to the antibody solution. A typical starting point is 2-4 molar equivalents of TCEP per mole of antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 2 hours with gentle mixing.
-
Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP from the reduced antibody using a desalting column or by buffer exchange with a centrifugal concentrator. This step is critical to prevent the reduction of the maleimide group on the linker.
Protocol 2: Drug-Linker Conjugation
This protocol details the conjugation of the thiol-activated antibody with the pre-prepared drug-linker conjugate.
Materials:
-
Reduced antibody from Protocol 1
-
Mal-Amide-PEG4-Val-Cit-PAB-Drug conjugate (dissolved in a compatible organic solvent like DMSO)
-
Conjugation buffer (as in Protocol 1)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Drug-Linker Addition: Add a molar excess of the Mal-Amide-PEG4-Val-Cit-PAB-Drug conjugate to the reduced antibody solution. The molar ratio of drug-linker to antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing. Protect the reaction from light.
-
Quenching: Quench any unreacted maleimide groups by adding a molar excess of a quenching reagent like N-acetylcysteine. Incubate for an additional 30-60 minutes at room temperature.
Protocol 3: ADC Purification
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components.
Materials:
-
Crude ADC solution from Protocol 2
-
Purification system (e.g., size-exclusion chromatography (SEC), tangential flow filtration (TFF))
-
Formulation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purification: Purify the ADC using an appropriate method such as SEC or TFF to separate the ADC from smaller molecules like the unconjugated drug-linker and quenching reagent.
-
Buffer Exchange: Exchange the buffer of the purified ADC into a suitable formulation buffer for storage.
-
Sterile Filtration: Sterile-filter the final ADC solution through a 0.22 µm filter.
-
Storage: Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the synthesized ADC is essential to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the drug's λmax) to calculate the concentrations of each component. | Simple, rapid, and requires minimal sample. | Can be inaccurate if the drug's absorbance spectrum overlaps significantly with the antibody's. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. | Provides information on the distribution of different DAR species. | Requires specialized columns and instrumentation. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC, allowing for the determination of drug loading on each chain. | Provides detailed information on drug distribution. | Requires denaturation and reduction of the ADC. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules. | Highly accurate and provides detailed structural information. | Requires specialized and expensive instrumentation. |
Analysis of Aggregation
The presence of aggregates in an ADC preparation can affect its efficacy and immunogenicity.
| Method | Principle |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates. |
Mechanism of Action and Payload Release
The efficacy of an ADC synthesized with the this compound linker relies on a series of events that lead to the targeted release of the cytotoxic payload.
In Vitro Cytotoxicity Assessment
Evaluating the in vitro potency of the synthesized ADC is a critical step in its preclinical development. The MTT assay is a commonly used colorimetric method to assess cell viability.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
Free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free drug in complete culture medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Representative In Vitro Cytotoxicity Data
The following table provides representative IC50 values for an ADC synthesized with a Val-Cit linker against antigen-positive and antigen-negative cell lines.
| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) |
| ADC | 1.5 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free Drug | 0.1 | 0.1 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Insufficient antibody reduction- Inactive drug-linker- Premature quenching of thiol groups | - Increase TCEP concentration or incubation time- Use fresh drug-linker- Ensure complete removal of TCEP before adding the drug-linker |
| High DAR | - Over-reduction of the antibody | - Decrease TCEP concentration or incubation time |
| High Aggregation | - High DAR- High concentration of organic solvent (e.g., DMSO)- Inappropriate buffer conditions | - Optimize the drug-linker to antibody ratio- Minimize the amount of organic solvent used- Optimize buffer pH and ionic strength |
| Low In Vitro Potency | - Low DAR- Loss of antibody binding affinity- Inefficient cleavage of the linker | - Optimize conjugation to achieve a higher DAR- Assess antibody binding after conjugation- Confirm the expression of cathepsin B in the target cells |
Application Notes and Protocols for Mal-Amide-PEG4-Val-Cit-PAB-PNP in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-Amide-PEG4-Val-Cit-PAB-PNP is a highly specialized, cleavable linker designed for the development of antibody-drug conjugates (ADCs). This advanced linker system facilitates the targeted delivery of cytotoxic payloads to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity. Its multi-component structure is engineered for optimal performance, featuring a maleimide (B117702) group for specific conjugation to antibody thiol groups, a hydrophilic PEG4 spacer to improve solubility and reduce aggregation, a cathepsin B-cleavable Val-Cit dipeptide for selective payload release within the lysosome, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for efficient conjugation to amine-containing payloads.[1][2] This document provides detailed application notes and experimental protocols for the use of this linker in ADC development.
Mechanism of Action
The this compound linker enables a sophisticated, multi-step drug delivery process. The ADC, once administered, circulates in the bloodstream. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome. The endosome then fuses with a lysosome, exposing the ADC to a highly acidic environment and a cocktail of degradative enzymes.
Within the lysosome, the Val-Cit dipeptide component of the linker is recognized and cleaved by the protease cathepsin B, which is often overexpressed in tumor cells.[3][] This enzymatic cleavage initiates a cascade reaction. The cleavage of the Val-Cit moiety triggers the 1,6-elimination of the PAB spacer, a self-immolative process that results in the release of the active cytotoxic drug into the cytoplasm of the cancer cell. The released drug can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[3][5]
Data Presentation: Representative ADC Characteristics
The following tables summarize representative quantitative data for an ADC constructed using a Mal-PEG4-Val-Cit-PAB linker and a model cytotoxic payload (e.g., MMAE) conjugated to Trastuzumab. This data is provided for illustrative purposes and actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: ADC Conjugation and Characterization
| Parameter | Result | Method |
|---|---|---|
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Expression | IC50 (nM) |
|---|---|---|
| SK-BR-3 | HER2-positive | 0.15 |
| BT-474 | HER2-positive | 0.50 |
| MCF-7 | HER2-low | >100 |
Table 3: Plasma Stability
| Plasma Source | Incubation Time (days) | % Intact ADC |
|---|---|---|
| Human | 7 | >95% |
| Mouse | 7 | ~30% |
Note: The lower stability of the Val-Cit linker in mouse plasma is a known characteristic due to the activity of mouse carboxylesterase Ces1c.[6][7] This should be a key consideration in the design and interpretation of preclinical studies in murine models.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Synthesis of Drug-Linker Moiety
-
Dissolution: Dissolve the amine-containing payload and a 1.1 molar equivalent of this compound in a suitable anhydrous organic solvent (e.g., DMSO or DMF).
-
Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), at 2-3 molar equivalents to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Purification: Upon completion, purify the drug-linker conjugate using reverse-phase HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the drug-linker by mass spectrometry and NMR.
Protocol 2: Antibody Reduction and ADC Conjugation
-
Buffer Exchange: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4, containing EDTA).
-
Reduction: Add a 10-20 molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Remove the excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF) equilibrated with the conjugation buffer.
-
Conjugation: Immediately add the purified drug-linker (from Protocol 1), dissolved in a minimal amount of a co-solvent like DMSO, to the reduced antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC or TFF.
Protocol 3: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8), which are more hydrophobic. Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
B. Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
Mobile Phase: A physiological buffer such as PBS, pH 7.4.
-
Chromatographic Conditions:
-
Data Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent high molecular weight species (aggregates). Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.
C. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
ADC Treatment: Prepare serial dilutions of the ADC and an isotype control ADC in cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[10][11][12]
Conclusion
The this compound linker is a powerful tool for the development of next-generation ADCs. Its carefully designed components provide a balance of stability in circulation and efficient, targeted release of cytotoxic payloads within cancer cells. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists to effectively utilize this linker in their drug development programs, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Mal-PEG4-Val-Cit-PAB-MMAE, ADC linker | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
Application Note and Protocols for In Vitro Antibody-Drug Conjugate (ADC) Cleavage Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, efficacy, and safety. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell, often within the lysosomal compartment. Verifying the specific and efficient cleavage of these linkers under simulated physiological conditions is a crucial step in the preclinical development of ADCs.
This document provides detailed protocols for in vitro assays designed to evaluate the cleavage of ADC linkers. The primary focus is on protease-sensitive linkers, which are cleaved by lysosomal enzymes such as cathepsins, but the principles can be adapted for other cleavable linker chemistries, such as those sensitive to glutathione (B108866) or pH. These assays are essential for characterizing the release mechanism of the payload, optimizing linker design, and selecting promising ADC candidates for further development.[1][2][]
Experimental Principles
The in vitro ADC cleavage assay aims to quantify the release of the cytotoxic payload from the ADC under specific enzymatic or chemical conditions that mimic the intracellular environment. This is typically achieved by incubating the ADC with a relevant enzyme, such as Cathepsin B for protease-cleavable linkers, or in a reducing environment for disulfide linkers.[1][4] The amount of released payload is then quantified over time using various analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), or fluorescence-based methods.[5][6][7]
Experimental Workflow
The general workflow for an in vitro ADC cleavage assay involves several key steps, from reaction setup to data analysis. A visual representation of this process is provided below.
Caption: Workflow for a typical in vitro ADC cleavage assay.
Detailed Experimental Protocols
Protocol 1: Cathepsin B-Mediated Cleavage Assay
This protocol describes the evaluation of ADC cleavage by the lysosomal protease Cathepsin B, commonly used for linkers containing sequences like valine-citrulline (Val-Cit).[1][6]
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit-PABC)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare the ADC solution: Dilute the ADC stock solution in the Assay Buffer to a final concentration of 10 µM.
-
Prepare the enzyme solution: Activate the recombinant Cathepsin B in the Assay Buffer according to the manufacturer's instructions. The final enzyme concentration in the reaction should be optimized, but a starting point of 1 µM is recommended.
-
Initiate the reaction: In a microcentrifuge tube, combine the ADC solution and the activated Cathepsin B solution. A control reaction without the enzyme should be prepared in parallel.
-
Incubate: Incubate the reaction mixture at 37°C.
-
Collect time points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately add the aliquot to 3 volumes of cold Quenching Solution to stop the enzymatic reaction.
-
Sample preparation for analysis: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Quantify payload release: Analyze the samples by LC-MS/MS to quantify the amount of the released payload. A standard curve of the free payload should be prepared in the same matrix to enable accurate quantification.
-
Data analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.
Protocol 2: Glutathione-Mediated Cleavage Assay for Disulfide Linkers
This protocol is designed to assess the cleavage of ADCs containing disulfide linkers in a reducing environment mimicking the cytoplasm.[4][8]
Materials:
-
ADC with a disulfide linker
-
Glutathione (GSH)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare the ADC solution: Dilute the ADC stock solution in the Assay Buffer to a final concentration of 10 µM.
-
Prepare the glutathione solution: Prepare a stock solution of glutathione in the Assay Buffer. The final concentration in the reaction should be in the millimolar range (e.g., 5 mM) to reflect intracellular concentrations.
-
Initiate the reaction: In a microcentrifuge tube, combine the ADC solution and the glutathione solution. A control reaction without glutathione should be run in parallel.
-
Incubate: Incubate the reaction mixture at 37°C.
-
Collect time points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately add the aliquot to 3 volumes of cold Quenching Solution.
-
Sample preparation for analysis: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Quantify payload release: Analyze the samples by LC-MS/MS to quantify the amount of the released payload.
-
Data analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.
Data Presentation
Quantitative data from in vitro cleavage assays should be summarized in a clear and structured format to allow for easy comparison between different ADCs or cleavage conditions.
Table 1: Cathepsin B-Mediated Cleavage of Different ADC Linkers
| ADC Candidate | Linker Type | Incubation Time (min) | Released Payload (%) | Cleavage Half-life (min) |
| ADC-001 | Val-Cit-PABC | 60 | 52.3 ± 4.1 | 55 |
| ADC-002 | Phe-Lys-PABC | 60 | 35.8 ± 3.5 | 98 |
| ADC-003 (Control) | Non-cleavable | 60 | < 1.0 | > 240 |
Table 2: Glutathione-Mediated Cleavage of Disulfide Linkers
| ADC Candidate | Linker Type | Glutathione (mM) | Incubation Time (h) | Released Payload (%) |
| ADC-004 | SPDB | 5 | 4 | 68.2 ± 5.3 |
| ADC-005 | SMCC | 5 | 4 | < 2.0 |
| ADC-004 (Control) | No Glutathione | 0 | 4 | < 1.0 |
Signaling Pathway and Logical Relationships
The mechanism of action for an ADC with a protease-cleavable linker involves a series of events from cell surface binding to intracellular payload release. This pathway is illustrated below.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Conclusion
The in vitro cleavage assays described in this application note are fundamental tools for the characterization of ADCs. By providing a controlled environment to study the release of the cytotoxic payload, these assays generate critical data for understanding the mechanism of action, comparing different linker technologies, and selecting lead ADC candidates for further preclinical and clinical development. Robust and reproducible execution of these protocols is essential for making informed decisions in the ADC drug development pipeline.
References
- 1. news-medical.net [news-medical.net]
- 2. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Bioconjugation Techniques for Cysteine Residues on Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of potent cytotoxic drugs to cancer cells via monoclonal antibodies, a strategy known as antibody-drug conjugation (ADC), has revolutionized oncology. A critical aspect of ADC development is the method of bioconjugation, the chemical process of linking the drug to the antibody. Cysteine residues, with their reactive thiol groups, are a popular and versatile target for conjugation. This document provides detailed application notes and protocols for the most common and cutting-edge techniques for cysteine-based antibody bioconjugation.
Core Concepts in Cysteine Bioconjugation
The thiol group (-SH) of a cysteine residue is a potent nucleophile, making it an excellent target for specific chemical modification. In a typical IgG antibody, the interchain disulfide bonds are more accessible for chemical manipulation than the intrachain ones. Most cysteine conjugation strategies, therefore, begin with the selective reduction of these interchain disulfides to generate free thiol groups for conjugation.
The primary goals of any cysteine bioconjugation strategy are to achieve a desired drug-to-antibody ratio (DAR) with a narrow distribution, ensure the stability of the resulting conjugate in circulation, and maintain the antibody's binding affinity for its target antigen. The choice of conjugation technique significantly impacts these parameters and the overall therapeutic efficacy and safety of the ADC.
Bioconjugation Methodologies
This section details the principles and protocols for three key cysteine bioconjugation techniques: traditional maleimide-based conjugation, disulfide re-bridging with ThioBridge™, and site-specific conjugation using engineered cysteines (THIOMAB™).
Traditional Maleimide-Based Cysteine Conjugation
This is the most established method for cysteine conjugation, relying on the reaction of a maleimide-functionalized linker-drug with the free thiols of a reduced antibody. This process typically results in a heterogeneous mixture of ADCs with DAR values of 0, 2, 4, 6, and 8.
Workflow for Maleimide-Based Conjugation
Experimental Protocol: Maleimide (B117702) Conjugation
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-functionalized linker-drug dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5, with 2 mM EDTA
-
Purification column (e.g., Sephadex G-25)
-
Analytical instruments: UV-Vis spectrophotometer, HIC-HPLC system, Mass Spectrometer
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
-
Reduction of Interchain Disulfides:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add the maleimide-linker-drug solution to the reduced antibody solution. A typical molar ratio of linker-drug to antibody is 5-10 fold.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification:
-
Remove the unreacted linker-drug and other small molecules by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the average DAR and drug distribution using Hydrophobic Interaction Chromatography (HIC).
-
Confirm the identity and purity of the ADC using mass spectrometry.
-
Calculate the protein concentration and average DAR using UV-Vis spectroscopy by measuring absorbance at 280 nm and the specific wavelength for the drug.
-
Disulfide Re-bridging with ThioBridge™
ThioBridge™ technology offers a method to produce more homogeneous ADCs from native antibodies without the need for genetic engineering. This technique utilizes bifunctional reagents that re-bridge the disulfide bonds after reduction, resulting in a stable covalent linkage and a more defined DAR, typically centered around 4.
Workflow for ThioBridge™ Conjugation
Experimental Protocol: ThioBridge™ Conjugation
Materials:
-
Native monoclonal antibody
-
Reducing agent (e.g., TCEP)
-
ThioBridge™ linker-drug reagent
-
Reaction and purification buffers as recommended by the technology provider
-
Analytical instruments for HIC and MS analysis
Procedure:
-
Reduction:
-
Completely reduce the interchain disulfide bonds of the antibody using an appropriate concentration of a reducing agent like TCEP.
-
-
Conjugation:
-
Add the ThioBridge™ linker-drug to the reduced antibody. The bifunctional nature of the reagent allows it to react with the two thiol groups from a single, reduced disulfide bond, thereby re-bridging it.
-
Incubate under optimized conditions (pH, temperature, and time) as per the specific ThioBridge™ reagent's protocol.
-
-
Purification and Characterization:
-
Purify the resulting ADC using chromatographic methods such as HIC to separate the desired DAR species.
-
Characterize the ADC for homogeneity, DAR, and stability using HIC and mass spectrometry.[1]
-
Site-Specific Conjugation with Engineered Cysteines (THIOMAB™)
This advanced technique involves the genetic engineering of the antibody to introduce cysteine residues at specific, solvent-accessible sites. This allows for precise control over the location and number of conjugated drugs, leading to the production of highly homogeneous ADCs with a defined DAR, typically 2.
Workflow for THIOMAB™ Conjugation
Experimental Protocol: THIOMAB™ Conjugation
Materials:
-
Engineered THIOMAB™ antibody
-
Mild reducing agent (e.g., TCEP)
-
Thiol-reactive linker-drug (e.g., maleimide-based)
-
Reaction, purification, and storage buffers
-
Analytical instruments for characterization
Procedure:
-
Antibody Production:
-
Produce the THIOMAB™ antibody with engineered cysteine residues using recombinant DNA technology and purify it.
-
-
Selective Reduction:
-
The engineered cysteines are often capped with glutathione (B108866) during expression. A mild reduction step is required to uncap these residues without significantly affecting the native interchain disulfide bonds. This is a critical step that requires careful optimization.
-
-
Conjugation:
-
React the partially reduced THIOMAB™ with a thiol-reactive linker-drug. The reaction is highly specific to the engineered cysteine thiols.
-
-
Purification and Characterization:
Quantitative Comparison of Cysteine Conjugation Techniques
The choice of conjugation method has a profound impact on the characteristics of the resulting ADC. The following table summarizes key quantitative parameters for the techniques discussed.
| Parameter | Traditional Maleimide | ThioBridge™ | THIOMAB™ |
| Typical Average DAR | 3.5 - 4.0 | ~4.0 | 2.0 |
| DAR Distribution | Heterogeneous (0, 2, 4, 6, 8) | Highly Homogeneous (predominantly 4) | Highly Homogeneous (predominantly 2) |
| Conjugation Efficiency | Variable, dependent on reduction conditions | High (70-95% conversion to target DAR)[4] | High, dependent on expression and uncapping |
| In Vitro Serum Stability | Variable, potential for drug loss via retro-Michael addition[5] | High, stable re-bridged linkage[1] | High, stable thioether bond |
| In Vivo Stability | Can exhibit faster clearance and payload loss[6] | Improved pharmacokinetics and stability[7] | Improved pharmacokinetics and stability[6] |
Signaling Pathways Targeted by ADCs
ADCs exert their cytotoxic effect by delivering a potent payload to the cancer cell. The antibody component of the ADC binds to a specific antigen on the tumor cell surface, leading to internalization of the ADC-antigen complex. Once inside the cell, the linker is cleaved (for cleavable linkers) or the antibody is degraded, releasing the cytotoxic drug. These drugs then interfere with critical cellular processes, leading to apoptosis.
Commonly targeted pathways include:
-
DNA Damage Pathways: Payloads like calicheamicins and duocarmycins cause DNA damage, leading to cell cycle arrest and apoptosis.
-
Microtubule Dynamics: Drugs such as auristatins and maytansinoids disrupt microtubule polymerization, leading to mitotic arrest and cell death.
Conclusion
The field of antibody-drug conjugates is rapidly evolving, with a clear trend towards more homogeneous and stable constructs. While traditional maleimide chemistry remains a viable option, next-generation techniques like ThioBridge™ and site-specific conjugation with engineered cysteines offer significant advantages in terms of product consistency and in vivo performance. The detailed protocols and comparative data provided in this document are intended to guide researchers in selecting and implementing the most appropriate cysteine bioconjugation strategy for their specific therapeutic goals. Careful consideration of the desired drug-to-antibody ratio, the stability of the linker, and the characteristics of the antibody and payload are paramount for the successful development of safe and effective antibody-drug conjugates.
References
- 1. abzena.com [abzena.com]
- 2. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies. | Semantic Scholar [semanticscholar.org]
- 4. Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loading Cytotoxic Payloads onto Antibodies with Cleav-able Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2][3] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately its therapeutic index.[1][2][3][4] Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload under specific conditions found within the target tumor microenvironment or inside cancer cells.[3][5][] This targeted release mechanism is crucial for maximizing the antitumor efficacy while minimizing systemic toxicity.[5]
These application notes provide a comprehensive overview of the principles and methodologies for loading cytotoxic payloads onto antibodies using cleavable linkers. Detailed protocols for key experimental procedures are included to guide researchers in the synthesis, characterization, and evaluation of ADCs.
Components of an Antibody-Drug Conjugate with a Cleavable Linker
An ADC is comprised of three primary components: a monoclonal antibody, a linker, and a cytotoxic payload. The choice of each component is critical to the overall success of the ADC.
-
Monoclonal Antibody (mAb): The mAb provides targeting specificity to a tumor-associated antigen that is ideally overexpressed on the surface of cancer cells with limited expression on healthy tissues.[3]
-
Cytotoxic Payload: These are highly potent small molecules that induce cell death. Common payloads include microtubule inhibitors, DNA-damaging agents, and topoisomerase inhibitors.[3][7]
-
Cleavable Linker: The linker covalently attaches the payload to the antibody. Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor environment, such as low pH or the presence of certain enzymes.[3][5][]
Caption: General structure of an Antibody-Drug Conjugate.
Types of Cleavable Linkers
The selection of a cleavable linker is pivotal as it dictates the payload release mechanism.[3] The main categories of cleavable linkers are:
-
Acid-Sensitive Linkers: These linkers, such as hydrazones, are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following ADC internalization.[][9]
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is specifically cleaved by proteases, like cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[5][]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is readily cleaved by the high intracellular concentration of glutathione (B108866) in the cytoplasm, leading to the release of the payload.[5]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive LC-MS Analysis of an Antibody-Drug Conjugate with a Cleavable Mal-Amide-PEG4-Val-Cit-PAB-PNP Linker
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the characterization of an antibody-drug conjugate (ADC) featuring a maleimide-polyethylene glycol (PEG)-valine-citrulline-p-aminobenzylcarbamate (PAB) linker system connected to a p-nitrophenyl (PNP) carbonate-activated payload. The methodologies described herein leverage liquid chromatography-mass spectrometry (LC-MS) for a multi-level analysis, including intact mass analysis for drug-to-antibody ratio (DAR) determination, subunit analysis for localization of conjugation, and peptide mapping for site-specific confirmation. This document is intended for researchers, scientists, and drug development professionals working on the development and characterization of ADCs.
Introduction
Antibody-drug conjugates are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule payload.[1][2][3][4] The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC.[1] The Mal-Amide-PEG4-Val-Cit-PAB-PNP linker is a cleavable linker system.[5][6][7][8][9] The maleimide (B117702) group allows for covalent attachment to cysteine residues on the antibody.[5][6] The valine-citrulline dipeptide sequence is designed to be cleaved by lysosomal enzymes, such as Cathepsin B, ensuring targeted release of the payload within the cancer cell.[6][10][11]
Comprehensive analytical characterization is essential to ensure the quality, consistency, and efficacy of ADCs. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the detailed characterization of these complex molecules, providing information on the intact mass, DAR distribution, and conjugation sites.[3][10][11][12] This application note outlines protocols for the analysis of an ADC utilizing the this compound linker, focusing on three key LC-MS based workflows: intact mass analysis, subunit analysis, and peptide mapping.
Experimental Protocols
Intact Mass Analysis for DAR Determination
This method is used to determine the average DAR and the distribution of different drug-loaded species.
Sample Preparation:
-
Desalt the ADC sample using a 5 kDa molecular weight cut-off spin filter.
-
Dilute the desalted ADC to a final concentration of 1 mg/mL in a native-MS friendly buffer, such as 100 mM ammonium (B1175870) acetate.
-
For deglycosylated analysis, incubate the ADC with PNGase F at 37°C for 1 hour.[3]
LC-MS Conditions:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | Size Exclusion Chromatography (SEC) column, e.g., Agilent Bio SEC-3, 300 Å, 7.8 × 300 mm, 3 µm |
| Mobile Phase A | 100 mM Ammonium Acetate in Water |
| Mobile Phase B | 100 mM Ammonium Acetate in 50:50 Acetonitrile/Water |
| Gradient | Isocratic elution with 100% Mobile Phase A |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Fragmentor Voltage | 380 V |
| Mass Range | 1000-5000 m/z |
| Data Analysis | Deconvolution software to determine the mass of the intact ADC species |
Data Presentation:
The deconvoluted mass spectrum will show a distribution of peaks corresponding to the different DAR species (DAR0, DAR1, DAR2, etc.). The relative abundance of each peak is used to calculate the average DAR.
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,060 | 5 |
| DAR2 | 150,020 | 25 |
| DAR4 | 151,980 | 50 |
| DAR6 | 153,940 | 15 |
| DAR8 | 155,900 | 5 |
| Average DAR | 4.0 |
Subunit Analysis
This "middle-down" approach involves reducing the ADC to its light chain (LC) and heavy chain (HC) subunits to localize the drug conjugation.
Sample Preparation:
-
To 20 µg of ADC (1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[12]
LC-MS Conditions:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | Reversed-Phase (RP) column, e.g., C4, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4.0 kV |
| Fragmentor Voltage | 350 V |
| Mass Range | 500-4000 m/z |
| Data Analysis | Deconvolution of the mass spectra for the light and heavy chains. |
Data Presentation:
The analysis will reveal the distribution of drug loading on the light and heavy chains.
| Subunit | Measured Mass (Da) | Drug Load |
| Light Chain | 23,500 | 0 |
| Light Chain + 1 Drug | 24,480 | 1 |
| Heavy Chain | 50,500 | 0 |
| Heavy Chain + 1 Drug | 51,480 | 1 |
| Heavy Chain + 2 Drugs | 52,460 | 2 |
| Heavy Chain + 3 Drugs | 53,440 | 3 |
Peptide Mapping
This "bottom-up" approach provides site-specific information about the conjugation.
Sample Preparation:
-
Denature 50 µg of the ADC in 6 M Guanidine-HCl.
-
Reduce the disulfide bonds with 10 mM DTT at 56°C for 1 hour.
-
Alkylate the free cysteines with 25 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Exchange the buffer to a digestion-friendly buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
-
Add trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C.[13]
-
Quench the digestion by adding 1% formic acid.
LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | Nano-UHPLC system |
| Column | Reversed-Phase (RP) column, e.g., C18, 75 µm x 150 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 60 minutes |
| Flow Rate | 300 nL/min |
| MS System | High-resolution tandem mass spectrometer (e.g., Orbitrap) |
| Ionization Mode | ESI Positive |
| MS1 Resolution | 60,000 |
| MS2 Resolution | 15,000 |
| Activation Type | HCD |
| Data Analysis | Database search of the MS/MS spectra against the antibody sequence to identify conjugated peptides. |
Data Presentation:
The results will pinpoint the specific cysteine residues that are conjugated.
| Peptide Sequence | Modification | Measured Mass (m/z) | Charge |
| TPECPSK | Cys-Mal-Amide-PEG4-Val-Cit-PAB-Payload | 987.45 | 3+ |
| VSCLPK | Cys-Mal-Amide-PEG4-Val-Cit-PAB-Payload | 856.32 | 2+ |
* Indicates the site of conjugation.
Visualizations
Caption: Workflow for LC-MS analysis of ADCs.
Caption: Linker cleavage signaling pathway.
Conclusion
The LC-MS based methodologies described in this application note provide a comprehensive framework for the analytical characterization of ADCs featuring the this compound linker. By employing a combination of intact mass analysis, subunit analysis, and peptide mapping, researchers can obtain critical information regarding the drug-to-antibody ratio, conjugation distribution, and site-specificity. These analytical strategies are essential for ensuring the quality, consistency, and safety of ADC therapeutics throughout the drug development process.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. agilent.com [agilent.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 6. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Antibody-Drug Conjugate (ADC) Homogeneity and Drug Load Distribution: An Application Guide
Abstract
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The heterogeneity of an ADC, particularly its drug load distribution and the average drug-to-antibody ratio (DAR), are critical quality attributes (CQAs) that significantly impact its efficacy, safety, and pharmacokinetic profile.[1][2][3][4] Therefore, robust analytical methods are essential for the comprehensive characterization of ADCs during development and for quality control during manufacturing.[5] This application note provides detailed protocols for the primary analytical techniques used to assess ADC homogeneity and drug load distribution: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
The conjugation process of a cytotoxic drug to a monoclonal antibody often results in a heterogeneous mixture of ADC species with varying numbers of drugs attached.[6] For instance, lysine-based conjugation can lead to a wide range of positional isomers, while cysteine-based conjugation, which typically involves the reduction of interchain disulfide bonds, can produce ADCs with drug loads of 0, 2, 4, 6, or 8.[1][7] The average DAR and the distribution of these different drug-loaded species are critical parameters to monitor.[1][2][3][4] An optimal DAR is crucial; a low DAR may result in reduced potency, whereas a high DAR can lead to increased toxicity and faster clearance from circulation.[3]
This guide details the experimental workflows and data analysis for the three most common analytical techniques employed for ADC characterization.
Analytical Techniques for ADC Characterization
A variety of analytical techniques are employed to characterize the homogeneity and drug load distribution of ADCs. The choice of method often depends on the specific ADC's conjugation chemistry (e.g., cysteine vs. lysine-linked) and the desired level of detail.[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used, non-denaturing technique that separates ADC species based on their hydrophobicity.[8][9][10] Since the cytotoxic payloads are typically hydrophobic, the retention time on the HIC column increases with the number of conjugated drugs.[7] This method is particularly well-suited for cysteine-linked ADCs, providing a clear separation of the different drug-loaded species.[2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful separation technique that can be used to determine the DAR of ADCs.[2] For cysteine-linked ADCs, the analysis is typically performed after reducing the ADC to its light and heavy chains.[2][11] The separation of the drug-loaded and unloaded chains allows for the calculation of the average DAR.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly accurate and detailed characterization of ADCs.[12] Intact mass analysis of the ADC can directly reveal the distribution of drug-loaded species and allow for a precise DAR calculation.[13][14] For more complex ADCs, a "middle-up" approach involving enzymatic digestion followed by LC-MS analysis can provide more detailed information.[15]
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol describes a generic method for the analysis of a cysteine-linked ADC using HIC.
1. Materials and Reagents:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[16]
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)[16]
2. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
3. HPLC Method:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm)[16]
-
Flow Rate: 0.8 mL/min[16]
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-15 min: 0-100% B[16]
-
15-20 min: 100% B
-
20-25 min: 0% B
-
25-30 min: 0% B
-
4. Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
dot
Caption: Workflow for ADC DAR analysis using HIC.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis
This protocol is suitable for determining the average DAR of cysteine-linked ADCs.
1. Materials and Reagents:
-
ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[6]
-
HPLC system with a UV detector
-
RP-HPLC column (e.g., PLRP-S, 1000 Å, 2.1 x 150 mm)[4]
2. Sample Preparation (Reduction):
-
Dilute the ADC sample to 1 mg/mL in a suitable buffer.
-
Add DTT to a final concentration of 50 mM.[17]
-
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.[17]
3. HPLC Method:
-
Column: PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm[4]
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 80 °C[4]
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Gradient: [4]
-
0-5 min: 20% B
-
5-6 min: 20-75% B
-
6-10 min: 75-90% B
-
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the light chain (LC), drug-loaded light chain (LC-D), heavy chain (HC), and drug-loaded heavy chain (HC-D) species.
-
Calculate the weighted average DAR using the peak areas. The specific formula will depend on the conjugation strategy.
dot
Caption: Workflow for reduced ADC analysis by RP-HPLC.
Protocol 3: LC-MS for Intact ADC DAR Determination
This protocol provides a general workflow for the analysis of intact ADCs using LC-MS.
1. Materials and Reagents:
-
ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
LC-MS system (e.g., Q-TOF)
-
Reversed-phase column suitable for large proteins (e.g., Waters ACQUITY BEH C4, 2.1 mm x 50 mm, 1.7 µm)[13]
2. Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.[13]
-
Optional: For N-linked glycosylated ADCs, deglycosylation with PNGase F can be performed to simplify the mass spectrum.[13]
3. LC Method:
-
Column: Waters ACQUITY BEH C4, 2.1 mm x 50 mm, 1.7 µm, 300 Å[13]
-
Flow Rate: 0.3 mL/min[13]
-
Column Temperature: 60 °C[13]
-
Injection Volume: 5 µL[13]
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20-60% B
-
12-14 min: 60-90% B
-
14-16 min: 90% B
-
16-18 min: 20% B
-
18-20 min: 20% B
-
4. MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: m/z 1000-4000
-
Instrument parameters should be optimized for the specific ADC and mass spectrometer.
5. Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Deconvolute the mass spectrum of the main peak to obtain the mass of the different drug-loaded ADC species.
-
Calculate the average DAR based on the relative abundance of each species. Specialized software is often used for this purpose.[13][14]
dot
Caption: Workflow for intact ADC analysis by LC-MS.
Data Presentation and Comparison
The following tables summarize typical quantitative data obtained from the different analytical techniques for commercially available ADCs.
Table 1: Comparison of Analytical Techniques for ADC DAR Analysis
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions.[8][9] | Separation based on hydrophobicity under denaturing conditions. | Separation coupled with mass detection for precise mass determination. |
| Sample State | Intact ADC | Reduced ADC (Light and Heavy Chains) | Intact or Digested ADC |
| Information Provided | Drug load distribution, average DAR.[2] | Average DAR.[2] | Precise mass of each drug-loaded species, drug load distribution, average DAR.[13][14] |
| Primary Application | Cysteine-linked ADCs.[3] | Cysteine-linked ADCs. | All types of ADCs. |
| MS Compatibility | Generally not compatible due to high salt concentrations.[8] | Compatible. | Direct coupling. |
| Resolution | Good for resolving species with different drug loads. | Good for separating light and heavy chains. | High resolution of different species. |
Table 2: Typical DAR Values for Commercial ADCs
| ADC | Target Antigen | Conjugation Chemistry | Typical Average DAR | Analytical Method(s) |
| Adcetris® (Brentuximab vedotin) | CD30 | Cysteine | ~4 | HIC, RP-HPLC, LC-MS[17] |
| Kadcyla® (Trastuzumab emtansine) | HER2 | Lysine | ~3.5 | LC-MS[1][14] |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | Cysteine | ~8 | HIC, LC-MS |
Conclusion
The characterization of ADC homogeneity and drug load distribution is a critical aspect of ADC development and manufacturing. HIC, RP-HPLC, and LC-MS are powerful and complementary techniques that provide detailed insights into these critical quality attributes. The choice of the most appropriate method depends on the specific characteristics of the ADC and the analytical information required. The protocols and comparative data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of ADC development.
References
- 1. lcms.cz [lcms.cz]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. sciex.com [sciex.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. 4.5. Characterization of the ADC [bio-protocol.org]
- 17. hpst.cz [hpst.cz]
Application Notes and Protocols for In Vitro Cell-Based Assays for Antibody-Drug Conjugate (ADC) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, aiming to enhance efficacy while minimizing systemic toxicity.[1][2] A crucial phase in the preclinical development of ADCs involves a comprehensive evaluation of their biological activity using in vitro cell-based assays.[3][4] These assays are essential for selecting promising ADC candidates, understanding their mechanism of action (MoA), and predicting in vivo efficacy.[5][6]
This document provides detailed application notes and protocols for key in vitro assays used to assess ADC efficacy, including cytotoxicity, internalization, bystander effect, and apoptosis assays.
Mechanism of Action of Antibody-Drug Conjugates
The efficacy of an ADC is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[7][8] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][9] The complex is then trafficked to lysosomes, where acidic conditions or specific enzymes cleave the linker, releasing the cytotoxic payload into the cytoplasm.[7][] The released drug then exerts its cell-killing effect, commonly by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis.[2][7]
Key In Vitro Efficacy Assays
A suite of in vitro assays is necessary to fully characterize an ADC's potency and mechanism.[3] The primary assays include evaluating direct cytotoxicity, target-dependent internalization, the ability to kill neighboring antigen-negative cells (bystander effect), and the induction of programmed cell death (apoptosis).
Cytotoxicity Assays
Application Note: Cytotoxicity assays are fundamental for evaluating ADC efficacy.[5][6] They measure the ability of an ADC to kill cancer cells and are used to determine the potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5][11] Assays like the MTT and XTT assays quantify cell viability by measuring the metabolic activity of living cells.[1] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product, where the color intensity is proportional to the number of living cells.[1] To assess specificity, these assays should be performed on both antigen-positive (Ag+) and antigen-negative (Ag−) cell lines.[5] A potent and specific ADC will show a significantly lower IC50 value in Ag+ cells compared to Ag− cells.[5]
Data Presentation: ADC Cytotoxicity
| Cell Line | Target Antigen | ADC Candidate | IC50 (nM) | Control Antibody IC50 (nM) |
| BT-474 | HER2-positive | ADC-X | 1.5 | > 1000 |
| SK-BR-3 | HER2-positive | ADC-X | 2.1 | > 1000 |
| MCF-7 | HER2-negative | ADC-X | 850 | > 1000 |
| MDA-MB-231 | HER2-negative | ADC-X | > 1000 | > 1000 |
Internalization Assays
Application Note: The therapeutic effect of most ADCs is dependent on their internalization into target cells to release the cytotoxic payload.[12][13] Therefore, measuring the rate and extent of ADC internalization is critical.[12] These assays can be performed using several methods, including flow cytometry and confocal microscopy.[12][14] A common approach involves labeling the ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[15][16]
Data Presentation: ADC Internalization
| Cell Line | Target Antigen | Time Point (hours) | Mean Fluorescence Intensity (MFI) at 37°C | MFI at 4°C (Control) |
| SK-BR-3 | HER2-positive | 1 | 950 | 150 |
| SK-BR-3 | HER2-positive | 6 | 5,600 | 165 |
| SK-BR-3 | HER2-positive | 24 | 22,000 | 180 |
| MCF-7 | HER2-negative | 24 | 350 | 175 |
Bystander Effect Assays
Application Note: The bystander effect is the ability of an ADC's payload, once released from a target antigen-positive (Ag+) cell, to diffuse into and kill neighboring antigen-negative (Ag−) cells.[17][18][19] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[20] The bystander effect can be evaluated using in vitro co-culture assays, where Ag+ and Ag− cells are grown together and treated with the ADC.[5][20] The viability of the Ag− cell population is then selectively measured, often by pre-labeling them with a fluorescent protein like GFP.[5][21]
Data Presentation: Bystander Killing Effect
| Co-culture Ratio (Ag+ : Ag−) | ADC Concentration (nM) | % Viability of Ag− Cells (Co-culture) | % Viability of Ag− Cells (Monoculture) |
| 1:1 (SK-BR-3 : MCF7-GFP) | 10 | 45% | 92% |
| 1:1 (SK-BR-3 : MCF7-GFP) | 100 | 15% | 88% |
| 0:1 (MCF7-GFP only) | 10 | 94% | 93% |
| 0:1 (MCF7-GFP only) | 100 | 91% | 89% |
Apoptosis Assays
Application Note: To confirm that the ADC is inducing cell death via its intended mechanism of action, apoptosis assays are performed.[22] Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) co-staining is a standard method to quantify apoptosis.[23][24] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[25][26] PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain late apoptotic and necrotic cells where membrane integrity is lost.[25] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[25]
Data Presentation: Apoptosis Induction by ADC
| Cell Line | Treatment (24h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| BT-474 | Untreated Control | 94.5% | 3.1% | 2.4% |
| BT-474 | ADC-X (10 nM) | 35.2% | 48.5% | 16.3% |
| BT-474 | Control Antibody | 92.1% | 4.5% | 3.4% |
| MCF-7 | ADC-X (10 nM) | 89.7% | 6.2% | 4.1% |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol describes the measurement of ADC-induced cytotoxicity by quantifying the metabolic activity of viable cells.[1][5]
Materials:
-
Target (Ag+) and control (Ag−) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
ADC and control antibodies
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][21]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[21] Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-120 hours, at 37°C, 5% CO₂.[21]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][21] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.[1] Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][21]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percent viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 2: Bystander Effect Assessment using Co-Culture Assay
This protocol evaluates the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[5]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3)
-
Antigen-negative (Ag−) cell line stably expressing a fluorescent protein (e.g., MCF7-GFP)[21]
-
Complete cell culture medium
-
ADC and control articles
-
96-well clear-bottom black plates
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Seed a mixed population of Ag+ and Ag− cells (e.g., at a 1:1 ratio) into a 96-well plate. As a control, seed the Ag− cells alone at the same density. Allow cells to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC to both the co-culture and monoculture wells.
-
Incubation: Incubate the plate for 96-144 hours at 37°C, 5% CO₂.
-
Fluorescence Measurement: Measure the fluorescence intensity from the GFP-expressing Ag− cells using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).[21]
-
Data Analysis: Normalize the fluorescence intensity values by subtracting the reading from blank (no cells) wells. Calculate the percent viability of the Ag− cells by dividing the fluorescence of ADC-treated wells by the fluorescence of untreated wells.[21] A significant decrease in the viability of Ag− cells in the co-culture setup compared to the monoculture indicates a bystander effect.[5]
Protocol 3: Apoptosis Assessment using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following ADC treatment using flow cytometry.[25]
Materials:
-
Target cells
-
ADC and control articles
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[26]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the ADC at a relevant concentration (e.g., near the IC50 value) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After incubation, collect both the floating cells from the supernatant and the adherent cells (using gentle trypsinization).[25] Combine them and wash twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[25]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., 5 µL of each per 100 µL of cell suspension).[25]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.[25] Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell populations to distinguish:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the ADC.[23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 3. ADC In Vitro Evaluation - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 11. njbio.com [njbio.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 14. blog.td2inc.com [blog.td2inc.com]
- 15. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Animal Models in ADC Stability and Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The preclinical evaluation of ADCs is a critical step in their development pipeline, with in vivo animal models serving as an indispensable tool for assessing their stability, efficacy, and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing various animal models to robustly evaluate ADC candidates.
I. Animal Models for ADC Evaluation
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. Several types of models are commonly employed, each with distinct advantages and limitations.
-
Xenograft Models: These are the most widely used models and involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude, SCID).[1] They are relatively easy to establish and are valuable for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more predictive assessment of ADC efficacy.
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or genetically engineered to express human immune components. Humanized models are particularly useful for evaluating the immunogenic potential of ADCs and for studying the interplay between the ADC, the tumor, and the immune system.
II. In Vivo Stability Assessment
The stability of an ADC in circulation is a critical determinant of its safety and efficacy. Premature release of the cytotoxic payload can lead to off-target toxicity, while an overly stable linker may hinder drug release at the tumor site.
Quantitative Data Summary: In Vivo Linker Stability
The following table summarizes representative in vivo stability data for different ADC linkers.
| Linker Type | ADC Model | Animal Model | Half-life (t1/2) | Reference |
| Valine-Citrulline (VC) | Anti-HER2-MMAF | Mouse | >95% payload loss after 14 days | benchchem.com |
| Serine-Valine-Citrulline (SVC) | Anti-HER2-MMAF | Mouse | ~70% payload loss after 14 days | benchchem.com |
| Glutamic acid-Valine-Citrulline (EVCit) | Anti-HER2-MMAF | Mouse | ~No linker cleavage after 14 days | benchchem.com |
| SMCC (non-cleavable) | Trastuzumab-DM1 | Mouse | 10.4 days | [2] |
Experimental Protocol: In Vivo ADC Stability Assessment using ELISA
This protocol outlines a method for quantifying the amount of intact ADC in plasma samples over time.
Materials:
-
ADC of interest
-
Antigen specific to the ADC's monoclonal antibody
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
96-well microtiter plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice) at the desired dose.
-
Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 0, 6, 24, 48, 72, 144 hours). Process the blood to obtain plasma and store at -80°C until analysis.
-
Plate Coating: a. Dilute the capture antigen to a working concentration of 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted antigen to each well of a 96-well plate. c. Incubate overnight at 4°C. d. Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with Wash Buffer.
-
Sample Incubation: a. Dilute plasma samples and standards in Blocking Buffer. b. Add 100 µL of diluted samples and standards to the wells. c. Incubate for 2 hours at room temperature. d. Wash the plate three times with Wash Buffer.
-
Detection: a. Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. b. Add 100 µL of the diluted detection antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with Wash Buffer.
-
Signal Development: a. Add 100 µL of Substrate solution to each well. b. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentration of intact ADC in the plasma samples based on the standard curve.
Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for in vivo ADC stability assessment using ELISA.
III. In Vivo Efficacy Evaluation
Xenograft models are the workhorse for evaluating the anti-tumor activity of ADCs. These studies provide crucial information on dose-response relationships and the overall therapeutic potential of an ADC candidate.
Quantitative Data Summary: Tumor Growth Inhibition
The following table presents representative tumor growth inhibition data for an ADC in a xenograft model.
| Treatment Group | Dose (mg/kg) | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 1500 ± 250 | 0 | [3] |
| ADC | 1 | 800 ± 150 | 47 | [3] |
| ADC | 3 | 300 ± 100 | 80 | [3] |
| ADC | 10 | 50 ± 25 | 97 | [3] |
Experimental Protocol: Tumor Xenograft Model for ADC Efficacy Testing
This protocol describes the establishment of a subcutaneous xenograft model and subsequent ADC efficacy evaluation.[4]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude mice, 4-6 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Preparation: a. Harvest the cells using trypsin-EDTA and wash them twice with sterile PBS. b. Resuspend the cells in PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: a. Anesthetize the mice. b. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Randomization and Treatment: a. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. b. Administer the ADC and vehicle control according to the planned dosing schedule (e.g., intravenously, once a week).
-
Efficacy Assessment: a. Continue to monitor tumor growth and body weight throughout the study. b. Euthanize mice when tumors reach a predetermined size or if they show signs of significant toxicity.
-
Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the tumor growth inhibition (TGI) for each treatment group at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow for ADC Efficacy Testing in Xenograft Models
Caption: Workflow for ADC efficacy testing in xenograft models.
IV. Biodistribution Studies
Biodistribution studies are essential for understanding the in vivo fate of an ADC, including its accumulation in the tumor and other organs. These studies provide valuable insights into target engagement, off-target toxicity, and the overall pharmacokinetic profile.[5]
Quantitative Data Summary: ADC Biodistribution
The following table shows representative biodistribution data for a radiolabeled ADC in a tumor-bearing mouse model, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]
| Tissue | 24 hours (%ID/g) | 72 hours (%ID/g) | 144 hours (%ID/g) |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 3.1 ± 0.8 |
| Tumor | 10.5 ± 1.8 | 25.3 ± 4.2 | 30.1 ± 5.5 |
| Liver | 12.1 ± 2.5 | 9.8 ± 1.9 | 6.2 ± 1.3 |
| Spleen | 8.3 ± 1.5 | 6.1 ± 1.1 | 3.5 ± 0.7 |
| Kidneys | 5.6 ± 1.0 | 4.2 ± 0.8 | 2.1 ± 0.5 |
| Lungs | 4.1 ± 0.9 | 3.0 ± 0.6 | 1.5 ± 0.4 |
Experimental Protocol: Radiolabeled ADC Biodistribution Study
This protocol details the steps for conducting a biodistribution study using a radiolabeled ADC.[2]
Materials:
-
ADC
-
Radionuclide (e.g., ¹²⁵I, ¹¹¹In, ⁸⁹Zr)
-
Chelating agent (if necessary)
-
Tumor-bearing mice
-
Gamma counter
-
Saline
Procedure:
-
Radiolabeling: a. Radiolabel the ADC with the chosen radionuclide using established methods (e.g., Iodogen method for ¹²⁵I). b. Purify the radiolabeled ADC to remove free radionuclide. c. Determine the radiochemical purity and specific activity of the labeled ADC.
-
Animal Preparation: a. Acclimatize tumor-bearing mice for at least one week before the study. b. Ensure tumors have reached a suitable size (e.g., 100-200 mm³).
-
ADC Administration: a. Dilute the radiolabeled ADC in sterile saline to the desired concentration. b. Administer a single intravenous (IV) injection of the radiolabeled ADC via the tail vein.
-
Tissue Collection: a. At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, anesthetize the mice. b. Collect blood via cardiac puncture. c. Euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, etc.).
-
Sample Processing and Analysis: a. Weigh each tissue sample. b. Measure the radioactivity in each sample using a gamma counter. c. Include standards of the injected dose to accurately calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis: a. Calculate the mean %ID/g and standard deviation for each tissue at each time point. b. Analyze the data to determine the tumor-to-organ ratios and the overall distribution profile of the ADC.
Signaling Pathway: ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
V. Conclusion
The careful selection and use of animal models are fundamental to the successful preclinical development of antibody-drug conjugates. The protocols and data presented in these application notes provide a framework for the robust evaluation of ADC stability and efficacy. By employing these methodologies, researchers can generate high-quality, reproducible data to inform critical decisions and advance promising ADC candidates toward clinical investigation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-Amide-PEG4-Val-Cit-PAB-PNP Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation efficiency of Mal-Amide-PEG4-Val-Cit-PAB-PNP linkers.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation process, offering potential causes and solutions.
Issue 1: Low Drug-to- Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Incomplete Antibody Reduction | Increase the molar ratio of the reducing agent (e.g., TCEP or DTT) to the antibody or extend the incubation time. Ensure the reduction buffer is at the optimal pH and temperature.[1] |
| Hydrolysis of Maleimide (B117702) Group | Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use.[2][3][4] Avoid aqueous storage of the maleimide-containing linker.[5] |
| Incorrect Reaction pH | Ensure the conjugation buffer pH is strictly within the 6.5-7.5 range.[2][3][5] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[2] |
| Insufficient Linker Concentration | Increase the molar excess of the this compound linker to the antibody to drive the reaction towards completion.[1][2] |
| Steric Hindrance | If the conjugation site is sterically hindered, consider using a longer PEG linker to improve accessibility.[6] |
Issue 2: Antibody Aggregation
| Potential Cause | Recommended Solution |
| High Antibody Concentration | Reduce the antibody concentration during the conjugation reaction.[1] |
| Over-reduction of Antibody | Decrease the molar ratio of the reducing agent to the antibody to avoid excessive unfolding and exposure of hydrophobic regions.[1] |
| Hydrophobicity of the Linker-Payload | The Val-Cit-PAB portion of the linker can be hydrophobic, potentially leading to aggregation, especially at higher DARs.[7][8] Consider strategies to increase the hydrophilicity of the final conjugate. |
Issue 3: Conjugate Instability (Loss of Payload)
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | This reaction can lead to deconjugation. While the thioether bond is generally considered stable, this can be influenced by the local environment. After conjugation, consider a controlled hydrolysis step (e.g., pH 8.5 for 2-4 hours) to open the succinimide (B58015) ring, forming a more stable thioether.[2] |
| Premature Cleavage of Val-Cit Linker | The Val-Cit linker can be susceptible to premature cleavage by enzymes like human neutrophil elastase, which could be a concern in certain in vivo models.[7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[2][3][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines (e.g., lysine (B10760008) residues).[3][5]
Q2: How can I minimize the hydrolysis of the maleimide group?
Maleimide hydrolysis is a competing reaction that can reduce conjugation efficiency. To minimize this, always prepare aqueous solutions of the maleimide linker immediately before use.[2][5] Stock solutions should be prepared in a dry, aprotic solvent such as DMSO or DMF.[2] The rate of hydrolysis increases with pH, so maintaining the reaction pH within the recommended 6.5-7.5 range is critical.[5][10][11]
Q3: What is the role of each component in the this compound linker?
-
Mal-Amide (Maleimide): This group reacts with free thiol (sulfhydryl) groups on a partially reduced antibody to form a stable covalent bond.[3]
-
PEG4: The polyethylene (B3416737) glycol spacer enhances the solubility and can reduce aggregation of the final antibody-drug conjugate (ADC).[12]
-
Val-Cit (Valine-Citrulline): This dipeptide is a substrate for the lysosomal enzyme Cathepsin B, allowing for specific cleavage and release of the payload inside the target cell.[13][14][15]
-
PAB (p-aminobenzylcarbamate): This is a self-immolative spacer that, after cleavage of the Val-Cit peptide, releases the attached drug.[14]
-
PNP (p-nitrophenyl): The p-nitrophenyl group is a leaving group that is displaced by the cytotoxic drug during the synthesis of the linker-drug conjugate.
Q4: Which reducing agent should I use, TCEP or DTT?
Both tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT) can be used to reduce the interchain disulfide bonds of an antibody to generate free thiols for conjugation.[16] TCEP is often preferred as it is more stable, odorless, and less prone to air oxidation.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody with TCEP
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).[1]
-
Prepare a fresh 10 mM stock solution of TCEP in the same buffer.[1]
-
Add TCEP to the antibody solution to achieve a final molar ratio of approximately 2.5:1 (TCEP:antibody). This ratio may need to be optimized.[1]
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[1][17]
-
Remove excess TCEP using a desalting column or centrifugal filter with an appropriate molecular weight cutoff.[1]
-
Determine the concentration of the reduced antibody spectrophotometrically at 280 nm.
Protocol 2: Conjugation of Reduced Antibody with this compound-Drug
-
Immediately before use, dissolve the this compound-drug conjugate in anhydrous DMSO to a stock concentration of approximately 10 mM.[16]
-
Add the linker-drug solution to the reduced antibody solution to achieve a final molar ratio of approximately 5:1 to 10:1 (linker-drug:antibody). This ratio should be optimized for the desired DAR.[1][16]
-
If necessary, add a co-solvent like DMSO to the reaction, ensuring the final concentration does not exceed 5-10%.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.[4][18]
-
To quench the reaction and cap any unreacted maleimide groups, add L-cysteine to a final concentration of 1 mM and incubate for an additional 20-30 minutes at room temperature.[1]
-
Purify the resulting ADC using size-exclusion chromatography or other suitable methods to remove unreacted linker-drug and other small molecules.
Visualizations
Caption: Workflow for ADC synthesis via maleimide-thiol conjugation.
Caption: Troubleshooting logic for low drug-to-antibody ratio (DAR).
Caption: Intracellular processing and payload release of a Val-Cit linker ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 15. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 16. broadpharm.com [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
preventing ADC aggregation with hydrophobic linkers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs), particularly when using hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: My ADC started aggregating right after I conjugated the hydrophobic linker-payload. What are the likely causes and how can I fix this?
A1: Immediate aggregation post-conjugation is a common issue, primarily driven by the increased surface hydrophobicity of the ADC.[1] Many cytotoxic payloads and their linkers are inherently hydrophobic.[2][3][4] When attached to an antibody, especially at a high drug-to-antibody ratio (DAR), these components create hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to aggregation to minimize exposure to the aqueous environment.[5][6][7]
Immediate Troubleshooting Steps:
-
Review Conjugation Conditions: The conjugation process itself can disrupt the antibody's structure, making it more prone to aggregation.[1] Ensure the pH of your reaction buffer is not near the antibody's isoelectric point (pI), where it has the least solubility.[1][6]
-
Assess Co-solvents: If you are using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, keep the final concentration as low as possible (typically <10%). Higher concentrations can encourage antibody aggregation.[1]
-
Consider Solid-Phase Conjugation: A highly effective method to prevent aggregation during the reaction is to immobilize the antibodies on a solid support, such as an affinity resin.[6] This physical separation prevents the newly hydrophobic ADCs from interacting with each other.[1][6] Technologies like "Lock-Release" are based on this principle.[1][6]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical factor in ADC aggregation.[8] A higher DAR means more hydrophobic drug-linker molecules are attached to each antibody, which significantly increases the overall hydrophobicity of the ADC.[5] This increased hydrophobicity is a primary driver for aggregation, as the ADC molecules cluster together to shield these hydrophobic regions from the surrounding aqueous solution.[5][9]
While a high DAR can increase potency, it often leads to faster clearance from the bloodstream and a lower therapeutic index.[10][11] Therefore, optimizing the DAR is a balance between achieving the desired efficacy and maintaining the physicochemical stability of the ADC.[11]
Illustrative Impact of DAR on ADC Aggregation
| Property | Low DAR (e.g., 2) | High DAR (e.g., 8) |
|---|---|---|
| Surface Hydrophobicity | Lower | Higher[5] |
| Aggregation Propensity | Lower | Higher[5][10][12] |
| Pharmacokinetics (PK) | Slower Clearance | Faster Clearance[10] |
| Solubility & Stability | Generally Higher | Often Lower |
Q3: My ADC is stable initially but shows a gradual increase in aggregation during storage. What formulation strategies can I use to prevent this?
A3: Gradual aggregation during storage indicates issues with the formulation's ability to maintain ADC stability over time. ADCs are sensitive to various environmental and processing stresses.[1][13] A robust formulation is essential for long-term stability.
Formulation Best Practices:
-
Optimize Buffer Conditions:
-
pH: Maintain the pH where the ADC exhibits maximum stability. Buffers like histidine and citrate (B86180) are common starting points.[14]
-
Ionic Strength: Adjusting the salt concentration can help maintain colloidal stability.
-
-
Use Stabilizing Excipients: The right excipients are critical for preventing aggregation.[5]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (0.01% - 0.1%) are essential to reduce aggregation caused by mechanical stress and exposure to interfaces (e.g., air-water).[14]
-
Sugars/Polyols: Sucrose or Trehalose (5% - 10%) act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freeze-thaw cycles and long-term storage.[14]
-
Amino Acids: Arginine (50 - 250 mM) can suppress aggregation by interacting with hydrophobic patches on the ADC surface, improving its solubility.[14]
-
Table of Common Stabilizing Excipients
| Excipient | Role | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Polysorbate 20/80 | Surfactant | 0.01% - 0.1% | Reduces aggregation from mechanical stress and interface exposure.[14] |
| Sucrose/Trehalose | Cryo/Lyoprotectant | 5% - 10% | Stabilizes protein structure during freezing and drying.[14] |
| Arginine | Aggregation Suppressor | 50 - 250 mM | Interacts with hydrophobic patches to improve solubility.[14] |
| Histidine/Citrate | Buffering Agent | 10 - 50 mM | Maintains optimal pH for colloidal stability.[14] |
Q4: How can I modify my linker to reduce hydrophobicity-driven aggregation?
A4: Modifying the linker is a direct and effective strategy to mitigate aggregation. The goal is to increase the overall hydrophilicity of the drug-linker component to counteract the hydrophobicity of the payload.[5][14]
Linker Modification Strategies:
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker is a widely used approach.[5][15] PEG chains create a hydration shell around the ADC, which improves solubility and shields the hydrophobic payload, thus preventing intermolecular interactions and aggregation.[15]
-
Add Charged Groups: Incorporating negatively charged groups, such as sulfonates or pyrophosphates, can significantly increase the hydrophilicity of the linker.[5][14][16]
-
Use Hydrophilic Payloads/Pro-drugs: Some strategies involve modifying the payload itself to be more hydrophilic, such as using glycoside payloads or β-glucuronide linkers, which can reduce aggregation.[5][17]
-
Branched Architectures: Designing linkers with a branched structure, where a hydrophilic polymer (like PEG) is attached as a pendant molecule, has shown improvements in pharmacokinetics and efficacy compared to linear PEG spacers.[18]
Troubleshooting Workflow & Experimental Protocols
My ADC is Aggregating: A Troubleshooting Workflow
If you observe aggregation, a systematic approach is needed to identify the cause and implement a solution. This workflow guides you through characterization, cause identification, and mitigation strategies.
Key Experimental Protocols
Protocol 1: Quantifying ADC Aggregates using Size-Exclusion Chromatography (SEC-HPLC)
SEC is the most common and robust method for separating and quantifying high-molecular-weight species (aggregates) from the monomeric ADC product.[5][19]
-
Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.
-
Instrumentation:
-
Reagents:
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 6.8-7.0. For hydrophobic ADCs that may interact with the column stationary phase, adding a small amount of organic modifier like isopropanol (B130326) (5-15%) can improve peak shape and prevent tailing.[21]
-
Sample: ADC diluted in mobile phase to a concentration of 0.5 - 1.0 mg/mL.
-
-
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min (for UPLC) or 1.0 mL/min (for HPLC) until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the prepared ADC sample.
-
Chromatographic Run: Run the mobile phase isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Detection: Monitor the column eluent using a UV detector at 280 nm.
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates will elute first (lowest retention time), followed by the main monomer peak, and then any fragments.
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species and multiplying by 100.
-
-
Protocol 2: Characterizing ADC Size Distribution with Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique used to measure the size distribution of particles in a solution, making it excellent for detecting the presence of aggregates.[22][23]
-
Objective: To determine the hydrodynamic radius (Rh), size distribution, and polydispersity index (PdI) of an ADC sample.
-
Instrumentation: DLS instrument (e.g., Wyatt DynaPro Plate Reader, Malvern Zetasizer).[24]
-
Reagents:
-
Sample: ADC at a concentration of ~1 mg/mL in a formulation buffer. The sample must be visually clear and free of large particulates.
-
Buffer: Ensure the buffer is filtered (0.22 µm) to remove dust and other contaminants.
-
-
Methodology:
-
Sample Preparation: Centrifuge the ADC sample at ~10,000 x g for 5-10 minutes to pellet any large, non-specific debris. Carefully transfer the supernatant to a clean cuvette or well of a microplate.
-
Instrument Setup: Set the instrument parameters, including the solvent viscosity and refractive index (use values for water if in an aqueous buffer), and equilibration temperature (e.g., 25°C).
-
Measurement: Place the sample in the instrument and allow it to equilibrate for at least 5 minutes. Perform the measurement, typically consisting of 10-20 acquisitions.
-
Data Analysis:
-
The instrument software will generate a size distribution histogram or curve.
-
A monodisperse, non-aggregated sample will show a single, narrow peak.[25]
-
The presence of aggregates will be indicated by the appearance of a second peak at a larger hydrodynamic radius or a broadening of the main peak with an increased Polydispersity Index (PdI > 0.2).[22][25]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are ADC Linkers? | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pharmtech.com [pharmtech.com]
- 23. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 24. wyatt.com [wyatt.com]
- 25. google.com [google.com]
Technical Support Center: Val-Cit-PAB Linker Stability and Neutrophil Elastase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target cleavage of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers by human neutrophil elastase (NE).
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common issues related to the off-target cleavage of Val-Cit-PAB linkers.
Issue 1: Premature Payload Release in a Preclinical Mouse Model
-
Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[1][2][3][4] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[5][6]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).
-
-
Modify the Linker:
-
Alternative Linker Strategies:
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[1][3][4] This can lead to toxic effects on neutrophils, resulting in neutropenia.[2][3][5]
-
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[5][6]
-
-
Consider Alternative Payloads:
-
If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[3][9] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, which cleaves the amide bond between citrulline and the PABC spacer. This initiates a self-immolative cascade, releasing the unmodified cytotoxic payload.[2]
Q2: How does neutrophil elastase cleave the Val-Cit-PAB linker and what is the consequence?
A2: Human neutrophil elastase (NE) can cleave the peptide bond between valine and citrulline in the Val-Cit linker.[1][5] This off-target cleavage can occur extracellularly, leading to the premature release of the cytotoxic payload in the systemic circulation. A major consequence of this premature release is off-target toxicity, with neutropenia being a significant concern as the released payload can be toxic to neutrophils.[2][3][5]
Q3: Can the hydrophobicity of the Val-Cit-PAB linker system cause problems?
A3: Yes, the hydrophobic nature of the Val-Cit PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[3] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.
Q4: What is a "bystander effect" and how does the Val-Cit linker contribute to it?
A4: The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells. The Val-Cit linker, when successfully cleaved within the lysosome of a target cell, releases a membrane-permeable payload (like MMAE), which can then exert this bystander effect, enhancing the overall anti-tumor activity.
Quantitative Data Summary
Table 1: Comparative Stability of Different Peptide Linkers in the Presence of Human Neutrophil Elastase.
| Linker Composition | P3 Amino Acid | P2 Amino Acid | P1 Amino Acid | Relative Stability to Neutrophil Elastase | Reference |
| VCit | - | Valine | Citrulline | Susceptible to cleavage | [5] |
| EVCit | Glutamic Acid | Valine | Citrulline | More susceptible to cleavage than VCit | [5] |
| EGCit | Glutamic Acid | Glycine | Citrulline | Highly resistant to cleavage | [5][6] |
| EACit | Glutamic Acid | Alanine | Citrulline | Susceptible to cleavage | [5] |
| ELCit | Glutamic Acid | Leucine | Citrulline | Resistant to cleavage | [5] |
| EICit | Glutamic Acid | Isoleucine | Citrulline | Susceptible to cleavage | [5] |
| EV(N-Me)Cit | Glutamic Acid | N-Methyl Valine | Citrulline | Resistant to cleavage | [5] |
| GCit | - | Glycine | Citrulline | Resistant to cleavage | [5] |
Note: Stability is described qualitatively based on the provided research. For specific kinetic parameters, refer to the cited literature.
Detailed Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase Cleavage Assay
-
Objective: To determine the susceptibility of an ADC's linker to cleavage by human neutrophil elastase.
-
Materials:
-
ADC construct with Val-Cit-PAB linker
-
Purified human neutrophil elastase (commercially available)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Incubator at 37°C
-
Quenching solution (e.g., containing a protease inhibitor like PMSF)
-
LC-MS system for analysis
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~5-10 µM) in the assay buffer.
-
Add purified human neutrophil elastase to the reaction mixture (e.g., at a final concentration of 50 nM).[8] For a negative control, prepare a reaction without the enzyme.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and immediately stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.[8][9]
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
Protocol 2: In Vitro Lysosomal Cleavage Assay
-
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
-
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions (commercially available)
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, collect aliquots and quench the reaction.
-
Analyze the samples by LC-MS to quantify the released payload.
-
Visualizations
Caption: Intended vs. Off-Target Cleavage of Val-Cit-PAB Linkers.
Caption: Workflow for In Vitro Neutrophil Elastase Cleavage Assay.
Caption: Troubleshooting Decision Tree for Premature Payload Release.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Premature Drug Release from ADCs in Circulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to premature drug release from ADCs in circulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature drug release from ADCs in circulation?
Premature drug release from ADCs in the bloodstream is a critical issue that can lead to decreased efficacy and increased off-target toxicity.[1][2][3] The primary causes are multifaceted and often related to the stability of the linker connecting the antibody to the cytotoxic payload. Key factors include:
-
Linker Instability: The chemical nature of the linker is a major determinant of ADC stability.[1]
-
Cleavable Linkers: While designed for controlled release within the tumor microenvironment, some cleavable linkers can exhibit instability in plasma.[1][4]
-
pH-sensitive linkers (e.g., hydrazones): These can undergo hydrolysis at physiological blood pH (~7.4), leading to premature drug release.[1][5][]
-
Enzyme-sensitive linkers (e.g., valine-citrulline): These can be susceptible to cleavage by circulating enzymes, such as carboxylesterases found in rodent plasma, which can complicate preclinical evaluation.[7][8] Human neutrophil elastase has also been implicated in the premature cleavage of Val-Cit linkers.[8]
-
Redox-sensitive linkers (e.g., disulfide): These can be cleaved by reducing agents present in the plasma, although the intracellular glutathione (B108866) concentration is significantly higher.[5]
-
-
Non-Cleavable Linkers: These are generally more stable in circulation as they rely on the degradation of the antibody backbone within the lysosome for payload release.[4] However, issues can still arise from the overall stability of the conjugate.
-
-
Conjugation Chemistry and Site: The method of conjugation and the specific site of attachment on the antibody can influence linker stability. Conjugation to solvent-exposed sites may increase the likelihood of premature payload release.[3]
-
Physicochemical Properties of the ADC:
-
Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may result in rapid clearance from circulation and affect the overall stability profile.[9]
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and altered pharmacokinetic properties.[10]
-
-
Interspecies Differences: The enzymatic profile of plasma can vary significantly between species. For instance, the presence of carboxylesterase 1c (Ces1c) in mouse plasma can lead to the rapid cleavage of certain linkers that are relatively stable in human plasma.[7][8]
Q2: How can I detect and quantify premature drug release from my ADC?
Several analytical techniques can be employed to detect and quantify premature drug release:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used method for ADC analysis.[11]
-
Intact Mass Analysis: This technique can be used to monitor changes in the drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates drug deconjugation.[10][11]
-
Quantification of Free Payload: LC-MS/MS can be used to detect and quantify the concentration of the released cytotoxic drug in plasma samples with high sensitivity and specificity.[]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method that can be used to quantify both the intact ADC and the free drug.[1][13][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. It can be used to monitor changes in the DAR profile and detect aggregation.[16]
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify ADC aggregation, which can be an indicator of instability.[1]
Q3: What are the key differences in ADC stability between preclinical animal models and humans?
Significant differences in ADC stability can be observed between preclinical species (e.g., mice, rats) and humans. A primary reason for this discrepancy is the variation in plasma enzyme activity. For example, mouse plasma contains carboxylesterase 1c (Ces1c), which can efficiently cleave certain peptide-based linkers like valine-citrulline (VC), leading to rapid premature drug release.[7][8] In contrast, these linkers are generally more stable in human plasma.[7] This can result in an underestimation of the ADC's stability and therapeutic index during preclinical evaluation. Therefore, it is crucial to assess ADC stability in plasma from multiple species, including human plasma, during development.
Troubleshooting Guides
Issue 1: High Levels of Premature Drug Release Detected in an In Vitro Plasma Stability Assay.
-
Symptom: LC-MS analysis shows a rapid decrease in the average DAR or a significant increase in free payload concentration over a short incubation period in plasma.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Linker Instability at Physiological pH | If using a pH-sensitive linker (e.g., hydrazone), its stability at pH 7.4 may be insufficient. Consider re-engineering the linker to improve its stability at neutral pH while maintaining lability at acidic pH.[5][] |
| Enzymatic Cleavage of the Linker | If using an enzyme-sensitive linker, it may be susceptible to cleavage by plasma proteases.[7] Evaluate the stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify species-specific enzymatic activity.[2] Consider linker modifications to reduce susceptibility to plasma proteases. |
| Thiol-Maleimide Exchange | For ADCs conjugated via maleimide (B117702) chemistry, the linker-payload can be transferred to circulating albumin through a retro-Michael reaction. Consider using alternative conjugation chemistries or modifying the maleimide linker to create a more stable bond. |
| Inappropriate Assay Conditions | Ensure the plasma used is of high quality and has been handled and stored correctly to maintain its enzymatic activity. Use appropriate anticoagulants and avoid repeated freeze-thaw cycles. |
Issue 2: High Background Signal in an ELISA for Free Payload Quantification.
-
Symptom: The optical density (OD) readings in the negative control wells are unexpectedly high, reducing the assay's sensitivity and accuracy.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Inadequate washing can leave unbound antibodies or reagents in the wells, leading to a high background signal.[17][18] Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step.[11][17] |
| Inadequate Blocking | Incomplete blocking of the microplate wells can result in non-specific binding of antibodies.[19] Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[19] |
| Cross-Reactivity of Antibodies | The detection antibody may be cross-reacting with other components in the plasma matrix. Ensure the specificity of the antibodies used. Consider using pre-adsorbed secondary antibodies.[18] |
| Contamination | Contamination of reagents, buffers, or the microplate can lead to high background.[11][17] Use sterile techniques, fresh reagents, and clean equipment. |
| Substrate Solution Deterioration | The substrate solution may have degraded. Ensure the substrate is colorless before adding it to the plate.[11] |
Issue 3: ADC Aggregation Observed During Stability Studies.
-
Symptom: Size Exclusion Chromatography (SEC) analysis reveals an increase in high molecular weight species (HMWS) over time.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Hydrophobicity of the Payload | The conjugation of hydrophobic payloads can expose hydrophobic patches on the antibody surface, promoting aggregation.[9][15] Consider using more hydrophilic linkers or payloads. |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR can increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation. Optimize the conjugation process to achieve a lower and more homogeneous DAR. |
| Unfavorable Formulation Buffer | The pH, ionic strength, or excipients in the formulation buffer may not be optimal for ADC stability.[15] Perform formulation screening studies to identify buffer conditions that minimize aggregation. |
| Stress Conditions | Exposure to thermal stress, agitation, or freeze-thaw cycles can induce aggregation.[9] Ensure proper storage and handling of the ADC. |
Quantitative Data on ADC Linker Stability
The stability of an ADC in circulation is critically dependent on the type of linker used. The following tables summarize comparative data on the stability of different linker technologies.
Table 1: In Vitro Plasma Stability of Different Cleavable Linkers
| Linker Type | Linker Example | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Highly Stable (>230 days)[5] | Less stable due to carboxylesterase activity[5][7] | Susceptible to cleavage by neutrophil elastase.[8] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Highly Stable | More stable than Val-Cit[5] | Offers improved stability in rodent models. |
| pH-Sensitive | Hydrazone | ~2 days half-life[5] | Variable | Can exhibit instability at physiological pH, leading to premature release.[5][] |
| Glutathione-Sensitive | Disulfide | Variable | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[5] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Highly Stable | Shows good in vivo stability and efficacy.[5] |
| Enzyme-Sensitive | Sulfatase-Cleavable | High (>7 days in mouse plasma)[5] | High (>7 days in mouse plasma)[5] | Demonstrates high plasma stability.[5] |
Table 2: In Vivo Drug Release from ADCs with Different Linkers in Mice
| ADC Construct | Linker Type | % Drug Release at 24h | % Drug Release at 144h |
| Antibody A - Val-Cit-MMAE | Protease-Sensitive | >20% | >20% |
| Antibody B - mc-MMAF | Non-cleavable variant | <1% | <1% |
Data compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS to Determine Average DAR
Objective: To assess the stability of an ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Frozen plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Preparation: Thaw the frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL. Also, prepare a control sample by spiking the ADC into PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 4, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immunocapture: Add the plasma aliquot to a tube containing Protein A or Protein G magnetic beads and incubate to capture the ADC.
-
Washing: Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer. Immediately neutralize the eluate with the neutralization buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS. The method should be optimized for intact protein analysis.
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each DAR species (DAR0, DAR2, DAR4, etc.) at each time point. Calculate the average DAR using the following formula: Average DAR = Σ(% of each DAR species × number of drugs) / 100
-
Results: Plot the average DAR versus time to determine the rate of drug deconjugation.
Protocol 2: Quantification of Free Payload in Plasma by LC-MS/MS
Objective: To quantify the concentration of prematurely released cytotoxic payload in plasma.
Materials:
-
Plasma samples from in vitro or in vivo stability studies
-
Internal standard (a stable isotope-labeled version of the payload or a structurally similar compound)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of cold ACN containing the internal standard. b. Vortex vigorously for 1 minute to precipitate the plasma proteins. c. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 50% ACN in water with 0.1% FA).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. The method should be optimized for the specific payload, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Quantification: Generate a standard curve using known concentrations of the payload spiked into control plasma. Calculate the concentration of the free payload in the unknown samples by interpolating from the standard curve.
Protocol 3: ELISA for Quantification of Intact ADC in Plasma
Objective: To measure the concentration of intact ADC in plasma samples.
Materials:
-
96-well microtiter plates
-
Target antigen or anti-idiotypic antibody for capture
-
HRP-conjugated anti-payload antibody for detection
-
ADC standard for the standard curve
-
Plasma samples
-
Coating buffer (e.g., PBS)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBST)[20]
-
Assay diluent (e.g., 1% BSA in PBST)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antigen or antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.[20]
-
Washing: Wash the plate five times with wash buffer.[20]
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.[20]
-
Washing: Wash the plate five times with wash buffer.[20]
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC standard in the assay diluent. Add the standards and diluted plasma samples to the wells and incubate for 1-2 hours at room temperature.[20]
-
Washing: Wash the plate five times with wash buffer.[20]
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody (e.g., 0.5 µg/mL in assay diluent) to each well and incubate for 1 hour at room temperature.[20]
-
Washing: Wash the plate ten times with wash buffer.[20]
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the ADC standards. Calculate the concentration of the intact ADC in the samples from the standard curve.
Visualizations
Caption: Causes of premature drug release from ADCs.
Caption: Experimental workflow for ADC plasma stability assessment.
Caption: Troubleshooting logic for common ADC stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. debiopharm.com [debiopharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sinobiological.com [sinobiological.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 15. abscience.com.tw [abscience.com.tw]
- 16. tandfonline.com [tandfonline.com]
- 17. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 18. How to deal with high background in ELISA | Abcam [abcam.com]
- 19. arp1.com [arp1.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Linker Hydrophobicity in ADC Development
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker hydrophobicity on the pharmacokinetics (PK) of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in an ADC, and why is its hydrophobicity a critical parameter?
The linker connects the monoclonal antibody to the cytotoxic payload and is a key determinant of the ADC's overall performance.[1] It must be stable enough to remain intact in systemic circulation but allow for efficient payload release at the tumor site.[1][2] Linker hydrophobicity is a critical parameter because it significantly influences the ADC's physicochemical properties, including its propensity to aggregate, its stability, and its pharmacokinetic profile.[][4] Highly hydrophobic linkers, often combined with hydrophobic payloads, can lead to a range of development challenges.[2]
Q2: What are the main consequences of using a highly hydrophobic linker-payload combination?
High hydrophobicity in an ADC can lead to several detrimental effects:
-
Increased Aggregation: Hydrophobic patches on the ADC surface promote self-association to minimize exposure to the aqueous environment, leading to the formation of aggregates.[5][6][7] Aggregation can compromise product stability, reduce efficacy, and increase the risk of an immunogenic response.[8]
-
Accelerated Plasma Clearance: Hydrophobic ADCs are often recognized and cleared rapidly by the mononuclear phagocytic system (MPS), resulting in a shorter circulation half-life and reduced exposure of the tumor to the drug.[9][10]
-
Poor Pharmacokinetics: The rapid clearance leads to unfavorable PK profiles, including a lower area under the curve (AUC) and a higher clearance (CL) rate, which can diminish in vivo efficacy.[9][11]
-
Off-Target Toxicity: Increased hydrophobicity can lead to greater nonspecific uptake by tissues, potentially causing off-target toxicities.[][12] This can narrow the therapeutic window of the ADC.[4]
Q3: How can the hydrophobicity of an ADC be mitigated to improve its pharmacokinetic properties?
Several strategies are employed to counteract the negative effects of a hydrophobic linker-payload system:
-
Incorporate Hydrophilic Moieties: The most common strategy is to incorporate hydrophilic structures into the linker design. These include polyethylene (B3416737) glycol (PEG) chains, sulfonates, phosphates, or hydrophilic amino acids.[1][][13] These moieties can "shield" the hydrophobic components, improving solubility and reducing aggregation.[13]
-
Optimize Linker Architecture: The placement and configuration of the hydrophilic moiety matter. Studies have shown that branched or pendant PEG chains can be more effective at improving PK behavior compared to linear PEG spacers.[14]
-
Control the Drug-to-Antibody Ratio (DAR): Higher DAR values are strongly correlated with increased hydrophobicity and aggregation.[5][15] Optimizing the DAR to the lowest effective level can significantly improve the ADC's profile.
-
Site-Specific Conjugation: Using site-specific conjugation technologies can produce more homogeneous ADCs, which may offer better control over the molecule's overall physicochemical properties and lead to more predictable PK.[14]
Troubleshooting Guide
This guide addresses common experimental issues related to ADC linker hydrophobicity.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| High levels of aggregation (High Molecular Weight Species) are observed by SEC post-conjugation or during storage. | 1. High Hydrophobicity: The combined hydrophobicity of the linker and payload is too high.[5][16] 2. High Drug-to-Antibody Ratio (DAR): Too many hydrophobic drug-linker molecules are attached to the antibody.[15] 3. Unfavorable Formulation: The buffer pH is near the antibody's isoelectric point, or the ionic strength is suboptimal.[6][15] | 1. Modify the Linker: Synthesize an ADC with a more hydrophilic linker (e.g., incorporate a PEG or sulfonate group) and compare its aggregation profile.[5][13] 2. Optimize DAR: Reduce the molar ratio of the payload-linker to the antibody during the conjugation reaction to target a lower average DAR.[5] 3. Formulation Screen: Conduct a screening study to identify the optimal buffer type, pH, and salt concentration that minimizes aggregation.[15] 4. Add Excipients: Evaluate the addition of stabilizing excipients, such as polysorbates (e.g., Polysorbate 20), which can prevent protein-protein interactions.[5] |
| The ADC demonstrates unexpectedly rapid clearance and low exposure (AUC) in an in vivo pharmacokinetic study. | 1. Hydrophobicity-Driven Clearance: The ADC is too hydrophobic, leading to rapid uptake by the mononuclear phagocytic system (MPS).[9][10] 2. Linker Instability: The linker is being cleaved prematurely in circulation, leading to loss of the payload and detection of only the antibody.[1][17] | 1. Assess Hydrophobicity: Characterize the ADC using Hydrophobic Interaction Chromatography (HIC). A long retention time relative to the unconjugated antibody indicates high hydrophobicity.[10][18] 2. Redesign the Linker: Develop an ADC variant with a hydrophilic linker to reduce MPS uptake and improve circulation time.[9][10] 3. Conduct a Plasma Stability Assay: Incubate the ADC in plasma (in vitro) and measure the amount of intact ADC and released payload over time to assess linker stability.[1] |
| Inconsistent results are observed in cell-based potency assays. | 1. Sample Heterogeneity: The ADC preparation contains a significant fraction of aggregates, which may have altered binding affinity or biological activity.[8] 2. Precipitation: The ADC is aggregating and precipitating out of the assay medium at the tested concentrations. | 1. Purify the ADC: Use preparative Size Exclusion Chromatography (SEC) to isolate the monomeric ADC fraction and remove aggregates before conducting cellular assays.[8] 2. Characterize the Monomer: Confirm the purity and integrity of the isolated monomeric fraction. 3. Visual Inspection: Carefully inspect assay plates for any signs of precipitation during the experiment. Consider including solubility-enhancing excipients in the assay buffer if appropriate. |
Quantitative Data Summary
The inclusion of hydrophilic components, such as PEG chains, can dramatically improve the pharmacokinetic profile of an ADC. The table below summarizes comparative data for ADCs with and without PEGylated linkers, illustrating the impact on clearance.
| Antibody-Drug Conjugate (ADC) | Linker Characteristics | Clearance (mL/h/kg) | Fold Improvement | Reference |
| cAC10-vc-MMAE (DAR 8) | Hydrophobic (Non-PEGylated) | 5.3 | - | [9] |
| cAC10-PEG4-vc-MMAE (DAR 8) | Hydrophilic (Linear PEG4) | 2.5 | 2.1x | [9] |
| cAC10-PEG8-vc-MMAE (DAR 8) | Hydrophilic (Linear PEG8) | 1.6 | 3.3x | [9] |
| cAC10-PEG-MMAE (DAR 8) | Hydrophilic (Branched PEG) | 0.5 | 10.6x | [9] |
Data adapted from studies on anti-CD30 ADCs to demonstrate the principle.[9] As shown, increasing the size of the linear PEG chain or using a branched configuration progressively reduces the clearance rate, leading to longer circulation and higher plasma exposure.
Mandatory Visualizations
Logical Relationships
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ADC Linkers? | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Heterogeneity in Antibody-Drug Conjugate (ADC) Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with heterogeneity in Antibody-Drug Conjugate (ADC) production. Find answers to frequently asked questions and detailed troubleshooting guides to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADC production?
A1: Heterogeneity in ADCs, which can impact their efficacy and safety, arises from several factors during the manufacturing process.[1][2][3] The main sources include:
-
Drug-to-Antibody Ratio (DAR): Variations in the number of drug molecules conjugated to each antibody lead to a mixture of ADC species with different DAR values.[1][4]
-
Conjugation Site: The specific amino acid residue (e.g., lysine (B10760008) or cysteine) where the linker-drug attaches to the antibody can vary, resulting in different isomers with potentially different properties.[5][6][7]
-
Conjugation Chemistry: Traditional conjugation methods, such as those targeting lysine or cysteine residues, are often stochastic and produce a heterogeneous mixture of products.[2][3][8]
-
Antibody Modifications: The monoclonal antibody itself can have inherent heterogeneity due to post-translational modifications like glycosylation, deamidation, and oxidation.[6][9]
-
Process-Related Impurities: The manufacturing process can introduce impurities such as aggregates, fragments, and unconjugated antibodies or linker-drugs.[9][10][11]
Q2: How does heterogeneity impact the therapeutic properties of an ADC?
A2: The heterogeneity of an ADC can significantly affect its clinical performance:[1][3]
-
Pharmacokinetics (PK): Different ADC species can have varying clearance rates and biodistribution profiles. For instance, higher DAR species may be cleared more rapidly from circulation.[4][5]
-
Efficacy: A low DAR may result in insufficient potency, while an optimal DAR is crucial for maximizing the therapeutic effect.[4][][13]
-
Toxicity: High DAR values or the presence of unconjugated cytotoxic drugs can lead to increased off-target toxicity.[2][4][]
-
Stability: Heterogeneous mixtures can be more prone to aggregation and degradation during storage.[14][15]
-
Consistency: Batch-to-batch variability due to heterogeneity poses a significant challenge for manufacturing and regulatory approval.[10][16]
Q3: What are the key strategies to control and minimize heterogeneity in ADC production?
A3: Several strategies can be employed to produce more homogeneous ADCs:[16]
-
Site-Specific Conjugation: This is a leading strategy that involves engineering the antibody to introduce specific conjugation sites, allowing for precise control over the DAR and conjugation location.[1][16]
-
Enzymatic Conjugation: Using enzymes like transglutaminase or sortase A can facilitate highly specific and reproducible conjugation.[16]
-
Click Chemistry: Bioorthogonal "click" reactions offer high efficiency and selectivity for attaching the linker-drug to the antibody under mild conditions.[16]
-
Process Optimization and Control: Careful control of reaction parameters such as stoichiometry of reactants, pH, temperature, and reaction time is crucial for minimizing variability.[16]
-
Linker-Payload Design: The properties of the linker and payload can influence the conjugation process and the stability of the final ADC.[16]
-
Purification Techniques: Advanced purification methods are essential to remove impurities and isolate the desired ADC species.[11]
Q4: What are the essential analytical techniques for characterizing ADC heterogeneity?
A4: A comprehensive analytical toolkit is required to characterize the complex nature of ADCs:[10][14][17]
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): Widely used for separating ADC species based on their DAR.[17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides detailed information on DAR and drug load distribution.[17]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[14]
-
-
Mass Spectrometry (MS):
-
Spectrophotometry:
-
Electrophoresis:
-
Capillary Electrophoresis Sodium Dodecyl Sulfate (CE-SDS): Used to assess the size heterogeneity and purity of ADCs.[19]
-
-
Ligand-Binding Assays (LBAs):
-
Used to evaluate the binding affinity of the ADC to its target antigen and assess the impact of conjugation on antibody function.[17]
-
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your ADC production and characterization experiments.
| Problem | Potential Cause | Recommended Solution |
| High Batch-to-Batch Variability in Average DAR | Inconsistent reaction conditions (temperature, pH, time). | Strictly control and monitor all reaction parameters. Implement a robust process control strategy.[16] |
| Inaccurate quantification of reactants. | Ensure accurate measurement and molar ratios of antibody, linker, and drug. | |
| Variability in raw material quality. | Implement rigorous quality control for all incoming materials.[11][20] | |
| Broad DAR Distribution Observed by HIC or LC-MS | Non-optimal conjugation chemistry (e.g., traditional lysine conjugation). | Consider switching to a site-specific conjugation method for better control.[21] |
| Inefficient purification process. | Optimize the purification steps (e.g., chromatography gradients) to better resolve and isolate desired DAR species. | |
| Instability of the linker leading to deconjugation. | Evaluate linker stability under different conditions and consider using a more stable linker.[] | |
| Presence of High Molecular Weight Species (Aggregates) | Hydrophobic nature of the payload. | Optimize the formulation buffer to improve ADC solubility. Consider using hydrophilic linkers. |
| Unfavorable buffer conditions during conjugation or storage. | Screen different buffer compositions, pH, and excipients to enhance stability.[15] | |
| Physical stress (e.g., agitation, freeze-thaw cycles). | Minimize physical stress during handling and storage. | |
| Significant Peak Tailing or Broadening in Chromatography | Heterogeneity in conjugation sites. | This is inherent in some conjugation methods. Site-specific conjugation can reduce this.[6] |
| On-column degradation of the ADC. | Optimize chromatographic conditions (e.g., mobile phase, temperature) to minimize degradation. | |
| Discrepancy in DAR Values Between Different Analytical Methods | Method-specific biases. | Understand the limitations of each technique. For example, UV-Vis provides an average DAR, while MS provides distribution.[13][17][22] |
| Presence of free drug affecting UV-Vis measurements. | Purify the ADC sample thoroughly to remove unconjugated drug before analysis.[13] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry
This method provides a rapid estimation of the average number of drug molecules conjugated to an antibody.
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at two wavelengths: 280 nm (for the antibody) and a specific wavelength corresponding to the maximum absorbance of the cytotoxic drug.
-
Absorbance Measurement: Measure the absorbance of the ADC sample at both wavelengths.
-
Calculation: Use the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug, correcting for the drug's absorbance at 280 nm. The average DAR is then calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[13]
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug molecules.
Methodology:
-
Column and Mobile Phase: Use a HIC column (e.g., Butyl-NPR). The mobile phase typically consists of a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) as mobile phase A and a low-salt buffer as mobile phase B.
-
Gradient Elution: Inject the ADC sample and elute with a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The relative area of each peak represents the proportion of that species in the mixture.
Protocol 3: Intact Mass Analysis by LC-MS
LC-MS provides precise mass information for different ADC species, confirming the DAR and identifying any modifications.
Methodology:
-
Sample Preparation: Desalt the ADC sample using a suitable method to remove non-volatile salts.
-
LC Separation: Use a reversed-phase column with a gradient of acetonitrile (B52724) in water (both containing a small amount of formic acid) to separate the ADC species.
-
MS Analysis: Infuse the eluent into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Deconvolution: The resulting mass spectrum will show a series of multiply charged ions. Deconvolute the raw data to obtain the zero-charge mass spectrum, which will show peaks corresponding to the different DAR species.
Data Summary
Table 1: Comparison of Common Conjugation Strategies and Resulting Heterogeneity
| Conjugation Strategy | Target Residue(s) | Typical DAR Range | Homogeneity | Key Advantages | Key Disadvantages |
| Lysine Conjugation | Surface-exposed lysines | 0-8 | Low | Simple, well-established | Highly heterogeneous, potential to impact antigen binding[7][21] |
| Cysteine (native) Conjugation | Interchain cysteines | 0-8 | Moderate | More controlled than lysine conjugation | Heterogeneous mixture of even-numbered DARs[21] |
| Site-Specific (engineered Cys) | Engineered cysteines | Defined (e.g., 2 or 4) | High | Homogeneous product, precise control | Requires antibody engineering[21][23] |
| Enzymatic Conjugation | Specific peptide tags | Defined | High | Highly specific, mild reaction conditions | Requires specific recognition sequences |
Visualizations
Caption: A generalized workflow for the production of Antibody-Drug Conjugates (ADCs).
Caption: A decision tree for troubleshooting common heterogeneity issues in ADC production.
References
- 1. biocompare.com [biocompare.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. susupport.com [susupport.com]
- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. ADC Quality Control | American Diagnostic Corporation [adctoday.com]
- 21. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Antibody-Drug Conjugate (ADC) Manufacturing
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Antibody-Drug Conjugate (ADC) manufacturing.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental and manufacturing scale-up of ADCs.
Conjugation and Drug-to-Antibody Ratio (DAR) Variability
Question: We are observing inconsistent Drug-to-Antibody Ratios (DAR) between our lab-scale and pilot-scale ADC production batches. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent DAR is a frequent challenge during scale-up, often stemming from subtle variations in reaction conditions that become more pronounced at larger volumes. Here are the primary factors to investigate:
-
Reaction Kinetics and Mixing Efficiency: At larger scales, achieving homogenous mixing of the antibody, linker-payload, and other reagents is more challenging. Inefficient mixing can lead to localized areas of high reactant concentration, resulting in variable conjugation rates and a broader DAR distribution.
-
Troubleshooting:
-
Optimize Mixing Parameters: Characterize and optimize mixing speed, impeller design, and vessel geometry to ensure uniform and rapid distribution of all components.[1][2]
-
Controlled Reagent Addition: Implement a controlled and consistent rate of addition for the linker-payload to prevent transient high concentrations.[2]
-
-
-
Temperature and pH Control: Minor fluctuations in temperature and pH can significantly impact the reaction rate and the stability of both the antibody and the linker-payload. Maintaining precise control is critical for reproducibility.[2]
-
Troubleshooting:
-
Enhanced Monitoring and Control: Utilize calibrated and responsive probes for real-time monitoring of temperature and pH. Ensure the heating/cooling system of the larger vessel can maintain the setpoint without significant overshoot or lag.
-
-
-
Raw Material Variability: Inconsistencies in the quality and purity of starting materials, including the antibody, linker-payload, and solvents, can lead to batch-to-batch variability in DAR.[3][4]
-
Troubleshooting:
-
Stringent Raw Material Specification: Establish and enforce strict specifications for all incoming raw materials.
-
Supplier Qualification: Work with qualified suppliers who can provide consistent materials and robust quality control data.[3]
-
-
-
Antibody Reduction Step (for Cysteine Conjugation): For ADCs utilizing cysteine conjugation, the efficiency of reducing interchain disulfide bonds is critical for providing available thiol groups for conjugation. Incomplete or variable reduction will directly impact the final DAR.
-
Troubleshooting:
-
Optimize Reducing Agent Concentration: Carefully control the concentration of the reducing agent (e.g., TCEP, DTT).
-
Consistent Incubation Time and Temperature: Ensure precise control over the incubation time and temperature of the reduction step.
-
-
ADC Aggregation
Question: We are observing an increase in high molecular weight species (aggregates) in our ADC product upon scaling up the manufacturing process. What are the likely causes and how can we mitigate this?
Answer:
ADC aggregation is a common issue, often exacerbated at larger scales due to the hydrophobic nature of many payloads and linkers.[1][5][6] Aggregates can negatively impact product efficacy and may induce an immunogenic response.[6][7][8]
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, making it more prone to aggregation, especially at higher concentrations.[1][5][6][8]
-
Troubleshooting:
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, amino acids) to identify a formulation that minimizes aggregation.[9]
-
Lower mAb Concentration: If feasible for the process, operating at a lower antibody concentration can reduce the propensity for aggregation.[9]
-
-
-
Process-Induced Stress: Various manufacturing steps can introduce physical stress that promotes aggregation.
-
pH and Temperature Excursions: Deviations from the optimal pH and temperature ranges for the ADC can lead to conformational changes and subsequent aggregation.[7][8]
-
Troubleshooting:
-
Tight Process Control: Implement robust monitoring and control systems to maintain pH and temperature within the desired range throughout the manufacturing process.
-
-
Purification Challenges
Question: Our downstream purification process is not effectively removing unconjugated antibody and free payload at a larger scale. What purification strategies should we consider?
Answer:
Effective purification is crucial to ensure the safety and efficacy of the final ADC product by removing process-related impurities.[11][12]
-
Inefficient Removal of Free Payload: Residual cytotoxic payload is a significant safety concern.
-
Troubleshooting:
-
Tangential Flow Filtration (TFF): TFF is a scalable technique for removing small molecules like unconjugated linkers and payloads.[13][14][15] Optimize membrane type, transmembrane pressure, and diafiltration volumes for efficient clearance.[14]
-
Chromatography: Techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Chromatography (RPC) can be employed to separate the more hydrophobic ADC from the less hydrophobic unconjugated antibody and other impurities.[13]
-
-
-
Separation of DAR Species: Achieving a narrow and consistent DAR distribution often requires specific purification steps.
-
Removal of Aggregates:
-
Troubleshooting:
-
Frequently Asked Questions (FAQs)
1. What are the key analytical methods for characterizing ADCs during scale-up?
Several orthogonal analytical methods are essential to monitor the critical quality attributes (CQAs) of ADCs:
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and low molecular weight fragments.[20][21]
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[16][17][18][22]
-
Reversed-Phase Liquid Chromatography (RP-LC): Can also be used for DAR analysis, often coupled with mass spectrometry.
-
Native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS): Provides information on the intact mass of the ADC and can be used to determine the average DAR and drug load distribution.[23][24][25]
2. How can we establish a robust and scalable ADC manufacturing process?
A robust and scalable process is built on a thorough understanding of the process parameters and their impact on product quality.
-
Process Characterization: Utilize Design of Experiments (DoE) to identify critical process parameters (CPPs) and establish their acceptable ranges.[26]
-
Scale-Down Model: Develop a representative scale-down model of the manufacturing process to facilitate process optimization and troubleshooting studies without consuming large quantities of material.
-
Process Analytical Technology (PAT): Implement in-line or at-line monitoring tools to provide real-time data on critical process parameters and quality attributes.
3. What are the major safety considerations when scaling up ADC manufacturing?
The highly potent nature of the cytotoxic payloads used in ADCs necessitates stringent safety and containment measures.[1][10][27]
-
Containment: Utilize closed systems, isolators, and appropriate personal protective equipment (PPE) to prevent operator exposure to the cytotoxic payload.[1][15]
-
Cleaning and Decontamination: Develop and validate robust cleaning procedures to decontaminate equipment and prevent cross-contamination between batches.[1] The use of single-use technologies can mitigate some of these challenges.[1][5]
-
Waste Disposal: All waste materials that have come into contact with the cytotoxic payload must be inactivated or disposed of as hazardous waste according to regulatory guidelines.[1]
Data Presentation
Table 1: Typical Process Parameters for Cysteine-Based ADC Conjugation
| Parameter | Typical Range | Impact on CQA |
| Reduction Step | ||
| Reducing Agent (TCEP) Molar Excess | 1.5 - 5 equivalents | Affects the number of available thiol groups for conjugation, directly impacting DAR. |
| Temperature | 20 - 37 °C | Influences the rate and extent of disulfide bond reduction. |
| Incubation Time | 1 - 4 hours | Determines the completeness of the reduction reaction. |
| Conjugation Step | ||
| Linker-Payload Molar Excess | 1.1 - 2.0 equivalents per thiol | Drives the conjugation reaction; excess can lead to higher DAR but also potential for aggregation. |
| pH | 6.5 - 8.0 | Affects the reactivity of the thiol groups and the stability of the linker. |
| Temperature | 4 - 25 °C | Influences the rate of conjugation and potential for side reactions or degradation. |
| Reaction Time | 1 - 16 hours | Determines the extent of conjugation. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Used to solubilize the hydrophobic linker-payload; high concentrations can denature the antibody. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments in an ADC sample.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size exclusion column suitable for the analysis of monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC).[28][29]
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a pH of 6.8-7.4.[21][30]
-
Flow Rate: Isocratic elution at a flow rate of 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas of the monomer, aggregate, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different DAR species.
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).[20]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[17]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[16]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species based on their hydrophobicity.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis: Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. jstar-research.com [jstar-research.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 10. susupport.com [susupport.com]
- 11. How Optimizing Process Parameters Can Improve Scalability And Manufacturability Of A Cytotoxic Antibody Drug Conjugate [bioprocessonline.com]
- 12. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 13. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 14. duoningbio.com [duoningbio.com]
- 15. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 21. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. waters.com [waters.com]
- 24. Analysis of ADCs by SEC-Native MS/IM-MS - Creative Biolabs [creative-biolabs.com]
- 25. A native SEC-MS workflow and validation for analyzing drug-to-antibody ratio and drug load distribution in cysteine-linked antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 27. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 28. agilent.com [agilent.com]
- 29. agilent.com [agilent.com]
- 30. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Aqueous Solubility of Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of antibody-drug conjugate (ADC) constructs.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering targeted solutions to overcome common solubility and aggregation problems.
Issue 1: My ADC construct precipitates out of solution immediately after conjugation.
This is a common issue often related to the increased hydrophobicity of the ADC following the conjugation of a hydrophobic payload.[1]
-
Immediate Action:
-
Assess the Drug-to-Antibody Ratio (DAR): A high DAR significantly increases the hydrophobicity of the ADC, making it prone to aggregation.[1] Consider reducing the molar ratio of the payload-linker to the antibody during the conjugation reaction to target a lower DAR.[1]
-
Review Your Linker Chemistry: If you are using a hydrophobic linker, this will exacerbate the aggregation propensity of a hydrophobic payload.[1]
-
Check Conjugation Conditions: The use of organic co-solvents to solubilize the payload-linker, unfavorable pH, or high temperatures during conjugation can denature the antibody, leading to aggregation.[1][2]
-
-
Long-Term Solution:
-
Switch to a Hydrophilic Linker: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or sulfonate groups, can effectively shield the hydrophobic payload and significantly improve solubility.[1][3][4]
-
Optimize Conjugation Process: Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual antibody molecules physically separated.[2]
-
Issue 2: My ADC solution appears clear initially but shows signs of aggregation upon storage or after freeze-thaw cycles.
This indicates a formulation or storage stability issue.[1]
-
Immediate Action:
-
Analyze for Aggregates: Use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify the amount of high molecular weight species (HMWS).[5][6]
-
Review Storage Conditions: Ensure the ADC is stored at the recommended temperature (e.g., 2-8°C for liquid formulations, -20°C or -80°C for frozen).[1] Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use volumes.[5] Minimize exposure to mechanical stress (shaking) and light.[1]
-
-
Long-Term Solution:
-
Optimize Formulation Buffer:
-
pH Screening: Conduct a pH screening study (e.g., from pH 5.0 to 7.0) to identify the pH at which the ADC exhibits the lowest aggregation.[1] Histidine is a commonly used buffer for its stabilizing properties in monoclonal antibody formulations.[1]
-
Ionic Strength: Optimize the salt concentration (e.g., NaCl) in your buffer. A typical starting point is 150 mM.[5]
-
-
Incorporate Stabilizing Excipients:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation at concentrations between 0.01% and 0.1%.[7][8]
-
Sugars and Amino Acids: Sugars like sucrose (B13894) and trehalose, or amino acids like arginine and histidine, can act as stabilizers.[7][8]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the factors influencing ADC solubility.
Q1: What are the primary causes of poor aqueous solubility and aggregation in ADCs?
Aggregation of ADCs is a multifaceted issue primarily driven by:
-
Hydrophobicity of the Payload: Many potent cytotoxic drugs used as ADC payloads are inherently hydrophobic. When conjugated to an antibody, they increase the overall hydrophobicity of the construct, promoting self-association to minimize exposure to the aqueous environment.[1][7]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to a greater number of hydrophobic drug molecules per antibody, which significantly increases the propensity for aggregation.[1][9]
-
Linker Chemistry: The choice of linker can influence aggregation. Hydrophobic linkers can worsen the problem, while hydrophilic linkers can help mitigate it.[1][7]
-
Conjugation Process: Chemical conditions during conjugation, such as the use of organic co-solvents, unfavorable pH, or high temperatures, can induce conformational changes in the antibody, leading to aggregation.[1][2]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate ionic strength, can reduce colloidal stability and lead to aggregation.[1][2]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, mechanical agitation, and light can all contribute to the formation of aggregates.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC solubility?
The DAR is a critical quality attribute that directly impacts the solubility and stability of an ADC. As the DAR increases, the overall hydrophobicity of the ADC molecule rises, which can lead to a higher tendency for aggregation and precipitation.[9] It is crucial to find a balance that maximizes therapeutic efficacy while maintaining acceptable solubility and stability.[1]
Q3: What role do linkers play in improving ADC solubility?
Linkers are a critical component in managing ADC solubility.[3]
-
Hydrophilic Linkers: These are a core strategy for addressing solubility challenges, especially with highly hydrophobic payloads.[4] Linkers incorporating polyethylene glycol (PEG) are particularly effective.[3][4] They create a "hydration shell" around the ADC, improving its solubility and preventing aggregation.[3] The length of the PEG chain can be adjusted to further enhance hydrophilicity.[4] Other hydrophilic moieties, such as sulfonate or phosphate (B84403) groups, can also be incorporated into the linker design.[10]
-
Hydrophobic Linkers: While effective for certain applications, these linkers can contribute to the overall hydrophobicity of the ADC and may not be suitable for payloads that are already poorly soluble.[1]
Q4: What are some key formulation strategies to enhance ADC solubility and stability?
Formulation optimization is crucial for maintaining the stability of ADCs.[7] Key strategies include:
-
Buffer System Optimization: Selecting an appropriate buffer and pH is critical.[] The pH should be optimized to be away from the antibody's isoelectric point to ensure colloidal stability.[2] Histidine and acetate (B1210297) buffers are commonly used.[]
-
Use of Excipients:
-
Surfactants: Polysorbate 80 is a common surfactant used to prevent protein adsorption and aggregation.[]
-
Stabilizers: Sugars such as sucrose or mannitol (B672) can enhance stability.[]
-
Other Additives: Metal ion chelators like EDTA can be included to prevent metal-catalyzed degradation.[]
-
-
Lyophilization: For long-term stability, especially for ADCs that are unstable in liquid form, lyophilization (freeze-drying) is a common strategy.[4]
Q5: What analytical techniques are used to assess ADC solubility and aggregation?
A suite of analytical techniques is necessary to characterize ADC solubility and aggregation:
-
Size Exclusion Chromatography (SEC): This is a primary technique used to detect and quantify aggregates (high molecular weight species) and fragments.[6][12]
-
Dynamic Light Scattering (DLS): DLS is a sensitive method for detecting the presence of aggregates and determining the size distribution of particles in a solution.[7][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[12][13] The retention time on the HIC column correlates with the hydrophobicity of the ADC species.[13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to evaluate the stability of the payload and its release profile.[12]
-
UV-Vis Spectroscopy: This simple technique can be used to estimate the average DAR by measuring the absorbance of the ADC at wavelengths specific to the antibody and the payload.[8][10]
Data Presentation
Table 1: Impact of Linker Type on ADC Aggregation
| Linker Type | ADC Aggregation (%) | Rationale |
| Hydrophobic | Higher | Increases overall hydrophobicity, promoting self-association.[1] |
| Hydrophilic (e.g., PEG-containing) | Lower | Creates a hydration shell, improving solubility and preventing aggregation.[3] |
Table 2: Effect of Formulation Excipients on ADC Stability
| Excipient Class | Example | Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20/80 | 0.01% - 0.1% | Prevents surface-induced aggregation and protein adsorption.[8] |
| Sugars | Sucrose, Trehalose | Varies | Act as cryoprotectants and lyoprotectants, stabilizing the protein structure.[7][8] |
| Amino Acids | Arginine, Histidine | Varies | Can reduce protein-protein interactions and act as buffering agents.[8] |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[5]
Methodology:
-
System Preparation:
-
Use an HPLC system equipped with a UV detector.
-
Equilibrate a size exclusion column (e.g., Shim-pack™ Bio Diol) with the mobile phase.[3]
-
-
Mobile Phase:
-
A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.[3][5] The salt is included to suppress electrostatic interactions between the ADC and the stationary phase.[3] For some ADCs, an organic modifier like acetonitrile (B52724) may be needed to reduce hydrophobic interactions.[3]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the distribution of different drug-loaded species and calculate the average DAR.[14]
Methodology:
-
System Preparation:
-
Use an HPLC system with a UV detector. An iron-free flow path is recommended to prevent corrosion from high salt mobile phases.[9]
-
Equilibrate a HIC column with the starting mobile phase (Buffer A).
-
-
Mobile Phases:
-
Buffer A (High Salt): 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol (B130326) (e.g., 20%).[9]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Buffer A.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Calculate the area of each peak.
-
The average DAR can be calculated by the weighted average of the peak areas.
-
Protocol 3: Assessment of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in an ADC solution and detect the presence of aggregates.[7][12]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Clean the cuvette thoroughly with filtered water and ethanol, then dry with filtered air.[7]
-
-
Measurement:
-
Transfer the filtered sample into the clean cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity over time.[7]
-
-
Data Analysis:
-
The software's autocorrelation function analyzes the intensity fluctuations to calculate the translational diffusion coefficient.[7]
-
From this, the hydrodynamic radius (Rh) of the particles is determined.
-
The results are typically presented as a size distribution plot, showing the percentage of particles of different sizes. The presence of large particles indicates aggregation.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Impact of linker chemistry on ADC solubility and aggregation.
Caption: Decision tree for selecting an ADC formulation strategy.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. mycenax.com [mycenax.com]
- 5. azonano.com [azonano.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 12. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. leukocare.com [leukocare.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Incomplete Conjugation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges associated with incomplete conjugation reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low or incomplete conjugation efficiency?
Incomplete conjugation reactions can stem from a variety of factors, often related to the reactants, reaction conditions, or the inherent properties of the molecules being conjugated. Common causes include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the efficiency of the conjugation chemistry.[][2] For instance, maleimide-thiol chemistry is most effective at a pH of 6.5-7.5, while reactions targeting primary amines (like NHS esters) often perform better at a slightly alkaline pH (e.g., 8.5-9.5).[3][4]
-
Buffer Composition: The buffer system itself can interfere with the reaction. Buffers containing primary amines (e.g., Tris) will compete with the target amines on your protein when using amine-reactive chemistries.[5] Similarly, the presence of extraneous thiol-containing reagents can interfere with maleimide-thiol reactions.[2]
-
Reactant Quality and Concentration: The purity and activity of your starting materials, such as antibodies and small molecules, are crucial.[] High protein concentrations can sometimes lead to aggregation and precipitation, reducing the yield of soluble conjugate.[2]
-
Inaccessible Reactive Sites: The desired functional groups on a protein may be buried within its three-dimensional structure, making them inaccessible for conjugation.[6] This is a common challenge when working with native proteins.
-
Side Reactions: Competing reactions can reduce the yield of the desired conjugate. For example, NHS esters are susceptible to hydrolysis, which increases at higher pH and can compete with the conjugation reaction.[4]
-
Stoichiometry of Reactants: An inappropriate molar ratio of the labeling reagent to the target molecule can lead to either incomplete labeling or over-conjugation, which may result in precipitation.[2]
Q2: How can I improve the yield of my conjugation reaction?
Optimizing your protocol is key to improving conjugation yield. Consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific molecules and chemistry.[]
-
Screen Different Buffer Conditions: If you suspect buffer interference, try alternative buffer systems. For example, phosphate-buffered saline (PBS) is often a good choice for many conjugation reactions.
-
Adjust Reactant Concentrations and Ratios: Experiment with different molar ratios of your labeling reagent to your protein to find the sweet spot that maximizes conjugation without causing insolubility.[2] It may also be beneficial to perform the reaction at a lower protein concentration to minimize aggregation.[2]
-
Consider Site-Specific Conjugation: If random conjugation to residues like lysines results in heterogeneity and low yield, site-specific conjugation methods can provide more control and lead to a more homogenous product.[][7][8] This can be achieved through engineered cysteines, unnatural amino acids, or enzymatic conjugation.[7][8]
-
Ensure High-Quality Starting Materials: Use highly purified proteins and reagents to avoid side reactions and ensure consistent results.[]
Q3: How do I accurately determine the degree of conjugation (e.g., Drug-to-Antibody Ratio - DAR)?
Several analytical techniques can be used to characterize your conjugate and determine the average number of molecules conjugated per protein, often referred to as the Drug-to-Antibody Ratio (DAR) in the context of Antibody-Drug Conjugates (ADCs).
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are highly accurate for determining the molecular weight of the conjugate and thus calculating the DAR.[2][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for detailed DAR analysis.[2][10] It separates different drug-load species based on their hydrophobicity, allowing for the quantification of each species.[11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify different conjugated species, particularly for cysteine-linked conjugates after reduction.[9]
-
UV/Vis Spectroscopy: This is a simpler technique that can be used to estimate the DAR if the conjugated molecule has a distinct UV/Vis absorbance profile from the protein.[9]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to analyze the purity of the conjugate and detect aggregates, but it can also provide information about the overall size of the conjugated molecule.[2][9]
Troubleshooting Guides
Problem 1: Low or No Conjugation Detected
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Reaction Buffer (pH, interfering substances) | Verify the pH of your reaction buffer. For amine-reactive chemistry (e.g., NHS esters), ensure the buffer is free of primary amines (e.g., Tris). For maleimide-thiol chemistry, avoid thiol-containing reagents (e.g., DTT). Switch to a non-interfering buffer like PBS if necessary.[2][5] |
| Inactive Reagents | Ensure your labeling reagent has not expired or been improperly stored. NHS esters are moisture-sensitive and should be stored desiccated. Prepare fresh solutions of reagents before each experiment. |
| Inaccessible Target Functional Groups | If conjugating to a native protein, the target residues may be sterically hindered.[6] Consider partial denaturation or using a longer linker to improve accessibility. Alternatively, explore site-specific conjugation methods.[7] |
| Suboptimal Reaction Conditions | Optimize reaction time and temperature. Some reactions may require longer incubation or elevated temperatures to proceed efficiently.[] |
Experimental Protocol: Test Conjugation with a Control Protein
To verify the activity of your labeling reagent and the suitability of your reaction conditions, perform a small-scale control reaction with a protein known to be amenable to conjugation, such as Bovine Serum Albumin (BSA).
-
Prepare BSA Solution: Dissolve BSA in your chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-2 mg/mL.
-
Prepare Labeling Reagent: Dissolve your labeling reagent in a suitable solvent (e.g., DMSO or DMF) at a 10-20 fold molar excess to the BSA.
-
Reaction: Add the labeling reagent to the BSA solution and incubate at room temperature for 1-2 hours.
-
Analysis: Analyze the reaction mixture using SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the BSA band. Further analysis by UV-Vis or Mass Spectrometry can confirm the conjugation.
Problem 2: Product Precipitation During or After Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration to reduce the likelihood of intermolecular crosslinking and aggregation.[2] |
| High Molar Ratio of Labeling Reagent | An excessively high ratio of the labeling reagent, especially if it's hydrophobic, can increase the hydrophobicity of the conjugate and lead to precipitation.[2] Optimize the molar ratio by starting with lower ratios and incrementally increasing it. |
| Inappropriate Buffer Conditions | Screen different buffer conditions, including pH and ionic strength, to identify those that minimize aggregation. The addition of excipients like arginine or polysorbates can sometimes help reduce aggregation.[2] |
| Over-Conjugation | A high degree of conjugation can alter the protein's properties and lead to insolubility. Reduce the reaction time or the molar ratio of the labeling reagent to control the extent of conjugation. |
Experimental Protocol: Optimizing Molar Ratio
To find the optimal balance between conjugation efficiency and solubility, perform a series of small-scale reactions with varying molar ratios of the labeling reagent to your protein.
-
Set up Reactions: Prepare a series of reaction tubes, each with the same concentration of your protein.
-
Vary Molar Ratios: Add the labeling reagent to each tube at different molar ratios (e.g., 5:1, 10:1, 20:1, 50:1).
-
Incubate: Incubate all reactions under the same conditions (temperature and time).
-
Observe and Analyze: Visually inspect for any precipitation. After the reaction, centrifuge the tubes to pellet any insoluble material.
-
Quantify Soluble Conjugate: Analyze the supernatant from each reaction using a protein concentration assay (e.g., Bradford or BCA) and an appropriate analytical method (e.g., HIC or MS) to determine the DAR of the soluble fraction. This will help identify the highest molar ratio that can be used without causing significant precipitation.
Visualizing Workflows and Logic
Diagram 1: Troubleshooting Workflow for Low Conjugation Yield
References
- 2. benchchem.com [benchchem.com]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. news-medical.net [news-medical.net]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Cleavable ADC Linkers: Focus on Val-Cit and Other Chemistries
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its properties significantly influence the ADC's stability, efficacy, and safety. Cleavable linkers are designed to be stable in systemic circulation and release the payload upon internalization into target tumor cells. This guide provides a comparative overview of the widely used Maleimide-PEG4-Valine-Citrulline-PAB (Mal-Amide-PEG4-Val-Cit-PAB) linker and other major classes of cleavable linkers, supported by experimental data and protocols.
Overview of Cleavable Linker Technologies
Cleavable linkers exploit the unique physiological conditions within tumor cells to trigger the release of the cytotoxic drug. The primary strategies for achieving this selective cleavage are based on enzymatic degradation, pH sensitivity, and the differential redox potential between the extracellular and intracellular environments.
Protease-Cleavable Linkers (e.g., Mal-Amide-PEG4-Val-Cit-PAB)
This class of linkers incorporates a peptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which are highly active in the lysosomal compartment of cells. The Valine-Citrulline (Val-Cit) dipeptide is the most common motif used for this purpose.
-
Mechanism of Action: Following the binding of the ADC to its target antigen on the tumor cell surface, the complex is internalized and trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Citrulline and the PAB (p-aminobenzyl alcohol) self-immolative spacer. This cleavage initiates a cascade of electronic events within the PAB spacer, leading to its fragmentation and the release of the active drug. The inclusion of a PEG4 spacer enhances the linker's hydrophilicity, which can improve the ADC's pharmacokinetic properties and reduce aggregation. The maleimide (B117702) group allows for covalent conjugation to cysteine residues on the antibody.
pH-Sensitive Linkers (e.g., Hydrazone)
These linkers are designed to be stable at the neutral pH of the bloodstream (pH 7.4) but undergo hydrolysis in the acidic environment of the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a prominent example of this class.
-
Mechanism of Action: The hydrazone bond is susceptible to acid-catalyzed hydrolysis. As the internalized ADC traffics through the progressively acidic endo-lysosomal pathway, the linker is cleaved, releasing the payload into the cell. While effective, hydrazone linkers can exhibit lower plasma stability compared to peptide linkers, potentially leading to premature drug release.
Glutathione-Sensitive Linkers (e.g., Disulfide)
This strategy leverages the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space (micromolar range) and the intracellular cytoplasm (millimolar range). Linkers containing a disulfide bond are readily cleaved in the high-GSH environment of the tumor cell.
-
Mechanism of Action: The disulfide bond in the linker remains intact in the bloodstream. Upon internalization into the tumor cell, the high intracellular concentration of glutathione reduces the disulfide bond, liberating the cytotoxic payload. A potential limitation of this approach is that the payload is released in the cytoplasm, which may not be the site of action for all drug classes (e.g., DNA-intercalating agents).
Comparative Performance Data
The choice of linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize key performance metrics from comparative studies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Target Antigen | Cell Line | Antibody | Payload | Linker Type | IC50 (ng/mL) | Reference |
| CD30 | Karpas 299 | cAC10 | MMAE | Val-Cit-PAB | 5-11 | |
| CD30 | Karpas 299 | cAC10 | MMAE | Hydrazone | >10,000 | |
| Her2 | SK-BR-3 | Trastuzumab | Doxorubicin | Hydrazone | ~200 | |
| Her2 | SK-BR-3 | Trastuzumab | Doxorubicin | Unconjugated | >10,000 | |
| CD70 | 786-O | h1F6 | Auristatin | Disulfide | 10 | N/A |
| CD70 | 786-O | h1F6 | Auristatin | Val-Cit-PAB | 20 | N/A |
Data compiled from multiple sources and are intended for comparative illustration. "N/A" indicates data not available in the cited sources.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| Target Antigen | Xenograft Model | ADC | Key Finding | Reference |
| CD30 | Karpas 299 | cAC10-ValCit-MMAE | Curative at 1 mg/kg | |
| CD30 | L540cy | cAC10-ValCit-MMAE | Tumor growth inhibition | |
| Her2 | JIMT-1 | Trastuzumab-ValCit-MMAE | Significant tumor regression | N/A |
| Her2 | JIMT-1 | Trastuzumab-Disulfide-DM1 | Tumor growth delay | N/A |
Data compiled from multiple sources and are intended for comparative illustration. "N/A" indicates data not available in the cited sources.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature drug release in human plasma.
Methodology:
-
The ADC is incubated in human plasma at 37°C for a specified time course (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, an aliquot of the plasma sample is taken.
-
The ADC is captured from the plasma using an anti-human IgG antibody immobilized on a solid support (e.g., magnetic beads or ELISA plate).
-
The captured ADC is then analyzed by a technique such as HPLC or LC-MS to quantify the amount of conjugated payload remaining on the antibody.
-
The percentage of intact ADC over time is calculated to determine its plasma half-life.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified duration (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
The results are plotted as cell viability versus ADC concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated using a non-linear regression model.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human tumor cells.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.
-
The mice are treated with the ADC, vehicle control, and other control antibodies at a specified dose and schedule (e.g., intravenously, once a week for three weeks).
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is concluded when tumors in the control group reach a maximum allowable size. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.
Visualizing Mechanisms and Workflows
Diagrams illustrating the molecular mechanisms and experimental processes can aid in understanding the complex behavior of ADCs.
Caption: Mechanism of a Val-Cit-PAB protease-cleavable linker.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
The Mal-Amide-PEG4-Val-Cit-PAB linker represents a highly evolved and clinically validated approach to ADC design, offering a good balance of plasma stability and efficient intracellular drug release. Its reliance on the well-characterized Cathepsin B cleavage mechanism makes it a robust choice for many ADC applications. However, the optimal linker strategy is always context-dependent, relying on the specific antibody, payload, and target antigen. pH-sensitive and disulfide linkers remain valuable alternatives, particularly for payloads that act in the cytoplasm or when a different release mechanism is desired. A thorough in vitro and in vivo evaluation, following rigorous experimental protocols, is essential for selecting the most appropriate linker to maximize the therapeutic potential of an ADC.
A Comparative Guide to Cathepsin B-Mediated Payload Release and Alternatives in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cathepsin B-mediated payload release strategies with other common alternatives used in targeted drug delivery, such as antibody-drug conjugates (ADCs). The performance of these systems is evaluated using supporting experimental data, with detailed methodologies for key validation assays.
Introduction to Targeted Payload Release
The efficacy of targeted therapies, particularly ADCs, hinges on the precise release of a cytotoxic payload at the tumor site while minimizing systemic exposure. This is largely governed by the linker connecting the targeting moiety (e.g., an antibody) to the drug. Cathepsin B-cleavable linkers are a widely utilized class of enzyme-sensitive linkers that leverage the overexpression of this lysosomal protease in many tumor cells to trigger intracellular drug release.[1][2][3] This targeted mechanism aims to enhance the therapeutic index by improving safety and efficacy.[1]
This guide will compare the performance of cathepsin B-mediated release systems with non-cleavable linkers and other cleavable systems responsive to different triggers in the tumor microenvironment, such as pH and redox potential.
Comparison of Payload Release Mechanisms
The choice of linker technology dictates the mechanism of payload release and significantly impacts the stability, potency, and overall therapeutic window of a targeted drug delivery system.[4]
| Feature | Cathepsin B-Mediated Release (e.g., Val-Cit Linker) | pH-Sensitive Release (e.g., Hydrazone Linker) | Redox-Sensitive Release (e.g., Disulfide Linker) | Non-Cleavable Linker (e.g., Thioether) |
| Release Trigger | Enzymatic cleavage by cathepsin B in the lysosome.[2] | Low pH environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][5] | High intracellular glutathione (B108866) (GSH) concentrations in tumor cells.[5][6] | Proteolytic degradation of the antibody backbone in the lysosome.[1][4] |
| Payload Form | Unmodified, potent payload.[4] | Unmodified payload. | Unmodified payload. | Payload attached to the linker and an amino acid residue.[4] |
| Plasma Stability | Generally stable, but potential for premature release.[4] | Can be prone to hydrolysis and premature release in circulation. | Generally stable in the low GSH environment of plasma.[5] | High stability in circulation.[1][4] |
| "Bystander Effect" | High, as the released payload can be membrane-permeable.[4][7] | Dependent on payload properties. | Dependent on payload properties. | Low to negligible due to the charged, less permeable released complex.[4][8] |
| Advantages | High potency, potential for bystander effect in heterogeneous tumors.[4][8] | Leverages the acidic tumor microenvironment. | Exploits the differential redox state of tumor cells. | High stability and favorable safety profile.[1][8] |
| Limitations | Potential for off-target toxicity due to premature release or bystander effect.[4] | Potential for instability in circulation. | Efficacy can be limited by GSH levels in tumors. | Lack of bystander effect, potentially less effective in heterogeneous tumors.[1][8] |
Quantitative Data Comparison
The following tables summarize representative quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions (i.e., same antibody, payload, and cell line) are limited in the published literature.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC System | Linker Type | Cell Line | IC50 (nM) | Reference |
| anti-HER2-Val-Cit-MMAE | Cathepsin B-Cleavable | BT-474 (HER2+) | ~1-10 | [9] |
| anti-HER2-SMCC-DM1 (T-DM1) | Non-Cleavable | BT-474 (HER2+) | ~1-10 | [9] |
| ADC with MMAE | Cathepsin B-Cleavable | MCF-7 (HER2-) | No significant cytotoxicity | [9] |
| Free MMAE | - | MCF-7 (HER2-) | 0.35 | [9] |
MMAE: Monomethyl auristatin E; DM1: Emtansine. IC50 values are highly dependent on the specific experimental conditions.
Table 2: Payload Release Under Stimulus
| System | Linker Type | Condition | % Payload Release | Time (hours) | Reference |
| CHSdFdC Nanoparticles | Cathepsin B-Sensitive | pH 5.0 with Cathepsin B | ~80% | 10 | [10] |
| CHSdFdC Nanoparticles | Cathepsin B-Sensitive | pH 7.4 PBS (no enzyme) | Almost no release | 10 | [10] |
| CHSdFdC Nanoparticles | Cathepsin B-Sensitive | pH 5.0 (no enzyme) | Almost no release | 10 | [10] |
| pH-Sensitive Liposomes | pH-Sensitive | pH 5.4 | ~47% | 0.25 | [11] |
| pH-Sensitive Liposomes | pH-Sensitive | pH 7.4 | ~9% | 0.25 | [11] |
| Redox-Responsive Micelles | Redox-Sensitive | 10 mM DTT, pH 5.0 | >80% | 9-12 | [12] |
CHSdFdC: Cholesteryl hemisuccinate–gemcitabine. DTT: Dithiothreitol (B142953).
Key Experimental Methodologies
Detailed protocols are crucial for the accurate assessment and comparison of different payload release mechanisms.
In Vitro Cathepsin B-Mediated Payload Release Assay
This assay quantifies the release of a payload from an ADC in the presence of purified cathepsin B.
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the ADC (e.g., 1 mg/mL final concentration) with purified human liver cathepsin B in a suitable reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT as a reducing agent).
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the Reaction: Stop the enzymatic reaction by adding a quenching solution, such as an excess of cold acetonitrile (B52724) containing an internal standard for LC-MS/MS analysis.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant containing the released payload.
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[13][14]
-
Data Analysis: Calculate the percentage of payload release at each time point relative to the total initial amount of conjugated payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC in killing target cancer cells.[2][7]
Protocol:
-
Cell Seeding: Seed target cells (both antigen-positive and antigen-negative) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload. Treat the cells with the different concentrations for a specified duration (e.g., 72-96 hours).[2][7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][7]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
pH-Sensitive Payload Release Assay (Dialysis Method)
This assay measures the release of a payload from a pH-sensitive carrier (e.g., liposomes) at different pH values.[15][16]
Protocol:
-
Sample Preparation: Disperse the drug-loaded liposomes in a buffer at physiological pH (e.g., PBS, pH 7.4) and place the dispersion into a dialysis bag with an appropriate molecular weight cut-off.[15]
-
Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium with different pH values (e.g., pH 7.4, 6.5, and 5.0) to simulate physiological and endosomal/lysosomal conditions.[15]
-
Incubation: Incubate the setup at 37°C with gentle shaking for a defined period (e.g., up to 48 hours).
-
Sampling: At predetermined time intervals, collect aliquots from the release medium outside the dialysis bag. Replenish with an equal volume of fresh release medium to maintain sink conditions.
-
Quantification: Determine the concentration of the released payload in the collected samples using a suitable analytical method, such as fluorescence spectroscopy or HPLC.[17]
-
Data Analysis: Calculate the cumulative percentage of drug release over time for each pH condition.
Redox-Sensitive Payload Release Assay
This assay evaluates the release of a payload from a redox-sensitive carrier in the presence of a reducing agent.
Protocol:
-
Prepare Release Media: Prepare buffer solutions (e.g., PBS, pH 7.4) with and without a reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), at a concentration mimicking the intracellular environment (e.g., 10 mM).[12][18]
-
Incubation: Disperse the redox-sensitive drug delivery system (e.g., nanoparticles with disulfide bonds) in the prepared release media. Incubate the samples at 37°C.
-
Sampling: At various time points, take aliquots of the sample. The method for separating the released drug from the carrier will depend on the system (e.g., centrifugation for nanoparticles, dialysis).
-
Quantification: Quantify the amount of released payload in the supernatant or dialysate using an appropriate analytical technique (e.g., fluorescence spectroscopy, HPLC).[19]
-
Data Analysis: Plot the cumulative percentage of payload release as a function of time for both the reducing and non-reducing conditions.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.
Caption: Cathepsin B-mediated payload release pathway.
Caption: Workflow for validating payload release.
Conclusion
The validation of cathepsin B-mediated payload release is a critical step in the development of targeted drug delivery systems. This approach offers the potential for highly effective and tumor-specific drug release.[1][2] However, the choice of a payload release mechanism is highly dependent on the specific therapeutic application, including the nature of the target, the tumor microenvironment, and the properties of the payload itself. A thorough comparison with alternative strategies, such as pH- and redox-sensitive systems, as well as non-cleavable linkers, is essential for selecting the optimal design.[8] The experimental protocols provided in this guide offer a framework for the systematic evaluation and validation of these different approaches, enabling researchers to make informed decisions to advance the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. Cathepsin B-sensitive cholesteryl hemisuccinate–gemcitabine prodrug nanoparticles: enhanced cellular uptake and intracellular drug controlled release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Aptamer-functionalized pH-sensitive liposomes for a selective delivery of echinomycin into cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05138E [pubs.rsc.org]
- 12. Redox-Responsive Drug Delivery Systems: A Chemical Perspective [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. dovepress.com [dovepress.com]
- 17. A pH-sensitive liposome formulation of a peptidomimetic-Dox conjugate for targeting HER2 + cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Self-Immolative Spacers for Controlled Drug Release
For researchers, scientists, and drug development professionals, the choice of a self-immolative spacer is a critical decision in the design of targeted drug delivery systems. These spacers are molecular constructs that, upon a specific triggering event, initiate a cascade of reactions leading to the release of a therapeutic payload. The kinetics of this release is paramount to the efficacy and safety of the drug conjugate. This guide provides an objective comparison of the performance of different self-immolative spacers, supported by experimental data, to inform the rational design of next-generation therapeutics.
Self-immolative spacers are broadly categorized into two main classes based on their release mechanism: those that proceed via an elimination reaction and those that undergo intramolecular cyclization.[1][2] The choice between these mechanisms, and the specific spacer employed, can significantly impact the rate of drug release.
Elimination-Based Spacers: The PABC Gold Standard and Beyond
The most well-known and widely utilized self-immolative spacer is p-aminobenzyl carbamate (B1207046) (PABC).[3][4] It is considered the "gold standard" for 1,6-elimination-based release and is incorporated in several FDA-approved antibody-drug conjugates (ADCs).[3] Upon enzymatic or chemical cleavage of a trigger moiety, the PABC linker undergoes a rapid electronic cascade, leading to the release of the payload.[1][2]
Variations of the PABC scaffold have been developed to modulate the release rate and accommodate different payloads. For instance, the Val-Cit-PABC system is a well-established linker sensitive to cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[4]
Cyclization-Driven Spacers: A Versatile Alternative
Cyclization-driven self-immolative spacers offer a powerful alternative to elimination-based systems. The release mechanism is driven by the formation of a stable 5- or 6-membered ring, which can be triggered by various stimuli.[3] Examples include ethylenediamine-based linkers and 4-aminobutyric acid derivatives.[3][5] The rate of cyclization, and thus drug release, can be tuned by modifying the structure of the spacer, with factors such as steric hindrance and the nature of substituents playing a crucial role.[6]
Quantitative Comparison of Self-Immolative Spacer Performance
The following table summarizes key quantitative data comparing the performance of different self-immolative spacers. It is important to note that the experimental conditions can significantly influence the rate of self-immolation.
| Spacer Type | Specific Spacer Example | Payload/Reporter | Trigger/Conditions | Half-life (t½) | Reference |
| Elimination-Based | Val-Cit-PABC | Doxorubicin | Cathepsin B | - | [4] |
| PABC | 7-hydroxycoumarin | Penicillin G Amidase | ~6 min | ||
| Cyclization-Driven | 4-aminobutyric acid derivatives | - | Physiological pH and temperature | 2 to 39 s | [5] |
| Ethylenediamine-carbamate (Sp1) | SN38 | pH 7.5, 37°C | 10.6 h | [7] | |
| Pyrrolidine-carbamate (Sp2) | R848 | pH 7.5, 37°C | 40 h | [8] | |
| Pyrrolidine-carbamate with tertiary amine handle (Sp3) | R848 | pH 7.5, 37°C | 7.6 h | [9] | |
| Hybrid | PABC-cyclization | 7-hydroxycoumarin | Penicillin G Amidase | < 10 min for complete release |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the general workflow for evaluating self-immolative spacers, the following diagrams are provided.
Caption: Mechanisms of elimination and cyclization-based self-immolative spacers.
Caption: General workflow for kinetic analysis of self-immolative spacers.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of self-immolative spacers. Below are outlines for key experiments.
Synthesis and Purification of Spacer-Payload Conjugates
The synthesis of spacer-payload conjugates is typically a multi-step process involving standard organic chemistry techniques. The final product is purified to a high degree, often using High-Performance Liquid Chromatography (HPLC), to ensure that any observed release is from the intact conjugate.
Kinetic Analysis of Payload Release by HPLC
-
Preparation of Solutions: A stock solution of the purified spacer-payload conjugate is prepared in a suitable solvent (e.g., DMSO).
-
Incubation: The conjugate is diluted into a reaction buffer at the desired pH and temperature (e.g., phosphate (B84403) buffer at pH 7.5, 37°C) to initiate the self-immolation process.[8]
-
Sampling: At predetermined time points, aliquots of the reaction mixture are taken and quenched to stop the reaction (e.g., by adding a strong acid or organic solvent).
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate the intact conjugate from the released payload. The amount of each species is quantified by integrating the peak areas at a specific wavelength.
-
Data Analysis: The percentage of released payload is plotted against time, and the data is fitted to a first-order kinetic model to determine the half-life (t½) of the spacer.[9]
Kinetic Analysis of Payload Release by NMR Spectroscopy
-
Sample Preparation: The spacer-payload conjugate is dissolved in a deuterated solvent compatible with the reaction conditions.
-
Initiation of Reaction: The self-immolation reaction is initiated inside the NMR tube, for example, by adding a triggering agent or by a temperature jump.
-
NMR Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.[10] Modern spectrometers can be programmed to automate this process.
-
Data Processing: The spectra are processed and the integrals of characteristic peaks corresponding to the intact conjugate and the released payload are determined.
-
Kinetic Profiling: The change in the relative integrals of the reactant and product peaks over time is used to determine the reaction kinetics and calculate the half-life.[11]
Conclusion
The selection of a self-immolative spacer is a critical aspect of prodrug and ADC design. Elimination-based spacers like PABC offer robust and well-characterized release kinetics, while cyclization-driven spacers provide a versatile platform with highly tunable release rates. The quantitative data and experimental protocols presented in this guide offer a framework for the informed selection and evaluation of self-immolative spacers for specific therapeutic applications. A thorough understanding of the kinetic aspects of these linkers is essential for the development of safe and effective drug delivery systems.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Self-immolative spacers: kinetic aspects, structure-property relationships, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Impact of PEG Spacer Length on Antibody-Drug Conjugate Properties: A Comparative Guide
The incorporation of polyethylene (B3416737) glycol (PEG) spacers in the linker-payload system of Antibody-Drug Conjugates (ADCs) is a critical design strategy that significantly influences their physicochemical properties, pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic index. The length of the PEG chain is a key variable that can be modulated to optimize ADC performance, addressing challenges such as payload hydrophobicity and premature clearance.[1][2] This guide provides a comparative analysis of how varying PEG spacer lengths affect key ADC attributes, supported by experimental data and detailed methodologies.
Influence on Physicochemical Properties
The conjugation of hydrophobic payloads to a monoclonal antibody (mAb) often increases the ADC's propensity for aggregation and reduces its solubility.[1] PEG spacers, being hydrophilic, can mitigate these issues.[3][4][5]
-
Solubility and Aggregation: The inclusion of PEG chains enhances the hydrophilicity of the ADC, improving its solubility and reducing aggregation.[4][5][6] Even short PEG spacers can effectively improve solubility and prevent aggregation, which is crucial for maintaining the stability and safety of the ADC formulation.[1] For instance, studies have shown that incorporating a PEG spacer can be essential for the conjugation reaction to proceed efficiently in aqueous buffers, especially with hydrophobic payloads.[1]
-
Drug-to-Antibody Ratio (DAR): The length of the PEG spacer can influence the achievable drug-to-antibody ratio (DAR). In one study, intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug loading compared to shorter (PEG4) or longer (PEG24) spacers.[1] However, the effect can be dependent on other components of the linker-payload system.[1] For example, incorporating a PEG12 spacer had opposite effects on the DAR for two different cleavable triggers, increasing it for a more hydrophobic trigger and decreasing it for a less hydrophobic one.[1]
Impact on Pharmacokinetics (PK)
A primary role of PEG spacers in ADC design is to improve their pharmacokinetic profile by increasing circulation time and reducing non-specific clearance.[4][6]
-
Clearance and Half-Life: Longer PEG chains can effectively shield the hydrophobic payload from the microenvironment, leading to reduced clearance and a longer plasma half-life.[2][6] This "stealth" effect minimizes non-specific uptake by tissues like the liver, which is a common clearance pathway for hydrophobic ADCs.[1][2]
-
Biodistribution: By reducing hepatic uptake, PEG spacers can shift the biodistribution of the ADC away from non-targeted tissues and towards the targeted tumor tissue, potentially increasing efficacy and reducing off-target toxicity.[1]
Comparative PK Data:
The following table summarizes data from a preclinical study evaluating a DAR8 ADC with varying PEG spacer lengths in rats.
| PEG Spacer Length | ADC Exposure (Total Ab µg/mL) at Day 7 | Clearance Rate (mL/kg/day) |
| No PEG | ~0.1 | ~45 |
| PEG2 | ~1 | ~30 |
| PEG4 | ~1 | ~20 |
| PEG8 | ~10 | ~5 |
| PEG12 | ~10 | ~5 |
| PEG24 | ~10 | ~5 |
| (Data synthesized from graphical representations in Burke et al., Mol Cancer Ther 2017, as cited in[6][7]) |
As the data indicates, a clear relationship exists between increasing PEG length and improved pharmacokinetic properties. Clearance rates decreased significantly with PEG chains of 8 units or more, stabilizing at a level comparable to the naked antibody.[6]
Effect on Efficacy and Potency
The length of the PEG spacer can influence the ADC's ability to bind its target, internalize, and exert its cytotoxic effect.
-
Antigen Binding and In Vitro Potency: The impact of PEG length on antigen binding can vary. While PEGylation can sometimes mask the antibody's binding site, a spacer of appropriate length is critical to extend the payload away from the antibody, overcoming potential steric hindrance and ensuring proper interaction with the target antigen.[8][9] In some cases, conjugates with shorter PEG spacers have shown better in vitro potency.[1] For instance, a study on nanocarriers targeting dendritic cells found that the shortest linker (0.65 kDa PEG) was most efficient for targeting a DC cell line, whereas a longer linker (5 kDa PEG) was required for targeting primary DC subsets.[10][11][12]
-
In Vivo Efficacy: Improved pharmacokinetics often translates to enhanced in vivo efficacy. ADCs with longer PEG chains (PEG8, PEG12, PEG24) that remain in circulation longer have more opportunity to reach the tumor site, leading to better tumor growth inhibition compared to ADCs with short or no PEG spacers.[6]
Influence on Safety and Tolerability
A significant advantage of optimizing PEG spacer length is the potential to improve the ADC's safety profile by reducing off-target toxicities.[13]
-
Reduced Toxicity: By shielding the hydrophobic payload and preventing non-specific uptake, particularly by the liver and bone marrow, longer PEG spacers can significantly reduce off-target toxicity.[2] This leads to improved tolerability, as evidenced by reduced body weight loss and lower incidence of adverse effects like neutropenia and elevated liver enzymes in preclinical models.[2][13]
Comparative Tolerability Data:
The following table shows the effect of PEG spacer length on the tolerability of a DAR8 ADC in mice at a single 50 mg/kg dose.
| PEG Spacer Length | Body Weight Change (%) at Day 6 | Survival Rate (%) |
| No PEG | > -20% | 0 |
| PEG2 | Significant loss | Not specified |
| PEG4 | Significant loss | 15 |
| PEG8 | Minimal change | 100 |
| PEG12 | Minimal change | 100 |
| PEG24 | Minimal change | Not specified |
| (Data synthesized from[2][6][13]) |
These findings demonstrate a strong correlation between longer PEG spacers (≥8 units) and dramatically improved tolerability and survival in preclinical models.[2][6]
Visualizing ADC Structure and Workflow
ADC Structural Components
Caption: Figure 1. Structural components of an ADC, highlighting the variable PEG spacer.
General Experimental Workflow
Caption: Figure 2. Workflow for evaluating the impact of PEG spacer length on ADC properties.
Detailed Experimental Protocols
Here are methodologies for key experiments used to characterize ADCs with varying PEG spacer lengths.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
-
Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is a common method.[14]
-
Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in HIC mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Chromatography: Inject the sample onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elution: Elute the ADC species using a decreasing salt gradient with mobile phase B (e.g., 25 mM sodium phosphate, pH 7.0, with 25% isopropanol).
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Data Analysis: The different peaks represent antibody species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.). Calculate the average DAR by summing the relative peak area of each species multiplied by its DAR value.[14][15]
-
Analysis of Aggregation and Stability
-
Method: Size Exclusion Chromatography (SEC-HPLC).[16]
-
Protocol:
-
Mobile Phase: Prepare an isocratic mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC to a final concentration of 1-2 mg/mL in the mobile phase.
-
Chromatography: Inject the sample onto an SEC column (e.g., TSKgel G3000SWxl).
-
Detection: Monitor the eluate with a UV detector at 280 nm.
-
Data Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent high molecular weight species (aggregates). The percentage of monomer is calculated from the peak areas to assess purity and stability. For stability testing, samples are analyzed at different time points under various stress conditions (e.g., elevated temperature).[15]
-
In Vitro Cytotoxicity Assay
-
Method: Cell-based assay to measure target-dependent cell killing.[]
-
Protocol:
-
Cell Culture: Plate target antigen-expressing cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG spacers and add them to the cells. Include an isotype control ADC and untreated cells as controls.
-
Incubation: Incubate the cells with the ADCs for a period of 3-5 days.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Efficacy Study in Xenograft Model
-
Method: Tumor growth inhibition study in immunodeficient mice bearing human tumor xenografts.
-
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells expressing the target antigen into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Monitor tumor growth until tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, ADCs with varying PEG lengths). Administer the ADCs via intravenous (IV) injection at a specified dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a maximum allowed size or for a predetermined duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition. Compare the final tumor volumes and treatment outcomes between the different ADC groups.[6]
-
Conclusion
The length of the PEG spacer is a critical attribute in ADC design that profoundly impacts solubility, stability, pharmacokinetics, efficacy, and toxicity. Experimental evidence strongly suggests that longer PEG spacers (e.g., 8 to 12 PEG units) can significantly improve an ADC's therapeutic window by enhancing its PK profile and reducing off-target toxicities.[2][6] However, the optimal PEG length is context-dependent and must be empirically determined for each specific antibody, payload, and linker system.[1] The systematic evaluation using the characterization methods described in this guide is essential for developing safer and more effective ADC therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical Properties Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
A Comparative Guide to Maleimide Conjugation Chemistry Alternatives for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as a powerful class of targeted therapeutics has been significantly reliant on the chemical strategies used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). For years, maleimide-based conjugation, which targets cysteine residues, has been a workhorse in the field. However, the suboptimal stability of the resulting thio-succinimide linkage, leading to premature drug release and potential off-target toxicities, has driven the innovation of alternative conjugation chemistries. This guide provides an objective comparison of prominent alternatives to maleimide (B117702) chemistry, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their ADC development programs.
Overview of Conjugation Chemistries
While maleimide chemistry has been instrumental in the approval of several ADCs, its primary drawback lies in the susceptibility of the thio-succinimide bond to retro-Michael reactions. This can lead to the dissociation of the drug-linker from the antibody, potentially causing systemic toxicity and reducing the therapeutic index. To address this, a new generation of conjugation technologies has emerged, offering improved stability, site-specificity, and homogeneity of the final ADC product.
This guide will focus on the following key alternatives:
-
Thiol-Reactive Alternatives: Methods that still target cysteine residues but form more stable linkages.
-
Lysine-Reactive Chemistries: Techniques that utilize the abundant lysine (B10760008) residues on the antibody surface.
-
Site-Specific Enzymatic and "Click" Chemistries: Advanced methods that allow for precise control over the conjugation site and drug-to-antibody ratio (DAR).
Comparative Performance Data
The following table summarizes key quantitative data from studies comparing maleimide chemistry with various alternatives. This data highlights the improvements in stability and homogeneity offered by newer methods.
| Conjugation Chemistry | Target Residue | Typical DAR | Conjugation Efficiency (%) | Plasma Stability (% Intact ADC after 7 days) | Key Advantages | Key Disadvantages |
| Maleimide | Cysteine | 2, 4, 8 | 80-95% | ~50-70% (in mouse plasma) | Well-established, high efficiency | Suboptimal linker stability (retro-Michael reaction) |
| Thio-bridging (e.g., Next-Generation Maleimides) | Cysteine | 2, 4 | >90% | >95% | Forms a stable, hydrolysis-resistant thiosuccinimide ring, improved stability | Can be sterically hindered |
| Michael Addition to Dehydroalanine (DHA) | Engineered Cysteine -> DHA | 2, 4 | >95% | >98% | Highly stable thioether bond, site-specific | Requires enzymatic or chemical conversion of cysteine |
| Transglutaminase (TGase) Mediated | Engineered Glutamine (Q-tag) | 2, 4 | >90% | >99% | Site-specific, highly stable amide bond | Requires engineered antibody and enzyme |
| Sortase A Mediated | Engineered C-terminal tag (e.g., LPXTG) | 2 | >85% | >99% | Site-specific, stable peptide bond | Requires engineered antibody and enzyme, can have slower kinetics |
| Glycan Remodeling | Native or Engineered Glycans | 2, 4 | 70-90% | >99% | Site-specific, targets conserved glycan sites away from the antigen-binding region | Multi-step enzymatic process, can be complex |
| "Click" Chemistry (e.g., SPAAC) | Unnatural Amino Acid (e.g., pAzF) | 2, 4 | >95% | >99% | Bioorthogonal, highly efficient, site-specific | Requires incorporation of unnatural amino acids |
Experimental Methodologies
Below are representative protocols for key alternative conjugation methods. These are intended as a guide and may require optimization for specific antibodies and payloads.
Protocol: Thio-bridging Conjugation
This protocol describes a general method for conjugating a drug-linker to a reduced antibody using a next-generation maleimide that forms a bridged disulfide bond.
Materials:
-
Monoclonal antibody (mAb) in PBS buffer, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Thio-bridging maleimide-drug linker
-
Desalting columns (e.g., Sephadex G-25)
-
Analysis by Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction: To a solution of mAb (e.g., 5 mg/mL), add a 10-fold molar excess of TCEP. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0) using a desalting column.
-
Conjugation: Immediately add a 5-fold molar excess of the thio-bridging maleimide-drug linker (dissolved in DMSO) to the reduced mAb.
-
Incubation: Gently mix and incubate at room temperature for 4 hours.
-
Purification: Remove unconjugated drug-linker by buffer exchange into a formulation buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Characterization: Determine the DAR and purity of the resulting ADC using HIC-HPLC and SEC-HPLC.
Protocol: Enzymatic Conjugation using Transglutaminase (TGase)
This protocol outlines a site-specific conjugation method using microbial transglutaminase (MTGase) to link a drug to an engineered glutamine tag on the antibody.
Materials:
-
mAb with an engineered glutamine-containing tag (Q-tag)
-
Amine-containing drug-linker
-
Microbial Transglutaminase (MTGase)
-
Tris buffer, pH 8.0
-
Purification by Protein A chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine the Q-tagged mAb (e.g., 2 mg/mL), a 20-fold molar excess of the amine-drug linker, and MTGase (e.g., 10 units/mg of mAb).
-
Incubation: Incubate the reaction mixture at 37°C for 6-12 hours with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching agent, such as hydroxylamine, or by proceeding directly to purification.
-
Purification: Purify the ADC from the enzyme and excess drug-linker using Protein A affinity chromatography. Elute the ADC and buffer exchange into a suitable formulation buffer.
-
Characterization: Analyze the ADC for DAR, purity, and aggregation using mass spectrometry and SEC-HPLC.
Visualizing Conjugation Workflows and Pathways
The following diagrams illustrate the chemical principles and experimental workflows of the discussed conjugation chemistries.
In Vivo Efficacy of Antibody-Drug Conjugates: A Comparative Guide to Linker Technology
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload.[1][2] The choice of linker technology dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window.[3] This guide provides an objective comparison of the in vivo performance of ADCs with different linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation targeted cancer therapies.
Linkers in ADCs are broadly categorized into two main types: cleavable and non-cleavable.[1] Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes.[4] In contrast, non-cleavable linkers release the drug only after the complete degradation of the antibody within the lysosome.[5] This fundamental difference in release mechanism has significant implications for an ADC's in vivo efficacy and safety profile.[3]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes quantitative data from preclinical in vivo studies comparing the efficacy of ADCs with different linker technologies in various xenograft models.
| Linker Type | Specific Linker | Antibody-Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Cleavable | ||||||
| Peptide-Based | Exo-EVC-MMAE | APL-1081 | NCI-N87 (gastric) | 2.5 mg/kg | Significant antitumor efficacy | [6] |
| Val-Cit-PABC-MMAE | ADC 11 | NCI-N87 (gastric) | 2.5 mg/kg | Less effective than Exo-EVC-MMAE | [6] | |
| Tandem-cleavage linker 1 | anti-CD79b-MMAE | Jeko-1 (non-Hodgkin lymphoma) | Single intravenous bolus dose | Superior efficacy to linker 2 | [7] | |
| vcMMAE | anti-CD79b-MMAE | Jeko-1 (non-Hodgkin lymphoma) | Single intravenous bolus dose | Complete responses in 3/6 animals | [7] | |
| Disulfide | Cys-linked disulfide | Anti-CD22-DM1 | Human lymphoma | 3 mg/kg | Tumor regression | [6] |
| Non-Cleavable | ||||||
| Thioether | SMCC-DM1 | Anti-EpCAM-DM1 | EpCAM xenograft | 3 mg/kg | Less active than cleavable counterparts | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are outlines of common experimental protocols used to assess ADC performance.
In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a typical workflow for evaluating the anti-tumor activity of ADCs in animal models.
-
Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunodeficient mouse model (e.g., athymic nude or SCID mice).[8]
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volumes with calipers, typically two to three times a week.[8]
-
Dosing: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle control, and any comparator agents intravenously at specified doses and schedules.[7][8]
-
Efficacy Readouts: Continue to monitor tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition. Survival can also be monitored as a secondary endpoint.[8]
-
Data Analysis: Analyze and plot tumor growth curves for each treatment group. Statistical analyses are performed to determine the significance of the observed anti-tumor effects.[8]
ELISA-Based Quantification of Intact ADC in Plasma
This method is used to determine the in vivo stability of the ADC by measuring the concentration of the intact, payload-conjugated antibody over time.[1]
-
Animal Dosing and Sample Collection: Administer the ADC intravenously to the selected animal model. Collect blood samples at various time points post-injection and process to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.[1]
-
Sample Incubation: Add the collected plasma samples to the coated wells, allowing the intact ADC to bind to the antigen.
-
Detection: Use an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.[1]
-
Substrate Addition and Signal Measurement: Add a chromogenic or fluorogenic substrate and measure the resulting signal, which is proportional to the amount of intact ADC in the sample.[1]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for In Vivo ADC Efficacy Study
Caption: Workflow for assessing ADC efficacy in vivo.
General ADC Mechanism of Action
Caption: Generalized mechanism of action for an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. abzena.com [abzena.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Targeted Drug Delivery Specificity
The promise of targeted drug delivery lies in its ability to selectively deliver therapeutic agents to diseased cells or tissues, thereby enhancing efficacy while minimizing off-target toxicity. Rigorous validation of this specificity is paramount for the translation of these technologies from the laboratory to clinical applications. This guide provides a comparative overview of key experimental methods, presents quantitative data for comparison, and offers detailed protocols for researchers, scientists, and drug development professionals.
Comparing In Vitro and In Vivo Validation Methods
Choosing the appropriate validation method is critical and often involves a combination of in vitro and in vivo studies to build a comprehensive picture of the drug delivery system's specificity.
| Method Type | Specific Assays | Advantages | Disadvantages |
| In Vitro (Cell-based) | Cytotoxicity Assays (e.g., MTT), Cellular Uptake Studies (Flow Cytometry, Confocal Microscopy), Receptor Binding Assays | - Rapid and cost-effective[1].- High-throughput screening capabilities[1].- Allows for mechanistic studies in a controlled environment[2].- Reduces the need for animal testing in early stages[1]. | - May not accurately reflect the complexity of a whole organism[2].- Lacks physiological barriers and metabolic processes found in vivo[3].- 2D cell cultures may not mimic the in vivo tumor microenvironment[4]. |
| In Vivo (Animal Models) | Biodistribution Studies, Pharmacokinetic (PK) Analysis, In Vivo Imaging (e.g., PET, fluorescence) | - Provides data on the behavior of the drug delivery system in a complex biological system[2].- Assesses accumulation in target and non-target organs[5].- Essential for evaluating safety and efficacy before clinical trials[5]. | - More time-consuming and expensive than in vitro methods[2].- Ethical considerations regarding animal use.- Results in animal models may not always translate to humans. |
Quantitative Data Comparison
The following tables summarize representative quantitative data from studies comparing targeted and non-targeted drug delivery systems.
Table 1: Comparative Cellular Uptake of Targeted vs. Non-Targeted Nanoparticles
This table illustrates the enhanced cellular uptake of nanoparticles functionalized with a targeting ligand (Transferrin) in human brain microvascular endothelial cells (hBMECs).
| Nanoparticle Formulation | Concentration (µg/mL) | Cellular Uptake in hBMECs (%) |
| Non-Targeted (BSA) | 15.62 | 7.62 ± 1.45 |
| 31.25 | 4.81 ± 0.77 | |
| 62.5 | 5.43 ± 1.28 | |
| Targeted (BSA-Tf) | 15.62 | 5.82 ± 2.09 |
| 31.25 | 18.0 ± 4.47 | |
| 62.5 | 61.7 ± 10.8 |
Data adapted from a study on nanoparticle interactions with blood-brain barrier components. The results show a significant increase in uptake for the transferrin-targeted nanoparticles at higher concentrations[6].
Table 2: Biodistribution of Targeted vs. Non-Targeted Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
This table shows a meta-analysis of nanoparticle distribution, highlighting the accumulation in the tumor versus major organs for passive and active targeting strategies.
| Organ | Passive Targeting (%ID/g) | Active Targeting (%ID/g) |
| Tumor | 3.4 | 3.4 |
| Liver | 17.56 | 17.56 |
| Spleen | 12.1 | 12.1 |
| Lungs | 2.8 | 2.8 |
| Kidney | 3.1 | 3.1 |
| Heart | 1.8 | 1.8 |
Data from a meta-analysis of nanoparticle biodistribution studies. Interestingly, this large-scale analysis suggests that active targeting does not always result in significantly higher tumor accumulation compared to the passive enhanced permeability and retention (EPR) effect[7][8][9][10]. This highlights the importance of careful design and validation of targeted systems.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[11][12][13].
Materials:
-
Cells in culture
-
96-well plates
-
Test compound (e.g., targeted drug delivery system)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, or SDS in HCl)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubate to allow for cell attachment[14].
-
Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well[15].
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals[14].
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[15].
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader[14]. The intensity of the purple color is proportional to the number of viable cells.
Cellular Uptake: Flow Cytometry
Flow cytometry provides a quantitative analysis of the cellular uptake of fluorescently labeled drug delivery systems.
Materials:
-
Cells in suspension
-
Fluorescently labeled nanoparticles
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells.
-
Incubation: Incubate the cells with the fluorescently labeled nanoparticles at a defined concentration for a specific time period.
-
Washing: After incubation, wash the cells with cold PBS to remove unbound nanoparticles. This step is crucial to ensure that only internalized nanoparticles are measured.
-
Resuspension: Resuspend the cells in PBS for flow cytometry analysis.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells. An increase in fluorescence intensity compared to control cells (not incubated with nanoparticles) indicates cellular uptake.
In Vivo Biodistribution Study in Mice
This protocol outlines the steps for a typical biodistribution study in a mouse model.
Materials:
-
Tumor-bearing mice
-
Targeted drug delivery system (often radiolabeled or fluorescently tagged)
-
Anesthesia
-
Surgical tools for organ harvesting
-
Gamma counter or imaging system
Procedure:
-
Administration: Administer the labeled drug delivery system to the mice, typically via intravenous injection[16].
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a subset of the animals[16].
-
Organ Harvesting: Carefully dissect and collect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain) and blood samples.
-
Quantification:
-
For radiolabeled systems, measure the radioactivity in each organ using a gamma counter.
-
For fluorescently tagged systems, homogenize the tissues and measure the fluorescence, or use an in vivo imaging system.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate important pathways and workflows in validating targeted drug delivery.
Receptor-Mediated Endocytosis Pathway
This diagram outlines the key steps involved in the uptake of a targeted nanoparticle via receptor-mediated endocytosis, a common mechanism for specific drug delivery[17][18][19][20].
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
This diagram illustrates the sequential steps of the MTT assay to determine the cytotoxic effect of a targeted drug delivery system.
Experimental Workflow for In Vivo Biodistribution
This diagram provides a logical flow of an in vivo biodistribution study, a critical experiment for evaluating the systemic fate of a targeted drug delivery system.
References
- 1. kosheeka.com [kosheeka.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. avancebio.com [avancebio.com]
- 6. mdpi.com [mdpi.com]
- 7. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Intracellular Drug Delivery by Receptor Mediated Endocytosis | Semantic Scholar [semanticscholar.org]
- 19. [PDF] Targeted Drug Delivery via the Transferrin Receptor-Mediated Endocytosis Pathway | Semantic Scholar [semanticscholar.org]
- 20. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation ADC Linkers: Benchmarking Against the Standard Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology at the forefront of innovation. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity.[1] For years, the maleimide-based Valine-Citrulline (Val-Cit) p-aminobenzylcarbamate (PABC) linker system, often with a PEG spacer for solubility (Mal-Amide-PEG4-Val-Cit-PAB-PNP), has been the gold standard for cleavable linkers.[2][3] Its mechanism relies on the cleavage of the Val-Cit dipeptide by cathepsins, enzymes that are upregulated in the lysosomal compartments of tumor cells, leading to the release of the payload.[]
However, the traditional Val-Cit linker is not without its limitations. These include potential instability in circulation, particularly in murine models used for preclinical studies, which can lead to premature payload release and off-target toxicity.[5][6] Furthermore, the hydrophobicity of the linker-payload can lead to aggregation, limiting the achievable drug-to-antibody ratio (DAR).[7] In response to these challenges, a new generation of ADC linkers has emerged, designed to offer improved stability, alternative cleavage mechanisms, and enhanced therapeutic performance. This guide provides an objective comparison of these novel linkers against the benchmark this compound, supported by experimental data.
The Benchmark: this compound
The this compound linker combines several key functional components:
-
Maleimide (B117702): A reactive group that forms a covalent bond with thiol groups on cysteine residues of the antibody.[2][3]
-
PEG4 Spacer: A polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the linker-payload.[2][3]
-
Val-Cit Dipeptide: A substrate for the lysosomal protease Cathepsin B, designed for selective cleavage within the target cell.[]
-
PAB (p-aminobenzylcarbamate) Spacer: A self-immolative unit that releases the payload upon cleavage of the Val-Cit dipeptide.
-
PNP (p-nitrophenyl) Carbonate: An activated group for conjugation of the cytotoxic payload.[2]
The intracellular release mechanism of a payload from a Val-Cit-PAB linker is a well-understood cascade.
Emerging ADC Linkers: A Comparative Analysis
Several innovative linker technologies are being developed to address the shortcomings of the traditional maleimide-Val-Cit platform. These can be broadly categorized based on their approach to improving stability and the mechanism of payload release.
Linkers with Enhanced Plasma Stability
A significant challenge with Val-Cit linkers is their susceptibility to premature cleavage by carboxylesterases in mouse plasma, complicating preclinical evaluation.[6][8]
-
Glutamic acid-Val-Cit (EVCit) Linkers: The addition of a hydrophilic glutamic acid residue at the N-terminus of the Val-Cit dipeptide has been shown to dramatically increase stability in mouse plasma without compromising cathepsin B-mediated cleavage.[9] ADCs constructed with EVCit linkers exhibit superior in vivo stability and antitumor efficacy in xenograft models compared to their VCit counterparts.[9][10]
-
Self-Hydrolyzing Maleimides: To combat the instability of the thiosuccinimide ring formed by maleimide conjugation, which can lead to a retro-Michael reaction and premature drug loss, self-hydrolyzing maleimides have been developed.[5] These linkers incorporate a basic amino functionality adjacent to the maleimide to induce rapid hydrolysis of the thiosuccinimide ring to a more stable ring-opened structure, enhancing ADC potency.[5]
-
Maleamic Methyl Ester-Based Linkers: This novel approach utilizes a maleamic methyl ester group as the thiol-reactive handle. This allows for the direct formation of a stable, ring-opened structure upon conjugation, avoiding the unstable thiosuccinimide intermediate altogether. ADCs prepared with this linker have demonstrated significantly improved stability and in vivo efficacy compared to conventional maleimide-based ADCs.[11]
Linkers with Novel Cleavage Mechanisms
Moving beyond cathepsin-mediated cleavage, researchers are exploring other enzymes and triggers that are overexpressed in the tumor microenvironment or within tumor cells.
-
β-Glucuronidase and β-Galactosidase-Cleavable Linkers: These linkers are designed to be cleaved by β-glucuronidase or β-galactosidase, enzymes that are abundant in the lysosomes of some tumor types.[12] ADCs utilizing these linkers have shown efficacy comparable to or greater than those with traditional Val-Cit linkers in certain contexts.[12]
-
Sulfatase-Cleavable Linkers: Sulfatases are another class of enzymes overexpressed in various cancers. Linkers that are substrates for these enzymes offer a promising alternative for selective payload release. Studies have shown that sulfatase-cleavable linkers can achieve similar efficacy to Val-Cit linkers against HER2-positive cell lines.[12]
Peptidomimetic and Exo-Linker Strategies
-
Cyclobutane-1,1-dicarboxamide (cBu) Based Linkers: To improve the specificity of enzymatic cleavage, a peptidomimetic linker incorporating a cyclobutane (B1203170) structure (cBu-Cit) has been developed. This linker shows a greater dependence on Cathepsin B for cleavage compared to the Val-Cit linker, which can be cleaved by a broader range of cathepsins.[13] This increased specificity could translate to a better safety profile. ADCs with cBu-Cit linkers have demonstrated comparable in vitro and in vivo efficacy to those with Val-Cit linkers.[12][13]
-
Exo-Linkers: This innovative design repositions the cleavable peptide linker to the "exo" position of the PABC moiety.[7] This architecture, often incorporating hydrophilic amino acids like glutamic acid, helps to address the hydrophobicity and aggregation issues associated with traditional linkers. Exo-linker ADCs have been shown to reduce premature payload release, allow for higher drug-to-antibody ratios, and avoid significant aggregation.[7]
Quantitative Performance Comparison
The following tables summarize the performance of these next-generation linkers in comparison to the Val-Cit benchmark based on available data.
Table 1: In Vitro Plasma Stability
| Linker Type | Model | Stability Metric | Result | Reference |
| Val-Cit-PABC | Mouse Plasma | % Intact ADC after 4.5 days | Unstable, significant cleavage | [6] |
| Human Plasma | % Intact ADC | Stable | [6] | |
| EVCit-PABC | Mouse Plasma | % Intact ADC after 7 days | Highly Stable | [9] |
| Human Plasma | % Intact ADC | Highly Stable | [9] | |
| OHPAS Linker | Mouse Plasma | % Intact ADC | Stable | [8] |
| Human Plasma | % Intact ADC | Stable | [8] | |
| Maleamic Methyl Ester | Rat Plasma | % Shedding after 7 days | ~10% | [11] |
| Conventional Maleimide | Rat Plasma | % Shedding after 7 days | ~31% | [11] |
Table 2: In Vitro Cytotoxicity and In Vivo Efficacy
| Linker Type | Cell Line/Model | Metric | Result | Reference |
| Val-Cit | HER2+ Cell Lines | IC50 | Potent | [12] |
| HER2+ Xenograft | Tumor Growth Inhibition | Poor (due to instability in mice) | [9] | |
| EVCit | HER2+ Xenograft | Tumor Growth Inhibition | Complete Remission | [9] |
| Sulfatase-cleavable | HER2+ Cell Lines | IC50 | Similar to Val-Cit | [12] |
| cBu-Cit | Various | In Vitro Potency | Similar to Val-Cit | [13] |
| Xenograft | Tumor Growth Inhibition | Greater than Val-Cit | [13] | |
| Exo-Linker | Rat Model | Pharmacokinetics | Improved | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C. A buffer control is run in parallel to assess the inherent chemical stability of the ADC.[15]
-
Time Points: Aliquots are collected at multiple time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[15]
-
Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.[15]
-
Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in the average DAR over time indicates premature deconjugation of the payload.[15]
Protocol 2: Lysosomal Cleavage Assay
This assay determines the efficiency of payload release within the lysosomal compartment.
Methodology:
-
Incubation: The ADC is incubated with isolated human liver lysosomes or S9 fractions at 37°C in a buffer that maintains metabolic activity.[15][16]
-
Time Points: Samples are collected at various time points, often over a 24-hour period, to monitor the kinetics of payload release.[15][16]
-
Reaction Quenching and Processing: The enzymatic reaction is stopped, typically by heat inactivation. Proteins are then precipitated to separate the released payload from the ADC and lysosomal proteins.[15][16]
-
Analysis: The supernatant, which contains the released payload, is analyzed by LC-MS to quantify the amount of cleavage over time.[15] An effective cleavable linker will demonstrate efficient payload release in this assay. For example, Val-Cit linkers can show over 80% digestion within 30 minutes in human liver lysosomes.[15][16]
Conclusion
While this compound remains a clinically validated and important ADC linker, the field is clearly moving towards next-generation designs that offer significant advantages. Linkers such as EVCit and those based on novel conjugation chemistries like maleamic methyl esters provide enhanced stability, particularly in preclinical mouse models, which can lead to a wider therapeutic window. Furthermore, the development of linkers with alternative cleavage mechanisms, such as those sensitive to β-glucuronidase or sulfatases, and those with improved cleavage specificity like cBu-Cit, opens up new avenues for targeting different tumor types and improving safety profiles. The exo-linker strategy also presents a promising approach to overcoming the challenges of hydrophobicity and aggregation associated with high DAR ADCs.
The selection of an optimal linker is a critical strategic decision in ADC design, tailored to the specific antibody, payload, and target indication.[17] The continued innovation in linker technology, as evidenced by the promising data on these newer platforms, will undoubtedly be a key driver in the development of safer and more effective Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 3. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to Antibody-Drug Conjugate Internalization and Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the critical processes of Antibody-Drug Conjugate (ADC) internalization and trafficking, essential for the design and optimization of these targeted cancer therapeutics. Understanding the journey of an ADC from the cell surface to its intracellular target is paramount for enhancing efficacy and minimizing off-target toxicity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Data Presentation: Comparative Analysis of ADC Internalization Rates
The rate of internalization is a critical parameter influencing the efficacy of an ADC. Slower internalization may lead to reduced payload delivery, while excessively rapid internalization can create a barrier to tumor penetration. The following table summarizes internalization half-life data for select ADCs from published studies.
| Antibody-Drug Conjugate (ADC) | Target Antigen | Cell Line | Internalization Half-life (t½) | Reference |
| Trastuzumab-Maytansinoid ADC (TM-ADC) | HER2 | BT-474 | 6-14 hours | [1] |
| Trastuzumab-Maytansinoid ADC (TM-ADC) | HER2 | NCI-N87 | 18-25 hours | [1] |
| Trastuzumab-Maytansinoid ADC (TM-ADC) | HER2 | SK-BR-3 | 44-73 hours | [1] |
| Trastuzumab | HER2 | SKBR-3 | 24.36 ± 6.18 hours | [2] |
| Trastuzumab | HER2 | MDA-MB-453 | 6.02 ± 1.60 hours | [2] |
| Trastuzumab | HER2 | MCF-7 | 3.89 ± 0.53 hours | [2] |
Key Signaling Pathways and Trafficking Routes
The journey of an ADC within a target cell is a complex process involving multiple pathways. The ultimate fate of the ADC and the release of its cytotoxic payload are determined by the efficiency of its trafficking to the lysosome.
The primary routes of ADC internalization are clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis.[3][4][5][6] Following internalization, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[6] Acidification of the endosomes and eventual fusion with lysosomes create a degradative environment necessary for the release of the cytotoxic payload, particularly for ADCs with cleavable linkers.[6]
Experimental Workflows for Comparative Analysis
A systematic approach is crucial for the comparative study of ADC internalization and trafficking. The following workflow outlines a typical experimental process.
Logical Relationships in ADC Trafficking Pathways
The fate of an internalized ADC is not linear. It can be sorted to different intracellular compartments, influencing its ultimate efficacy. This diagram illustrates the key decision points in the trafficking process.
References
- 1. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design [dspace.mit.edu]
- 2. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Internalization | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Immediate Release
Researchers and laboratory personnel now have access to a comprehensive guide for the safe handling and disposal of Mal-Amide-PEG4-Val-Cit-PAB-PNP, a cleavable antibody-drug conjugate (ADC) linker. This guide provides essential safety protocols and step-by-step disposal procedures to ensure the well-being of laboratory professionals and environmental protection.
This compound is a complex molecule utilized in the development of targeted cancer therapies.[1][2][3] Its structure incorporates a valine-citrulline (Val-Cit) peptide sequence that can be cleaved by the lysosomal enzyme Cathepsin B, and a p-nitrophenyl (PNP) group which is a good leaving group.[2][4][5] The proper disposal of this compound is critical due to the potential hazards associated with its components, particularly the release of p-nitrophenol (PNP), a toxic environmental pollutant.[6][7]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a standard laboratory coat. All handling of the compound, especially when in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management Protocol
In the event of a spill, the following steps should be immediately initiated:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealed, and compatible hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Collect all solid and liquid waste containing the compound in separate, dedicated, and clearly labeled hazardous waste containers.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Harmful," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with all available information on the compound. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C43H58N8O16 | [8][9] |
| Molecular Weight | 943.0 g/mol | [8] |
| Storage Temperature | -20°C | [2][10][11] |
Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 3. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 6. Biodegradation of p-nitrophenol in an aqueous waste stream by immobilized bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mal-Glu-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]
Personal protective equipment for handling Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Mal-Amide-PEG4-Val-Cit-PAB-PNP, a cleavable linker used in the development of antibody-drug conjugates (ADCs). Due to its application in conjugating cytotoxic agents, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment.
I. Product Identification and Properties
This compound is a complex molecule designed for specific bioconjugation applications.[1][2][3][4] Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 2003260-12-4 | [1][2][4] |
| Molecular Formula | C43H58N8O16 | [1][2][4] |
| Molecular Weight | 943 g/mol | [1][2] |
| Purity | Typically ≥95% to 98% | [1][2] |
| Solubility | Soluble in DMSO and DMF | [1] |
| Storage | Store at -20°C for long-term stability.[1][5] Short-term storage at -80°C (up to 6 months) or -20°C (up to 1 month) in solution, protected from light, is also recommended.[6] | |
| Shipping | Typically shipped at ambient temperature.[1] |
II. Personal Protective Equipment (PPE)
Given that this compound is an ADC linker intended for use with cytotoxic compounds, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion.[7][8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Minimizes the risk of exposure through tears or punctures. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight cuffs.[9] | Protects skin and clothing from accidental splashes and contamination.[9] |
| Eye Protection | Safety glasses with side shields or a full-face shield.[9] | Protects eyes from splashes of liquids or airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used when handling the powder form or if aerosols may be generated.[7] A surgical mask may be sufficient for handling solutions in a controlled environment like a biological safety cabinet to prevent contamination of the sterile field.[7] | Prevents inhalation of the compound, especially in powder form.[7][10] |
| Foot Protection | Closed-toe shoes and shoe covers.[7] | Protects feet from spills and prevents the spread of contamination. |
III. Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from receiving to disposal.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Area Preparation: All handling of the compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.
-
Weighing and Reconstitution:
-
Handle the solid material carefully to avoid generating dust.
-
Use appropriate tools (e.g., anti-static spatulas) for weighing.
-
Reconstitute the compound in a suitable solvent such as DMSO or DMF.[1]
-
-
Conjugation Reaction: Follow your specific experimental protocol for the conjugation of the linker to your antibody and cytotoxic payload.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable laboratory detergent).
-
Waste Disposal: Segregate all contaminated waste, including gloves, gowns, and consumables, into clearly labeled cytotoxic waste containers for proper disposal according to institutional and local regulations.
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate yourself or the surrounding environment. Wash hands thoroughly after removing gloves.
IV. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Immediate Actions for a Spill:
-
Alert: Immediately alert colleagues in the vicinity.
-
Secure: Cordon off the affected area to prevent the spread of contamination.
-
PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if the spill involves powder.
-
Containment: For liquid spills, use a cytotoxic spill kit to absorb the material. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.
-
Reporting: Report the incident to your laboratory supervisor or safety officer in accordance with your institution's policies.
By adhering to these safety guidelines, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their research.
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Mal-Glu-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. england.nhs.uk [england.nhs.uk]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
